molecular formula C4H6N4 B1361531 2,5-Diaminopyrimidine CAS No. 22715-27-1

2,5-Diaminopyrimidine

カタログ番号: B1361531
CAS番号: 22715-27-1
分子量: 110.12 g/mol
InChIキー: DNACGYGXUFTEHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Diaminopyrimidine (CAS 22715-27-1) is a versatile chemical scaffold with significant value in medicinal chemistry and drug discovery research. This di-substituted pyrimidine derivative is characterized by its two amine groups, which make it a valuable building block for synthesizing more complex molecules . Recent scientific literature highlights its prominent role in the design and synthesis of covalent irreversible inhibitors and selective degraders of key kinases. Specifically, research has identified this compound derivatives as potent covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk), a recognized drug target for B-cell lineage cancers, with some compounds demonstrating in vivo antitumor activity . Furthermore, this scaffold has been utilized to develop the first series of selective monomeric degraders of B-lymphoid tyrosine kinase (BLK), presenting a novel tool for investigating BLK's function in autoimmune diseases and cancer . The compound also serves as a key synthetic intermediate, for example, in the preparation of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride . As a supplier, we provide high-quality this compound to support innovative research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

特性

IUPAC Name

pyrimidine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-7-4(6)8-2-3/h1-2H,5H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNACGYGXUFTEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281673
Record name 2,5-Diaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22715-27-1
Record name 22715-27-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Diaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrimidine-2,5-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,5-Diaminopyrimidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminopyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with two amino groups at the 2 and 5 positions. This molecule serves as a crucial building block in medicinal chemistry and drug discovery, forming the core scaffold of numerous biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors and degraders of B-lymphoid tyrosine kinase, highlighting its importance in the development of novel therapeutics.[1] This technical guide provides an in-depth overview of the chemical properties, structure, and key experimental protocols related to this compound.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in chemical synthesis and biological assays.

Physicochemical Data
PropertyValueReference
IUPAC Name pyrimidine-2,5-diamine[2]
CAS Number 22715-27-1[3][4]
Molecular Formula C4H6N4[2][3][4]
Molecular Weight 110.12 g/mol [2][3]
Appearance Yellow to brown solid[3][4]
Melting Point 200 °C[3][4]
Boiling Point (Predicted) 401.7 ± 37.0 °C[3][4]
Density (Predicted) 1.368 ± 0.06 g/cm³[3][4]
pKa (Predicted) 4.83 ± 0.10[3][4]
Topological Polar Surface Area 77.8 Ų[2]
XLogP3 -0.8[2]
Structural Identifiers
Identifier TypeIdentifierReference
SMILES C1=C(N=C(N=C1)N)N[2]
InChI InChI=1S/C4H6N4/c5-3-1-7-4(6)8-2-3/h1-2H,5H2,(H2,6,7,8)[2]
InChIKey DNACGYGXUFTEHO-UHFFFAOYSA-N[2]

Spectral Analysis

Spectroscopic data is critical for the identification and structural elucidation of this compound. Below are the expected spectral characteristics based on data from closely related diaminopyrimidine analogs.

¹H and ¹³C NMR Spectroscopy

Expected ¹H NMR Chemical Shifts:

  • Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum.

  • Amino Protons: The protons of the two amino groups will likely appear as broad singlets, with their chemical shift being dependent on the solvent and concentration.

Expected ¹³C NMR Chemical Shifts: The carbon atoms in the pyrimidine ring will have distinct chemical shifts. Based on data for a 2,4-diaminopyrimidine-5-carbonitrile derivative, the pyrimidine ring carbons (C2, C4, C5, C6) would be expected in the range of 80-170 ppm.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amino groups and the pyrimidine ring.

Expected IR Absorption Bands:

  • N-H Stretching: The amino groups will exhibit stretching vibrations in the region of 3100-3500 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring are expected in the 1400-1650 cm⁻¹ region.

  • N-H Bending: The bending vibrations of the amino groups will likely appear in the range of 1550-1650 cm⁻¹.

Experimental Protocols

Synthesis of Diaminopyrimidine Derivatives

A general synthetic approach to diaminopyrimidine derivatives often starts with a pre-functionalized pyrimidine ring, such as a dihydroxypyrimidine or a dichloropyrimidine, followed by nucleophilic substitution and other modifications. A common precursor is 2,5-diamino-4,6-dihydroxypyrimidine, which can be chlorinated and subsequently modified.

A synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride involves the reaction of guanidine hydrochloride with dimethyl malonate in the presence of sodium methylate. This intermediate can then be further processed.

The following diagram illustrates a generalized synthetic workflow for producing functionalized diaminopyrimidine derivatives, which often involves a halogenated intermediate.

G A 2,5-Diamino-4,6-dihydroxypyrimidine C 2,5-Diamino-4,6-dichloropyrimidine A->C Chlorination B Chlorinating Agent (e.g., POCl3) E Functionalized this compound Derivatives C->E Functionalization D Nucleophilic Substitution (e.g., Amines, Alcohols)

Caption: Generalized synthesis workflow for this compound derivatives.
Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust method for the analysis and quantification of diaminopyrimidine compounds. A protocol for the determination of diaminopyrimidine residues in biological matrices has been developed, which can be adapted for the analysis of this compound.

Sample Preparation: For complex matrices, a purification and concentration step is often necessary. One effective method involves the use of immunomagnetic beads (IMBs).[5] This technique utilizes magnetic nanoparticles coated with antibodies that specifically bind to the target analyte, allowing for its separation from the matrix.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column is typically suitable for the separation of pyrimidine derivatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Detection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance.

The logical workflow for this analytical method is depicted below.

G A Sample Collection B Homogenization & Extraction A->B C Immunomagnetic Bead Purification B->C D Elution C->D E HPLC-UV Analysis D->E F Data Analysis & Quantification E->F

Caption: Workflow for the analysis of diaminopyrimidines by HPLC-UV.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry. Its versatile structure allows for the synthesis of a wide array of derivatives with diverse biological activities. A thorough understanding of its chemical properties, structural features, and relevant experimental protocols is paramount for researchers and scientists working towards the development of new and effective therapeutic agents. The data and methodologies presented in this guide provide a solid foundation for the successful application of this compound in research and drug development endeavors.

References

An In-Depth Technical Guide to 2,5-Diaminopyrimidine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2,5-Diaminopyrimidine Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of hydrogen bonding capabilities, aromatic character, and synthetic tractability. Its structural resemblance to purine bases allows for potent and selective interactions with a variety of biological targets, particularly protein kinases and dihydrofolate reductase (DHFR). This has led to the development of numerous therapeutic agents for the treatment of cancer, autoimmune disorders, and infectious diseases. Beyond the realm of medicine, the electronic properties of diaminopyrimidine derivatives are being explored for applications in organic electronics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, intended to serve as a valuable resource for researchers in drug discovery and materials science.

Synthesis of the this compound Core and Its Derivatives

The synthesis of the this compound scaffold can be achieved through several strategic routes, allowing for the introduction of diverse substituents at various positions of the pyrimidine ring.

A common and straightforward method for the synthesis of the parent this compound involves the reduction of 2-amino-5-nitropyrimidine. This reaction is typically carried out using a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.

For the synthesis of more complex derivatives, a multi-step approach starting from readily available pyrimidine precursors is often employed. One such versatile method begins with 2,4-diamino-6-hydroxypyrimidine. This five-step synthesis involves chlorination, nucleophilic substitution, iodination, a Suzuki coupling reaction to introduce aryl groups at the 5-position, and a final deprotection step.[1] Another synthetic strategy for 2,4-diaminopyrimidine derivatives starts with 2,4,5-trichloropyrimidine.[2]

A one-pot synthesis of 2-amino-4-pyrimidinones, which are a class of 2-aminopyrimidines, can be achieved through a microwave-assisted reaction of a β-ketoester with guanidine hydrochloride in the presence of a mild base like potassium carbonate, without the need for a solvent.[3] This method offers a rapid and efficient way to produce these derivatives in high yields.[3]

The synthesis of 2,5-diamino-4,6-dichloropyrimidine, a key intermediate for further functionalization, can be accomplished by the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using phosphorus oxychloride in the presence of a quaternary ammonium chloride or a weak tertiary amine base hydrochloride.

A general workflow for the synthesis of substituted this compound derivatives is illustrated below.

cluster_start Starting Materials cluster_reactions Key Reactions cluster_product Product Malononitrile Malononitrile Cyclocondensation Cyclocondensation Malononitrile->Cyclocondensation Guanidine Guanidine Guanidine->Cyclocondensation Substituted Pyrimidine Substituted Pyrimidine Substitution Substitution Substituted Pyrimidine->Substitution Cyclocondensation->Substituted Pyrimidine Functional Group Interconversion Functional Group Interconversion Substitution->Functional Group Interconversion This compound Derivatives This compound Derivatives Functional Group Interconversion->this compound Derivatives

A generalized synthetic workflow for this compound derivatives.

Applications in Drug Discovery

The this compound scaffold is a cornerstone in modern drug discovery, with derivatives showing potent activity against a range of therapeutic targets.

Kinase Inhibition

The diaminopyrimidine core acts as a hinge-binding motif, mimicking the adenine base of ATP and enabling competitive inhibition of various protein kinases.

FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell adhesion, migration, proliferation, and survival.[2] Several 2,4-diaminopyrimidine derivatives have been developed as potent FAK inhibitors. For instance, compound A12, a 2,4-diarylaminopyrimidine derivative, has demonstrated potent anticancer activity against A549 and MDA-MB-231 cell lines.[2]

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Autophosphorylation (Y397) PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 Cell_Migration Cell Migration FAK->Cell_Migration Src->FAK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Inhibitor This compound FAK Inhibitor Inhibitor->FAK Inhibition

Simplified FAK signaling pathway and the point of inhibition by this compound derivatives.

Btk is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. A series of this compound-based covalent irreversible inhibitors of Btk have been developed, with some compounds showing potent antiproliferative activities toward multiple B-cell lymphoma cell lines.[4]

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Btk Btk Lyn_Syk->Btk PLCy2 PLCγ2 Btk->PLCy2 IP3_DAG IP3 / DAG PLCy2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB MAPK MAPK IP3_DAG->MAPK Cell_Proliferation B-Cell Proliferation & Survival NFkB->Cell_Proliferation MAPK->Cell_Proliferation Inhibitor This compound Btk Inhibitor Inhibitor->Btk Inhibition

Simplified Btk signaling pathway and the point of inhibition by this compound derivatives.
Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is an essential enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it an effective target for antimicrobial and anticancer agents. 2,4-Diaminopyrimidine derivatives, such as trimethoprim, are well-known DHFR inhibitors. More recently, novel 2,4-diaminopyrimidine derivatives have been designed and synthesized as anti-tubercular agents targeting the DHFR of Mycobacterium tuberculosis.[1]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis Inhibitor This compound DHFR Inhibitor Inhibitor->DHFR Inhibition

The role of DHFR in nucleotide synthesis and its inhibition by this compound derivatives.

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against FAK, Btk, and DHFR.

Table 1: Inhibitory Activity of this compound Derivatives against FAK

Compound IDTargetIC50 (nM)Cell LineReference
A12FAK10.8-[5]
A12-130A549[2][5]
A12-94MDA-MB-231[2][5]
A13FAK9.6-[5]
18b FAK45-[6]
10b FAK9.9-[6]
8f FAK27.44-[7]
[18F]Q-2 FAK5.0-
[18F]Q-4 FAK21.6-

Table 2: Inhibitory Activity of this compound Derivatives against Btk

Compound IDTargetIC50 (nM)Cell LineReference
31 Btk-Multiple B-cell lymphoma lines[4]
38 Btk-Multiple B-cell lymphoma lines[4]
16b Btk139-[8]
6f Btk74-[8]

Table 3: Inhibitory Activity of this compound Derivatives against DHFR

Compound IDTargetIC50 (µM)OrganismReference
TrimethoprimDHFR-C. parvum[9]
16l Mtb H37Ra6.25 (MIC, µg/mL)M. tuberculosis[1]
Compound 4 DHFR0.004Bovine liver[10]
Compound 2 DHFR0.06-[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidine Derivatives[1]

A five-step synthesis was carried out starting from 2,4-diamino-6-hydroxypyrimidine.

  • Chlorination: 2,4-diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine.

  • Nucleophilic Substitution: The 6-chloro substituent is displaced by a nucleophile, such as an alcohol, in the presence of a base like sodium hydride in an appropriate solvent (e.g., DMSO or THF).

  • Iodination: The 5-position of the pyrimidine ring is iodinated using N-iodosuccinimide in acetonitrile.

  • Suzuki Reaction: The 5-iodo derivative is coupled with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., EtOH/toluene/H2O).

  • Deprotection: If protecting groups are present on the substituents, they are removed under appropriate conditions (e.g., acidic hydrolysis).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to measure the inhibition of kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Serial Dilution Prepare serial dilutions of inhibitor Incubate_Inhibitor Incubate kinase with inhibitor Serial Dilution->Incubate_Inhibitor Enzyme_Substrate Prepare kinase and substrate solutions Enzyme_Substrate->Incubate_Inhibitor Initiate_Reaction Initiate reaction with ATP/substrate mix Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Add_ADP-Glo Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_Reaction->Add_ADP-Glo Add_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light Add_ADP-Glo->Add_Detection_Reagent Read_Luminescence Measure luminescence Add_Detection_Reagent->Read_Luminescence

Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Kinase of interest (e.g., FAK, Btk)

  • Kinase-specific substrate

  • ATP

  • Test compound (this compound derivative)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, add the diluted test compound or DMSO (vehicle control).

  • Add the kinase enzyme to each well and incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

DHFR Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[11][12][13][14][15]

Materials:

  • DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Test compound

  • Assay buffer

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a cuvette or microplate well, combine the assay buffer, NADPH, and the test compound or vehicle control.

  • Add the DHFR enzyme and incubate.

  • Initiate the reaction by adding DHF.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the percent inhibition and calculate the IC50 value.

Applications in Materials Science

While the primary focus of research on this compound derivatives has been in drug discovery, their unique electronic and photophysical properties are also being explored for applications in materials science.

Organic Light-Emitting Diodes (OLEDs)

Pyrimidine derivatives are being investigated as building blocks for organic semiconductors used in OLEDs.[16] Their tunable electronic properties, achieved through chemical modification, can influence charge transport and emission characteristics. The incorporation of pyrimidine moieties into the emissive or charge-transporting layers of an OLED device can potentially lead to improved efficiency, stability, and color purity.[16]

Polymers

The incorporation of diaminopyrimidine units into polymer backbones can impart specific functionalities. For instance, polyimides derived from diamines containing a pyrimidine ring have been shown to exhibit excellent thermal stability and mechanical properties. The nitrogen atoms in the pyrimidine ring can also act as coordination sites for metal ions, leading to the formation of coordination polymers with interesting optical and magnetic properties.[17]

Fluorescent Probes

Certain diaminopyrimidine derivatives exhibit fluorescence, and their emission properties can be sensitive to the local environment. This has led to their investigation as fluorescent probes for various biological applications. For example, 2,4,5-triaminopyrimidine derivatives have been developed as blue fluorescent probes for cell viability monitoring.[18][19]

Conclusion

The this compound scaffold represents a remarkably versatile platform for the development of both therapeutic agents and advanced materials. Its ability to effectively interact with key biological targets has led to a rich pipeline of drug candidates, particularly in the area of kinase and DHFR inhibition. The continued exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of even more potent and selective modulators of biological processes. Furthermore, the emerging applications of diaminopyrimidine derivatives in materials science highlight the broad potential of this chemical motif. This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the full potential of this compound chemistry.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,5-Diaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-diaminopyrimidine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside a plausible mass spectrometry fragmentation pattern. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a structured presentation of data.

Chemical Structure and Properties

  • IUPAC Name: Pyrimidine-2,5-diamine

  • Molecular Formula: C₄H₆N₄[1]

  • Molecular Weight: 110.12 g/mol [1]

  • CAS Number: 22715-27-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted in DMSO-d₆

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.8Singlet1HH-4
~7.5Singlet1HH-6
~6.5Broad Singlet2HC2-NH₂
~5.8Broad Singlet2HC5-NH₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~160C-2
~155C-4
~145C-6
~110C-5

2.2. Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (asymmetric and symmetric) of amino groups
1650 - 1600StrongN-H bending (scissoring) of amino groups
1580 - 1400Medium to StrongC=C and C=N stretching of the pyrimidine ring
1350 - 1250MediumC-N stretching of aromatic amines
850 - 750StrongC-H out-of-plane bending

2.3. Mass Spectrometry (MS)

Method: Electron Ionization (EI)

Table 4: Predicted Mass Spectrometry Data

m/zProposed Fragment
110[M]⁺ (Molecular Ion)
94[M - NH₂]⁺
83[M - HCN]⁺
67[M - NH₂ - HCN]⁺
53[C₃H₃N]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid sample like this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typically, 16-64 scans are sufficient.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

3.2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization:

    • The sample is vaporized by heating in the ion source.

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[2][3]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Chemical Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

The Core Mechanism of 2,5-Diaminopyrimidine as a Kinase Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the 2,5-diaminopyrimidine scaffold as a privileged motif in the design of potent and selective kinase inhibitors. We delve into the fundamental mechanism of action, structure-activity relationships (SAR), and present a compilation of quantitative inhibitory data against key kinase targets. Furthermore, this guide offers detailed experimental protocols for the characterization of these inhibitors and visualizes the intricate signaling pathways and experimental workflows.

Mechanism of Action: A Hinge-Binding Privileged Scaffold

The this compound core serves as a bioisostere of the adenine hinge-binding motif of adenosine triphosphate (ATP), enabling it to act as an ATP-competitive inhibitor. The primary mechanism of action involves the formation of crucial hydrogen bonds with the kinase hinge region, a flexible segment of the protein that connects the N- and C-lobes of the kinase domain.

Specifically, the N1 and the C2-amino group of the diaminopyrimidine scaffold typically form two hydrogen bonds with the backbone amide and carbonyl groups of a conserved residue in the hinge region. This bidentate hydrogen-bonding interaction effectively anchors the inhibitor in the ATP-binding pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The amino group at the 5-position provides a key vector for introducing substituents that can interact with other regions of the ATP-binding site, thereby enhancing potency and modulating selectivity.

Derivatives of the this compound scaffold have been successfully developed as inhibitors of a range of kinases, including Bruton's tyrosine kinase (Btk), B-lymphoid tyrosine kinase (BLK), and Glycogen Synthase Kinase-3 (GSK-3).

Quantitative Inhibitory Data

The following tables summarize the in vitro potency of representative this compound derivatives against various kinase targets and cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
Compound 2 Btk8Enzymatic[1]
Compound 11 Btk63Enzymatic[1]
Compound 13 Btk38Enzymatic[1]
Compound 21b GSK-3<10Enzymatic[2]
Compound 33 GSK-3PromisingEnzymatic[2]
Compounds 9-11 BLKWeak BiochemicalBiochemical[3]

Note: Specific IC50 values for compounds 9-11 against BLK were not explicitly provided in the abstract, but they were described as having weak biochemical inhibitory activities while effectively degrading the kinase.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of kinase inhibitors. This section provides protocols for key in vitro assays.

In Vitro Kinase Activity Assays

3.1.1. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials:

    • Kinase of interest

    • Kinase-specific substrate

    • ATP

    • Test compounds (e.g., this compound derivatives)

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of a solution containing the kinase and substrate in kinase buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

3.1.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the phosphorylation of a substrate by a kinase.

  • Materials:

    • Kinase of interest

    • Biotinylated substrate peptide

    • ATP

    • Test compounds

    • TR-FRET buffer

    • Europium-labeled anti-phospho-specific antibody

    • Streptavidin-XL665

    • Stop solution (e.g., EDTA)

    • Low-volume 384-well plates

  • Procedure:

    • Dispense 2 µL of test compound dilutions into the wells of a 384-well plate.

    • Add 4 µL of a solution containing the kinase and biotinylated substrate in TR-FRET buffer.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate at room temperature for the optimized reaction time.

    • Stop the reaction by adding 5 µL of stop solution containing the Europium-labeled antibody and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the TR-FRET ratio and determine IC50 values.

Cell-Based Assays

3.2.1. MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of inhibitors on cell viability and proliferation.[4]

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by the inhibition of key kinases targeted by this compound derivatives.

Bruton's Tyrosine Kinase (Btk) Signaling Pathway

Btk is a crucial component of the B-cell receptor (BCR) signaling pathway, playing a vital role in B-cell development, differentiation, and survival.[5][6][7]

Btk_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR Btk Btk Lyn_Syk->Btk PLCg2 PLCγ2 Btk->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK) Calcium->Downstream PKC->Downstream Proliferation B-Cell Proliferation, Survival & Differentiation Downstream->Proliferation Inhibitor This compound Inhibitor Inhibitor->Btk

Btk Signaling Pathway Inhibition
B-lymphoid Tyrosine Kinase (BLK) Signaling Pathway

BLK is a member of the Src family of non-receptor tyrosine kinases involved in B-cell development and signaling.[8][9][10]

BLK_Signaling BCR B-Cell Receptor (BCR) BLK BLK BCR->BLK CD79 CD79A/B BLK->CD79 Syk Syk CD79->Syk Downstream Downstream Signaling Syk->Downstream Activation B-Cell Activation & Development Downstream->Activation Inhibitor This compound Degrader Inhibitor->BLK Degradation

BLK Signaling and Degradation
Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway

GSK-3 is a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell fate, and neurodevelopment. Its dysregulation is associated with various diseases.[11][12][13]

GSK3_Signaling Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK-3) Dishevelled->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation GSK3 GSK-3 Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Inhibitor This compound Inhibitor Inhibitor->GSK3

GSK-3 Inhibition in Wnt Pathway
Experimental Workflow: In Vitro Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for the in vitro characterization of a kinase inhibitor.

Kinase_Inhibitor_Workflow Start Synthesized This compound Compound PrimaryScreen Primary Kinase Assay (e.g., ADP-Glo™ at single concentration) Start->PrimaryScreen HitIdentified Active 'Hit' Identified PrimaryScreen->HitIdentified LeadCandidate Lead Candidate for Further Development DoseResponse IC50 Determination (Dose-Response Curve) HitIdentified->DoseResponse Yes PotencyConfirmed Potency Confirmed DoseResponse->PotencyConfirmed Selectivity Kinase Selectivity Profiling (Panel of Kinases) PotencyConfirmed->Selectivity Yes CellBased Cell-Based Assays (e.g., MTT Proliferation Assay) Selectivity->CellBased CellBased->LeadCandidate

In Vitro Kinase Inhibitor Profiling Workflow

Conclusion

The this compound scaffold represents a versatile and highly effective core for the design of ATP-competitive kinase inhibitors. Its ability to form key hydrogen-bonding interactions with the kinase hinge region provides a solid foundation for achieving high potency. The strategic functionalization at the 5-position allows for the fine-tuning of selectivity and pharmacokinetic properties. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the discovery and characterization of novel kinase inhibitors based on this privileged scaffold. Further exploration of this chemical space is anticipated to yield next-generation therapeutics for a range of diseases driven by aberrant kinase signaling.

References

The Dawn of Rational Drug Design: A Technical Guide to the Discovery and History of Diaminopyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of diaminopyrimidine-based drugs marked a pivotal moment in medicinal chemistry, heralding the era of rational drug design. This technical guide provides an in-depth exploration of the history, discovery, and mechanism of action of this crucial class of therapeutics, which includes landmark drugs such as the antibacterial trimethoprim, the antiprotozoal pyrimethamine, and the anticancer agent methotrexate. By targeting the essential enzyme dihydrofolate reductase (DHFR), these compounds selectively interfere with nucleic acid synthesis in pathogens and cancer cells. This document details the foundational work of George Hitchings and Gertrude Elion, presents key quantitative data on drug efficacy, outlines seminal experimental protocols, and illustrates the core biochemical pathways, offering a comprehensive resource for researchers in drug development.

Introduction: A Paradigm Shift in Drug Discovery

Prior to the mid-20th century, drug discovery was largely a process of serendipity and empirical screening. The work of George Hitchings and Gertrude Elion at the Burroughs Wellcome Company (now part of GSK) revolutionized this approach.[1][2][3][4][5] They pioneered a method that would come to be known as "rational drug design."[1][2][3][4][5] Their central hypothesis was that by understanding the fundamental biochemical differences between normal cells and pathogenic or rapidly proliferating cells, it would be possible to design molecules that selectively inhibit the growth of the latter.[1][4]

Hitchings and Elion focused on the metabolism of nucleic acids, reasoning that all living cells require these building blocks to reproduce.[6][7] They posited that rapidly dividing cells, such as bacteria, protozoa, and cancer cells, would have a particularly high demand for nucleic acid precursors.[6][7] By creating antimetabolites—structural analogs of natural metabolic components—they aimed to block the enzymes essential for DNA and RNA synthesis.[3] This targeted approach led to the development of a series of highly successful drugs based on the 2,4-diaminopyrimidine scaffold.[1]

The Core Target: Dihydrofolate Reductase and the Folate Pathway

The primary target of the diaminopyrimidine antifolates is dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[8][9] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are fundamental components of DNA and RNA.[8] Inhibition of DHFR leads to a depletion of the THF pool, thereby halting DNA synthesis and cell division.[8]

The success of diaminopyrimidine drugs lies in their selective inhibition of DHFR from different species. While the folate pathway is crucial for both host and pathogen, subtle structural differences in the DHFR enzyme across species allow for the design of drugs with high affinity for the target organism's enzyme and low affinity for the human counterpart. This principle of selective toxicity is the cornerstone of their therapeutic efficacy.

Below is a diagram illustrating the folate synthesis pathway and the point of inhibition by diaminopyrimidine drugs.

Folate Pathway cluster_0 Folate Metabolism cluster_1 Drug Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA and RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Diaminopyrimidines Diaminopyrimidine Drugs (e.g., Trimethoprim, Pyrimethamine) Diaminopyrimidines->DHF Inhibit DHFR

Caption: The Folate Synthesis Pathway and Inhibition by Diaminopyrimidine Drugs.

Key Diaminopyrimidine-Based Drugs: A Historical Perspective

The rational drug design approach of Hitchings and Elion led to the development of several groundbreaking diaminopyrimidine derivatives, each tailored for a specific therapeutic purpose.

Pyrimethamine: The Antiprotozoal Agent

One of the earliest successes was pyrimethamine, developed in the 1950s as a potent antimalarial agent.[1] It was designed to selectively inhibit the DHFR of the malaria parasite, Plasmodium falciparum. Pyrimethamine's high affinity for the parasitic enzyme compared to human DHFR allows for effective treatment of malaria at doses that are not toxic to the host. It is also used in the treatment of toxoplasmosis.

Trimethoprim: The Antibacterial Compound

Following the success of pyrimethamine, trimethoprim was developed in the 1960s as an antibacterial agent.[1] It exhibits a high degree of selectivity for bacterial DHFR over the mammalian enzyme.[1] Trimethoprim is often used in combination with sulfamethoxazole, a sulfonamide antibiotic that inhibits an earlier step in the folate synthesis pathway (dihydropteroate synthase). This synergistic combination, known as co-trimoxazole, provides a powerful bactericidal effect by sequentially blocking the same metabolic pathway.[10][11]

Methotrexate: The Anticancer Drug

Methotrexate, another folate analog, was developed as a potent inhibitor of human DHFR and is a cornerstone of cancer chemotherapy.[10] It is used to treat a variety of cancers, including leukemia and lymphomas, by targeting the rapid proliferation of cancer cells.[10] At lower doses, methotrexate is also used as an immunomodulatory agent in the treatment of autoimmune diseases like rheumatoid arthritis.[10][12]

Quantitative Data: Efficacy and Selectivity

The therapeutic success of diaminopyrimidine-based drugs is underpinned by their potent and selective inhibition of the target DHFR enzyme. The following table summarizes the half-maximal inhibitory concentration (IC50) values for key diaminopyrimidine drugs against DHFR from different species, illustrating the principle of selective toxicity.

DrugTarget OrganismDHFR IC50 (µM)Human DHFR IC50 (µM)Selectivity Index (Human/Target)
Pyrimethamine Plasmodium falciparum~0.0005~1.0~2000
Trimethoprim Escherichia coli~0.005~300~60000
Methotrexate Human (Leukemia cells)~0.01~0.011

Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources for illustrative purposes.

A study comparing the inhibitory effects of pyrimethamine and methotrexate on DHFR found a mean IC50 of 52 ± 35 μM for pyrimethamine and 0.12 ± 0.07 μM for methotrexate, highlighting methotrexate's greater potency as a DHFR inhibitor.[13] For Mycobacterium tuberculosis DHFR, the IC50 values for Trimethoprim and Methotrexate have been reported to be in accordance with existing data.[14]

Experimental Protocols: Methodologies for Key Experiments

The discovery and development of diaminopyrimidine drugs relied on robust in vitro assays to determine their efficacy and selectivity. Below are detailed methodologies for two key experiments.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).[15] The rate of this decrease is proportional to DHFR activity.

Materials:

  • Purified DHFR enzyme (from the target organism and human)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 0.05 M Tris-HCl, pH 7.5)[9]

  • Test compounds (diaminopyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate[9]

  • Microplate reader capable of measuring absorbance at 340 nm[9]

Procedure:

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, NADPH solution, and the purified DHFR enzyme.[9]

  • Inhibitor Addition: Add varying concentrations of the test compound to the wells. Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (solvent only).[16]

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[9][17]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DHF solution to all wells.[9]

  • Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).[9]

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

DHFR Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (DHFR, DHF, NADPH, Buffer, Inhibitor) start->prep_reagents add_reagents Add Buffer, NADPH, and DHFR to 96-well plate prep_reagents->add_reagents add_inhibitor Add varying concentrations of test inhibitor add_reagents->add_inhibitor pre_incubate Pre-incubate at constant temperature add_inhibitor->pre_incubate initiate_reaction Initiate reaction by adding DHF pre_incubate->initiate_reaction measure_abs Measure absorbance at 340 nm over time initiate_reaction->measure_abs analyze_data Calculate reaction velocities and determine IC50 measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for a DHFR Inhibition Assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to determine the MIC.[19][20]

Materials:

  • Target microorganism (e.g., E. coli)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)[21]

  • Test compounds (diaminopyrimidine derivatives)

  • Sterile 96-well microplates[19]

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism in the growth medium, adjusted to a specific optical density (e.g., 0.5 McFarland standard).[19]

  • Serial Dilution: Prepare serial dilutions of the test compound in the 96-well microplate.[22]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control for growth (no drug) and a negative control for sterility (no bacteria).[19]

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).[19]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[18][20]

MIC Assay Workflow start Start prep_culture Prepare standardized microbial culture start->prep_culture serial_dilution Perform serial dilution of test compound in 96-well plate prep_culture->serial_dilution inoculate Inoculate wells with microbial culture serial_dilution->inoculate incubate Incubate at appropriate temperature and time inoculate->incubate read_results Visually inspect for growth (turbidity) incubate->read_results determine_mic Determine the lowest concentration with no visible growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) Assay.

Synthesis of Diaminopyrimidine-Based Drugs: The Case of Trimethoprim

The synthesis of diaminopyrimidine drugs involves multi-step chemical reactions. The following outlines a common synthetic route for trimethoprim.

One synthetic pathway for trimethoprim begins with the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile.[23] The resulting benzylidene derivative then undergoes a cyclization reaction with guanidine to yield trimethoprim.[23][24] Another method involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate, followed by reduction and subsequent reaction with guanidine.[23] A patent describes a method where 3,4,5-trimethoxybenzaldehyde and aniline propionitrile are used as raw materials for a condensation reaction, followed by a cyclization reaction with a guanidine compound.[24]

Conclusion and Future Directions

The discovery of diaminopyrimidine-based drugs stands as a landmark achievement in the history of medicine, born from the innovative concept of rational drug design. The pioneering work of Hitchings and Elion not only provided humanity with a powerful arsenal of drugs against a wide range of diseases but also laid the intellectual framework for modern drug discovery. The principles of targeting specific enzymes and exploiting biochemical differences between host and pathogen remain central to the development of new therapeutics today.

As we face the growing challenge of antimicrobial resistance, the lessons learned from the diaminopyrimidines are more relevant than ever. Future research will continue to build upon this legacy, employing advanced techniques such as structure-based drug design, computational modeling, and high-throughput screening to develop novel DHFR inhibitors and to identify new therapeutic targets. The enduring success of the diaminopyrimidine story is a testament to the power of a deep understanding of fundamental biology in the quest for new medicines.

References

The 2,5-Diaminopyrimidine Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,5-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. Its inherent ability to form multiple hydrogen bonds and serve as a versatile template for substitution has led to its incorporation into numerous clinical candidates and approved drugs. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their role as kinase inhibitors and beyond.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives typically involves a multi-step process, often starting from commercially available pyrimidine precursors. A common strategy involves the sequential nucleophilic aromatic substitution (SNAr) reactions on a di- or tri-halogenated pyrimidine ring.

General Experimental Protocol: Synthesis of this compound Derivatives

A representative synthetic route to a this compound-based kinase inhibitor is outlined below. This protocol is a generalized procedure and may require optimization for specific target molecules.

Step 1: Buchwald-Hartwig Amination

  • Materials: 5-bromo-2-chloropyrimidine, a substituted aniline (1.1 eq), a palladium precatalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., toluene or dioxane).

  • Procedure:

    • To a solution of 5-bromo-2-chloropyrimidine and the substituted aniline in the chosen solvent, add the palladium precatalyst, ligand, and base.

    • The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours.

    • Reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired N-aryl-5-bromopyrimidin-2-amine intermediate.

Step 2: Second Amination (SNAr Reaction)

  • Materials: The N-aryl-5-bromopyrimidin-2-amine intermediate from Step 1, a second amine (e.g., a substituted aniline or aliphatic amine), a base (e.g., DIPEA), and a high-boiling point solvent (e.g., 1-pentanol or N,N-dimethylformamide).

  • Procedure:

    • A mixture of the intermediate, the second amine, and the base in the chosen solvent is heated to a high temperature, often in the range of 120-150 °C.

    • The reaction is monitored until completion.

    • After cooling, the reaction mixture is subjected to a standard aqueous workup.

    • The crude product is purified by column chromatography or recrystallization to afford the final 2,5-disubstituted diaminopyrimidine derivative.

Biological Activities and Therapeutic Targets

The this compound scaffold has been successfully employed to develop inhibitors for a wide range of therapeutic targets, with a particular emphasis on protein kinases.

Kinase Inhibition

The this compound core acts as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.

Bruton's Tyrosine Kinase (Btk) Inhibition:

Derivatives of the this compound scaffold have been developed as potent covalent irreversible inhibitors of Btk, a key enzyme in the B-cell receptor signaling pathway.[1][2][3] These compounds typically feature an acrylamide warhead that forms a covalent bond with a cysteine residue in the active site of Btk.

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Activation Ca_PKC->NF_kB Proliferation B-cell Proliferation & Survival NF_kB->Proliferation Inhibitor This compound Inhibitor Inhibitor->BTK

Focal Adhesion Kinase (FAK) Inhibition:

The 2,4-diaminopyrimidine scaffold, a close analog, has been instrumental in the design of FAK inhibitors.[4] FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.

FAK_Signaling_Pathway Integrin Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK ECM Binding Src Src FAK->Src Grb2_SOS Grb2/SOS FAK->Grb2_SOS PI3K PI3K FAK->PI3K Src->FAK Ras Ras Grb2_SOS->Ras Cell_Migration Cell Migration Ras->Cell_Migration Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Inhibitor This compound Inhibitor Inhibitor->FAK

Other Kinase Targets:

The versatility of the this compound scaffold has led to the development of inhibitors for other important kinases, including:

  • Glycogen Synthase Kinase-3 (GSK-3): Implicated in various diseases, including neurodegenerative disorders and cancer.

  • Cyclin-Dependent Kinase 7 (CDK7): A key regulator of the cell cycle and transcription.

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine moiety is a well-established pharmacophore for the inhibition of dihydrofolate reductase, an enzyme essential for the synthesis of nucleic acids and amino acids. This has led to the development of antibacterial and antiprotozoal agents.[5]

Selective Monomeric Degraders

Recently, this compound derivatives have been reported as the first selective monomeric degraders of B-lymphoid tyrosine kinase (BLK), highlighting a novel mechanism of action beyond simple inhibition.[6]

Quantitative Biological Data

The following tables summarize the in vitro activity of representative this compound derivatives against various targets.

Table 1: Btk Inhibitory Activity

CompoundBtk IC50 (nM)Cell LineAntiproliferative IC50 (nM)
Compound 31 [2]2.5TMD8180
Compound 38 [2]3.1TMD8250
Ibrutinib [2]1.7TMD811

Table 2: FAK Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives

CompoundFAK IC50 (nM)A549 IC50 (nM)MDA-MB-231 IC50 (nM)
A12 [4]1313094
TAE-226 [4]3.5280120

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of synthesized compounds against their target kinases.

  • Materials: Recombinant kinase, appropriate peptide substrate, ATP, test compounds, and a suitable assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the recombinant kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-33P]ATP, or in a system with a detection reagent).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period.

    • Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

    • Detect the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated peptide on a filter membrane and measuring radioactivity. For non-radiometric assays, detection can be based on fluorescence, luminescence, or absorbance.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prepare_Reagents Reaction_Setup Set up Reaction in Microplate Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detect_Signal Detect Phosphorylated Substrate Terminate_Reaction->Detect_Signal Data_Analysis Data Analysis (IC50 determination) Detect_Signal->Data_Analysis End End Data_Analysis->End

Cell Proliferation (MTT) Assay

This assay is commonly used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

  • Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Procedure:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Remove the medium and dissolve the formazan crystals by adding the solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its adaptability allows for the development of compounds with diverse mechanisms of action, from competitive enzyme inhibition to targeted protein degradation. The ongoing exploration of this scaffold is expected to yield novel therapeutic agents for a wide range of diseases, particularly in the areas of oncology and immunology. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the potential of the this compound scaffold in their discovery programs.

References

The Rising Therapeutic Potential of 2,5-Diaminopyrimidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,5-diaminopyrimidine scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel this compound and structurally related 2,4-diaminopyrimidine compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

Anticancer Activity: Targeting Key Kinases

A significant area of investigation for diaminopyrimidine compounds is in oncology, where they have shown promise as potent inhibitors of various protein kinases implicated in cancer progression.

Kinase Inhibition

Novel this compound derivatives have been developed as covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk) , a crucial mediator in B-cell receptor signaling and a validated target in B-cell malignancies.[1][2] Additionally, related 2,4-diaminopyrimidine compounds have demonstrated potent inhibitory activity against Focal Adhesion Kinase (FAK) , a key player in cell adhesion, migration, and survival, and Cyclin-Dependent Kinase 7 (CDK7) , a regulator of the cell cycle and transcription.[3]

The following table summarizes the in vitro inhibitory activities of representative diaminopyrimidine compounds against various kinases.

Compound ClassTarget KinaseRepresentative CompoundIC₅₀ (nM)Reference
This compoundBtkCompound 31-[1][2]
This compoundBtkCompound 38-[1][2]
2,4-DiaminopyrimidineFAKCompound A12-[3]
2,4-DiaminopyrimidineCDK7--

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Antiproliferative Activity

The kinase inhibitory effects of these compounds translate into potent antiproliferative activity against various cancer cell lines.

Compound ClassCancer Cell LineRepresentative CompoundIC₅₀ (nM)Reference
This compoundGCB-DLBCLCompound 31-[1][2]
This compoundGCB-DLBCLCompound 38-[1][2]
2,4-DiaminopyrimidineA549 (Lung Cancer)Compound A12130[3]
2,4-DiaminopyrimidineMDA-MB-231 (Breast Cancer)Compound A1294[3]

IC₅₀ values represent the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.

Signaling Pathways

The anticancer effects of diaminopyrimidine-based kinase inhibitors are exerted through the modulation of key signaling pathways. For instance, Btk inhibitors disrupt the B-cell receptor signaling cascade, which is crucial for the survival and proliferation of malignant B-cells.

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Btk Btk Lyn_Syk->Btk PLCg2 PLCγ2 Btk->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Ca_PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Inhibitor This compound Btk Inhibitor Inhibitor->Btk

Btk Signaling Pathway Inhibition

Similarly, FAK inhibitors interfere with integrin-mediated signaling, thereby affecting cell adhesion, migration, and invasion.

Antimicrobial and Anti-inflammatory Activities

Beyond oncology, diaminopyrimidine derivatives have demonstrated potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Certain 2,4-diaminopyrimidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity.

Compound ClassBacterial StrainMIC (µg/mL)Reference
2,4-DiaminopyrimidineStaphylococcus aureus-
2,4-DiaminopyrimidineBacillus subtilis-
2,4-DiaminopyrimidineEscherichia coli-
2,4-DiaminopyrimidinePseudomonas aeruginosa-

MIC values represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.

Compound ClassTargetIC₅₀ (µM)Reference
Pyrimidine DerivativesCOX-2-

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound compounds.

General Synthesis of this compound Derivatives

A common synthetic route to this compound scaffolds involves a multi-step process, often starting from commercially available pyrimidine precursors. The following diagram illustrates a generalized workflow.

Synthesis_Workflow Start Starting Pyrimidine (e.g., 2,4,5-trichloropyrimidine) Step1 Nucleophilic Substitution (e.g., with an aniline) Start->Step1 Step2 Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Step1->Step2 Step3 Functional Group Modification/Deprotection Step2->Step3 Final Final this compound Compound Step3->Final

General Synthesis Workflow

A representative synthetic protocol for a 2,4-diaminopyrimidine derivative is as follows: [3]

  • Synthesis of Intermediate 13: A suspension of compound 9, 2,4,5-trichloropyrimidine, and N,N-diisopropylethylamine in isopropanol is stirred at 70 °C for 5 hours. The reaction is then cooled, and the precipitated solid is filtered and washed to yield intermediate 13.[3]

  • Synthesis of Intermediate 14: Intermediate 13 and various 4-aminobenzoic acid derivatives are reacted using an acid catalysis method to synthesize intermediate 14.[3]

  • Synthesis of Final Compounds: Intermediate 14 is reacted with corresponding amino fragments. If tert-butyloxycarbonyl (BOC) protecting groups are present, they are subsequently deprotected to yield the final target compounds.[3]

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay, such as an ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate buffer. Prepare a solution of the target kinase and its specific substrate.

  • Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often achieved by converting ADP to ATP and then using a luciferase/luciferin system to generate a luminescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The antiproliferative effect of the compounds on cancer cells is commonly assessed using the MTT assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains can be determined using the broth microdilution method.

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions for the specific bacteria (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

COX-2 Inhibition Assay

The ability of compounds to inhibit COX-2 can be evaluated using a commercially available inhibitor screening kit.

  • Reagent Preparation: Prepare solutions of the test compound, COX-2 enzyme, and arachidonic acid (substrate).

  • Reaction Setup: In a microplate, incubate the COX-2 enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the product formation, often through a fluorometric or colorimetric method, which is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Conclusion

The this compound scaffold and its analogs represent a versatile and promising platform for the development of novel therapeutics. Their demonstrated efficacy as kinase inhibitors for cancer treatment, coupled with their potential as antimicrobial and anti-inflammatory agents, underscores their significance in modern drug discovery. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers to further explore and optimize this important class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of diaminopyrimidine derivatives is warranted to unlock their full therapeutic potential.

References

2,5-Diaminopyrimidine: A Privileged Fragment in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,5-diaminopyrimidine scaffold has emerged as a significant and versatile fragment in the field of drug discovery. Its inherent ability to form crucial hydrogen bond interactions with the active sites of various enzymes has positioned it as a cornerstone in the design of targeted therapies. This technical guide provides a comprehensive overview of the this compound core, with a focus on its application in the development of kinase inhibitors and other therapeutic agents. We will delve into its synthesis, mechanism of action, structure-activity relationships, and key preclinical data, offering a detailed resource for drug discovery and development professionals.

Core Applications in Drug Discovery

The this compound moiety is a key structural feature in a multitude of potent and selective inhibitors targeting a range of enzymes. Its utility has been particularly prominent in the development of anticancer and anti-inflammatory agents.

Kinase Inhibition

The diaminopyrimidine core can act as a bioisostere for the adenine hinge-binding motif of ATP, enabling the design of competitive inhibitors for a wide array of protein kinases.[1]

  • Bruton's Tyrosine Kinase (Btk) Inhibition: Btk is a critical regulator of the B-cell receptor signaling pathway and a validated target for various B-cell malignancies and autoimmune disorders. A series of this compound-based covalent irreversible inhibitors of Btk have been developed, demonstrating potent antitumor activity.[2] These compounds typically feature a warhead, such as an acrylamide group, that forms a covalent bond with a cysteine residue (Cys481) in the active site of Btk.

  • Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor protein tyrosine kinase that plays a pivotal role in cancer cell adhesion, proliferation, survival, and migration.[3] The 2,4-diaminopyrimidine scaffold has been a major focus in the design of FAK inhibitors.[3] Derivatives based on this core have shown potent anticancer activity against cell lines with high FAK expression.[3]

  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.[4] Novel macrocyclic 2,4-diaminopyrimidine derivatives have been designed as potent HPK1 inhibitors.[4]

Dihydrofolate Reductase (DHFR) Inhibition

The diaminopyrimidine scaffold is a well-established pharmacophore for the inhibition of dihydrofolate reductase, an essential enzyme in the synthesis of nucleic acids and amino acids. This has led to the development of antimicrobial and antiprotozoal agents.[5][6] For instance, pyrimethamine, a 2,4-diamino-5-phenylpyrimidine derivative, is an established antimalarial drug that targets DHFR.[5]

Other Therapeutic Areas
  • Anticancer Agents: Beyond specific kinase inhibition, this compound derivatives have demonstrated broader antiproliferative activities against various cancer cell lines, including lung, colon, prostate, and breast cancer.[7] Mechanistic studies suggest that these compounds can induce cell cycle arrest and apoptosis.[7]

  • Neuroprotective Agents: Certain diaminopyrimidine derivatives have shown potential as neuroprotective agents. For example, 2,4-diamino-6-hydroxypyrimidine (DAHP) has been shown to exert neuroprotective effects in models of focal cerebral ischemia by inhibiting apoptosis and activating the PI3K/Akt/mTOR signaling pathway.[8]

Quantitative Data Summary

The following tables summarize the in vitro activities of various this compound and related 2,4-diaminopyrimidine derivatives against different biological targets and cancer cell lines.

Table 1: Inhibitory Activity of this compound Derivatives against Kinases

CompoundTarget KinaseIC50 (nM)Reference
31 Btk1.0[9]
38 Btk2.0[9]
A12 FAK<500[3]
21 HPK11.0[4]

Table 2: Antiproliferative Activity of this compound Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
31 GCB-DLBCL cellsB-cell lymphomaPotent[9]
38 GCB-DLBCL cellsB-cell lymphomaPotent[9]
A12 A549Lung Cancer0.13[3]
A12 MDA-MB-231Breast Cancer0.094[3]
9k A549Lung Cancer2.14
9k HCT-116Colon Cancer3.59
9k PC-3Prostate Cancer5.52
9k MCF-7Breast Cancer3.69
13f A549Lung Cancer1.98
13f HCT-116Colon Cancer2.78
13f PC-3Prostate Cancer4.27
13f MCF-7Breast Cancer4.01
7i HCT116Colon Cancer4.93[7]
7i HT-29Colon Cancer5.57[7]
7i MCF-7Breast Cancer8.84[7]
7i HeLaCervical Cancer14.16[7]

Key Signaling Pathways

The therapeutic effects of this compound derivatives are often mediated through their modulation of specific cellular signaling pathways.

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Btk Bruton's Tyrosine Kinase (Btk) Lyn->Btk phosphorylates PLCg2 PLCγ2 Btk->PLCg2 activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Btk Inhibitor Inhibitor->Btk inhibits

B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound-based Btk inhibitors.

FAK_Signaling_Pathway cluster_membrane Cell Membrane Integrins Integrins FAK Focal Adhesion Kinase (FAK) Integrins->FAK activates Src Src FAK->Src autophosphorylation recruits Src PI3K PI3K FAK->PI3K activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos activates Src->FAK phosphorylates Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Grb2_Sos->Ras_Raf_MEK_ERK Ras_Raf_MEK_ERK->Cell_Proliferation Cell_Migration Cell Migration & Invasion Ras_Raf_MEK_ERK->Cell_Migration Inhibitor 2,4-Diaminopyrimidine FAK Inhibitor Inhibitor->FAK inhibits

Simplified FAK signaling pathway and the point of intervention for 2,4-diaminopyrimidine-based FAK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of diaminopyrimidine derivatives, compiled from the cited literature.

General Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidine Derivatives

A common synthetic route to this class of compounds involves a multi-step process starting from 2,4-diamino-6-hydroxypyrimidine.[10]

Synthesis_Workflow Start 2,4-Diamino-6- hydroxypyrimidine Step1 Chlorination (POCl3) Start->Step1 Intermediate1 2,4-Diamino-6- chloropyrimidine Step1->Intermediate1 Step2 Nucleophilic Substitution Intermediate1->Step2 Intermediate2 2,4-Diamino-6- substituted pyrimidine Step2->Intermediate2 Step3 Iodination (NIS) Intermediate2->Step3 Intermediate3 2,4-Diamino-5-iodo-6- substituted pyrimidine Step3->Intermediate3 Step4 Suzuki Coupling (Arylboronic acid, Pd catalyst) Intermediate3->Step4 Final_Product 2,4-Diamino-5-aryl-6- substituted pyrimidine Step4->Final_Product

General synthetic workflow for 2,4-diamino-5-aryl-6-substituted pyrimidines.

Step 1: Chlorination 2,4-Diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine.[10] The reaction is typically quenched with ice water and the product can be obtained in good yield after hydrolysis at elevated temperatures (e.g., 90 °C).[10]

Step 2: Nucleophilic Substitution The chloro-substituent at the 6-position is displaced by a nucleophile. For example, the sodium salt of (S)- or (R)-2,3-isopropylidene glycerol, generated using sodium hydride in dry DMSO, can be reacted with 2,4-diamino-6-chloropyrimidine to introduce a substituted glycerol moiety.[10]

Step 3: Iodination The 5-position of the pyrimidine ring is iodinated using N-iodosuccinimide (NIS) in an anhydrous solvent like acetonitrile.[10]

Step 4: Suzuki Coupling The 5-iodo derivative undergoes a Suzuki coupling reaction with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., EtOH/toluene/H₂O) at elevated temperatures (e.g., 90 °C) to afford the final 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives.[10]

In Vitro Kinase Assay (General Protocol)

The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate (a specific peptide or protein), ATP, and the test compound at various concentrations in a suitable buffer.

  • Incubation: The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., room temperature or 30 °C) for a specific period (e.g., 60 minutes).

  • Detection: After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle-treated control cells.

Conclusion

The this compound scaffold and its close analog, the 2,4-diaminopyrimidine core, represent a highly valuable and privileged fragment in the realm of drug design. Their proven ability to effectively target the active sites of a diverse range of enzymes, particularly kinases and dihydrofolate reductase, has led to the development of numerous potent and selective inhibitors with significant therapeutic potential. The synthetic tractability of this scaffold allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular drivers of disease continues to expand, the strategic application of the this compound fragment will undoubtedly continue to fuel the discovery of novel and effective medicines for a wide spectrum of human diseases.

References

Physicochemical properties of substituted 2,5-diaminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of Substituted 2,5-Diaminopyrimidines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,5-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules are recognized for their role as "hinge-binding" motifs in various protein kinases, leading to their development as inhibitors for targets implicated in oncology and autoimmune diseases.[1][2] Derivatives of this class have been investigated as potent inhibitors of Focal Adhesion Kinase (FAK)[1], Bruton's tyrosine kinase (Btk)[2], and B-lymphoid tyrosine kinase (BLK)[3], among others.

Understanding the physicochemical properties of substituted 2,5-diaminopyrimidines is paramount for successful drug design and development. Properties such as solubility, lipophilicity (logP), and acid dissociation constant (pKa) directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement and potential for toxicity. This technical guide provides a comprehensive overview of these key properties, details the experimental protocols for their determination, and explores the biological pathways where these compounds are active.

Core Physicochemical Properties

The therapeutic efficacy and viability of a drug candidate are intrinsically linked to its physicochemical characteristics. For substituted 2,5-diaminopyrimidines, modulation of these properties through targeted chemical substitution is a key strategy in lead optimization.

Acidity and Basicity (pKa)

The pKa value, the negative logarithm of the acid dissociation constant, defines the state of ionization of a molecule at a given pH. For 2,4- and 2,5-diaminopyrimidines, the basic nitrogen atoms on the pyrimidine ring and the amino groups are subject to protonation. The pKa is critical as it affects solubility, membrane permeability, and binding to the target protein. Protonation at a ring nitrogen, for instance, has been suggested to be crucial for the inhibitory binding of diaminopyrimidines to the active site of dihydrofolate reductase (DHFR).[4]

CompoundpKa (Predicted)Method
This compound4.83 ± 0.10Predicted

Table 1: Predicted pKa value for the unsubstituted this compound core.[5][6]

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), measures a compound's preference for a lipid versus an aqueous environment.[7] This property is a critical determinant of solubility, permeability across biological membranes, plasma protein binding, and metabolic stability.[8][9] While highly lipophilic compounds may exhibit strong target binding, they often suffer from poor solubility and increased metabolic clearance.[10] Conversely, highly hydrophilic compounds may have excellent solubility but poor membrane permeability.[11] Therefore, achieving a balanced lipophilicity is a central goal in drug design. For pyrimidine derivatives, substituents on the phenyl ring or the pyrimidine core can significantly influence lipophilicity.[8]

Compound ClassLipophilicity Trend / clogPRelevance
Substituted PyrimidinesVaries widely with substitution. Phenyl substitution generally increases lipophilicity.[8][12]Influences solubility, cell permeability, and protein binding.[9][11]
Hydrophilic DerivativesclogP values around -1 to 2.May exhibit poor cell penetration and activity.[13]
Lipophilic DerivativesclogP values > 3.Can achieve better membrane diffusion but may have lower solubility.[10][11]

Table 2: General lipophilicity trends for substituted pyrimidine derivatives.

Solubility

Aqueous solubility is a prerequisite for a drug to be absorbed and distributed to its site of action. Poor solubility can lead to low bioavailability and challenging formulation development. The solubility of diaminopyrimidine derivatives is heavily influenced by their crystal structure (lattice energy) and their lipophilicity.

Crystal Structure

The three-dimensional arrangement of molecules in a solid-state crystal lattice is determined using techniques like single-crystal X-ray diffraction.[14] This analysis provides definitive information on molecular conformation, geometry, and intermolecular interactions such as hydrogen bonding.[15][16] Understanding the crystal structure is vital for identifying different polymorphic forms, which can have distinct solubilities, stabilities, and dissolution rates, thereby impacting the drug's overall performance.

Experimental Protocols & Workflows

Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standard experimental methodologies.

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise technique for determining the pKa of a substance by measuring pH changes in a solution upon the gradual addition of an acid or base.[17][18][19]

Methodology:

  • Calibration: The potentiometer and pH electrode are calibrated using standard aqueous buffers (e.g., pH 4, 7, and 10).[17]

  • Sample Preparation: A precise quantity of the this compound derivative is dissolved to create a solution of known concentration (e.g., 1 mM).[17] A constant ionic strength is maintained using a background electrolyte like KCl.[17]

  • Titration: The solution is placed in a reaction vessel with a magnetic stirrer, and the pH electrode is immersed. A standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) is added in small, precise increments.[17]

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate until the pH signal is stable.[17]

  • Analysis: A titration curve (pH vs. volume of titrant) is generated. The inflection point(s) of the curve correspond to the equivalence point(s), from which the pKa value(s) can be calculated.[19][20] For robust data, a minimum of three titrations are performed.[17]

G cluster_workflow Workflow: pKa Determination via Potentiometric Titration prep Sample Preparation (Compound in solution, constant ionic strength) titrate Incremental Titration (Add standardized acid/base) prep->titrate cal pH Meter Calibration (Standard Buffers) cal->titrate measure pH Measurement (Record stable pH reading) titrate->measure plot Data Plotting (Generate Titration Curve) measure->plot analyze Analysis (Identify inflection point, calculate pKa) plot->analyze

Workflow for pKa determination.
Protocol 2: Determination of logP by Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining the partition coefficient (logP) by directly measuring the concentration of a solute in two immiscible liquid phases.[7][21]

Methodology:

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., PBS at pH 7.4) are mutually saturated by mixing them vigorously and allowing them to separate for at least 24 hours.[22]

  • Partitioning: A small, known amount of the this compound derivative is dissolved in one of the phases (or a mixture). The two phases are then mixed in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a set period to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC with UV detection.[21][22]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

G cluster_workflow Workflow: logP Determination via Shake-Flask Method prep Phase Preparation (Pre-saturate n-Octanol and Aqueous Buffer) dissolve Dissolve Compound prep->dissolve mix Mix & Shake (Partitioning) dissolve->mix separate Phase Separation (Centrifugation) mix->separate quantify Quantify Concentration in each phase (e.g., HPLC) separate->quantify calc Calculate logP quantify->calc

Workflow for logP determination.
Protocol 3: Determination of Crystal Structure by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful technique that provides the precise three-dimensional atomic structure of a crystalline compound.[14][23]

Methodology:

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head in the X-ray diffractometer.[14]

  • Data Collection: The crystal is cooled (often to low temperatures to reduce thermal vibration) and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is produced and recorded by a detector.[14]

  • Structure Solution: The intensities and positions of the diffracted X-rays are used to calculate an electron density map of the unit cell. Computational software is used to solve the "phase problem" and generate an initial structural model.[24]

  • Structure Refinement: The initial model is refined against the experimental data to improve its accuracy, yielding precise atomic coordinates, bond lengths, and bond angles.[24]

  • Analysis: The final structure is analyzed to understand molecular conformation, packing arrangements, and intermolecular interactions.

G cluster_workflow Workflow: Structure Determination via SC-XRD crystal Grow Single Crystal mount Mount Crystal on Diffractometer crystal->mount data_coll X-Ray Irradiation & Collect Diffraction Data mount->data_coll solve Solve Phase Problem (Generate Electron Density Map) data_coll->solve refine Refine Structural Model solve->refine analyze Analyze Final Structure (Bonds, Angles, Packing) refine->analyze

Workflow for crystal structure determination.

Biological Context: Signaling Pathways

Substituted 2,5-diaminopyrimidines often function as ATP-competitive kinase inhibitors. Their ability to form key hydrogen bonds with the "hinge" region of the kinase active site makes them effective modulators of signaling pathways critical for cell survival and proliferation.

One such target is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in various tumors. FAK plays a central role in cell adhesion, migration, and survival. Inhibition of FAK by diaminopyrimidine derivatives can block downstream signaling through pathways like PI3K/AKT and RAS/MEK/ERK, ultimately leading to reduced cell proliferation and induction of apoptosis.[1]

G cluster_pathway Simplified FAK Signaling Pathway Inhibition ecm Extracellular Matrix (ECM) integrin Integrin Receptor ecm->integrin fak FAK integrin->fak pi3k PI3K fak->pi3k erk ERK fak->erk via RAS/MEK drug This compound Derivative drug->fak Inhibition akt AKT pi3k->akt prolif Cell Proliferation & Survival akt->prolif erk->prolif apoptosis Apoptosis

References

Exploring the Chemical Space of 2,5-Diaminopyrimidine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth exploration into the synthesis, biological activity, and therapeutic potential of 2,5-diaminopyrimidine and its analogs as potent inhibitors of key cellular targets.

This technical guide provides a comprehensive overview of the burgeoning chemical space of this compound analogs, a scaffold of significant interest in modern drug discovery. We delve into the structure-activity relationships, synthesis methodologies, and biological evaluation of these compounds, with a particular focus on their roles as kinase and dihydrofolate reductase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction to the this compound Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents. The this compound core, in particular, has emerged as a privileged scaffold in medicinal chemistry. Its unique arrangement of nitrogen atoms and amino groups allows for versatile interactions with biological targets, primarily through hydrogen bonding and aromatic interactions. This has led to the development of numerous analogs targeting a range of enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.

Biological Targets and Therapeutic Potential

Research has demonstrated that this compound analogs exhibit potent inhibitory activity against several key cellular targets. This guide will focus on two major classes of enzymes: kinases and dihydrofolate reductase.

Kinase Inhibition

Protein kinases play a central role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The this compound scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.

  • Bruton's Tyrosine Kinase (Btk): Btk is a crucial component of the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases.[1][2][3][4][5] Several this compound-based covalent irreversible inhibitors of Btk have been developed, demonstrating potent anti-proliferative activities in various B-cell lymphoma cell lines.[1]

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in integrin-mediated signaling, which is critical for cell adhesion, migration, and proliferation.[6] Its overexpression is linked to tumor progression and metastasis. Diaminopyrimidine derivatives have been designed as FAK inhibitors, with some compounds showing potent anticancer activity against cancer cell lines with high FAK expression.[6]

  • Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, cell signaling, and apoptosis. Its dysregulation has been associated with neurodegenerative diseases, diabetes, and cancer. 2,5-Diaminopyrimidines have been identified as a class of GSK-3 inhibitors with high potency and selectivity.[7]

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer agents. The 2,4-diaminopyrimidine scaffold, closely related to the 2,5-diamino isomer, is a well-established core for DHFR inhibitors like trimethoprim and pyrimethamine.[8][9][10][11][12] Structure-activity relationship studies have been extensively performed on these analogs to optimize their potency and selectivity against bacterial and parasitic DHFR.[8][9][11]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of representative this compound and related diaminopyrimidine analogs against their respective targets.

Table 1: Inhibitory Activity of Diaminopyrimidine Analogs against Kinases

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Compound 31BtkPotent (not specified)GCB-DLBCL cells[1]
Compound 38BtkPotent (not specified)GCB-DLBCL cells[1]
Compound A12FAK10.8-[6]
Compound A12-130A549[6]
Compound A12-94MDA-MB-231[6]
Compound 21bGSK-3<10-[7]
Compound 33GSK-3<10-[7]

Table 2: Inhibitory Activity of 2,4-Diaminopyrimidine Analogs against Dihydrofolate Reductase (DHFR)

Compound ClassTarget OrganismIC50 (nM)Reference
meta-biphenyl propargyl-linked inhibitorsCandida albicansas low as 17[7]
2,4-diamino-5-arylthiopyrimidine classCandida albicansnanomolar range[7]
5-(substituted benzyl)-2,4-diaminopyrimidinesEscherichia coliVaries[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides protocols for key experiments commonly used in the evaluation of this compound analogs.

Kinase Inhibition Assays

4.1.1. Radiometric Kinase Inhibition Assay (for Btk)

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate by the kinase.

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in a suitable buffer (e.g., kinase reaction buffer).

    • Prepare a solution containing the Btk enzyme and its specific substrate.

    • Prepare a solution of [γ-³³P]ATP.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the diluted test compound or DMSO (vehicle control).

    • Add 20 µL of the enzyme/substrate solution to each well and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the [γ-³³P]ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

    • Spot 50 µL of the reaction mixture onto phosphocellulose filter paper.

    • Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid.

    • Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value using non-linear regression analysis.

4.1.2. ADP-Glo™ Kinase Assay (for Btk)

This is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

  • Assay Setup:

    • In a 384-well plate, add 1 µL of inhibitor or DMSO.

    • Add 2 µL of Btk enzyme.

    • Add 2 µL of substrate/ATP mix.

  • Kinase Reaction:

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measurement:

    • Record luminescence using a plate reader.

    • The amount of ADP produced is proportional to the luminescent signal.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6][10][13][14]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound.

    • Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.

    • Incubate at room temperature in the dark for at least 2 hours, with shaking, to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of DHFR by monitoring the oxidation of NADPH to NADP+.[3][15][16][17][18]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

    • Prepare a solution of dihydrofolate (FH2) substrate.

    • Prepare a solution of NADPH.

    • Prepare a solution of the DHFR enzyme.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the reaction buffer, NADPH, and the test compound or vehicle control.

    • Initiate the reaction by adding the DHFR enzyme.

    • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the uninhibited control.

    • Calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of cellular signaling and the systematic process of drug discovery is essential for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways targeted by this compound analogs and a typical experimental workflow.

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Engagement BTK Bruton's Tyrosine Kinase (Btk) Lyn_Syk->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_release->Downstream PKC->Downstream Proliferation B-Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor This compound Analog Inhibitor->BTK Inhibition

Caption: Btk Signaling Pathway and Inhibition.

FAK_Signaling_Pathway Integrin Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src FAK->Src Recruitment p130Cas p130Cas FAK->p130Cas Phosphorylation Src->FAK Phosphorylation Crk Crk p130Cas->Crk Binding DOCK180_Rac DOCK180/Rac Crk->DOCK180_Rac Activation Migration Cell Migration DOCK180_Rac->Migration Inhibitor Diaminopyrimidine Analog Inhibitor->FAK Inhibition

Caption: FAK Signaling Pathway in Cell Migration.

GSK3_Signaling_Pathway cluster_PI3K PI3K/Akt Pathway cluster_Wnt Wnt Pathway (Active) GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activation GSK3 GSK-3 Akt->GSK3 Inhibition BetaCatenin β-catenin GSK3->BetaCatenin Degradation Degradation BetaCatenin->Degradation BetaCatenin_stable β-catenin (stabilized) GeneTranscription Gene Transcription Inhibitor This compound Analog Inhibitor->GSK3 Inhibition Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->GSK3 Inhibition of complex BetaCatenin_stable->GeneTranscription

Caption: GSK-3 Signaling in Wnt and PI3K Pathways.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Evaluation Preclinical Evaluation Target_ID Target Identification and Validation Virtual_Screening Virtual Screening/ HTS Target_ID->Virtual_Screening Hit_ID Hit Identification Virtual_Screening->Hit_ID Synthesis Chemical Synthesis of Analogs Hit_ID->Synthesis In_Vitro In Vitro Biological Evaluation (e.g., IC50) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) SAR->Synthesis Iterative Cycles Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo In_Vitro->SAR Tox Toxicology and Pharmacokinetics In_Vivo->Tox

Caption: A typical drug discovery workflow.

Conclusion

The this compound scaffold and its analogs represent a highly promising area of research in drug discovery. Their synthetic tractability and ability to potently and selectively inhibit key biological targets like kinases and dihydrofolate reductase underscore their therapeutic potential. This guide has provided a comprehensive overview of the current landscape, including quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows. It is anticipated that continued exploration of this chemical space will lead to the development of novel and effective therapies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Diaminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 2,5-diaminopyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in various signaling pathways.

Introduction

Pyrimidine derivatives are a critical class of heterocyclic compounds in drug discovery. Among them, this compound scaffolds are key components in the development of therapeutic agents, particularly in oncology.[1] These derivatives have been identified as potent inhibitors of various kinases, such as Focal Adhesion Kinase (FAK) and B-lymphoid tyrosine kinase (BLK), which are crucial in cancer cell proliferation, survival, and migration.[1][2] This document outlines a general protocol for the synthesis of these valuable compounds, presents relevant quantitative data, and illustrates a typical experimental workflow and a key signaling pathway where these derivatives show activity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various diaminopyrimidine derivatives, highlighting the efficiency of the described synthetic protocols.

Compound IDStarting MaterialsReaction ConditionsReaction TimeYield (%)Reference
1 2-Amino-4,6-dichloropyrimidine, Aniline, TriethylamineSolvent-free, 80–90 °C--[3]
5 2-Amino-4,6-dichloropyrimidine, 2,5-Dimethoxyaniline, TriethylamineSolvent-free, 80–90 °C5 h85[3]
18 2-Amino-4,6-dichloropyrimidine, 2,5-Dimethylaniline, TriethylamineSolvent-free, 80–90 °C5 h81[3]
A12 2,4,5-Trichloropyrimidine, Intermediate 9, 4-Aminobenzoic acid derivativesAcid catalysis--[2]
16l 2,4-Diamino-5-iodo-6-substituted pyrimidine, Substituted phenylboronic acidPd(dbpf)Cl₂, K₂CO₃, EtOH/toluene/H₂O, 90 °C24 h-[4]

Note: '-' indicates data not specified in the cited source.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of this compound derivatives, primarily through the nucleophilic substitution of a halogenated pyrimidine precursor.

Materials:

  • Halogenated pyrimidine (e.g., 2-amino-4,6-dichloropyrimidine, 2,4,5-trichloropyrimidine)

  • Substituted amine or aniline

  • Base (e.g., Triethylamine, Potassium Carbonate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or solvent-free)

  • Distilled water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Equipment:

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath with temperature control

  • Condenser (if refluxing)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer, Mass spectrometer for characterization

Procedure:

  • Reaction Setup: To a round-bottom flask, add the halogenated pyrimidine (1.0 eq), the substituted amine (1.1 eq), and the base (2.5 eq). If using a solvent, add it to the flask. For solvent-free reactions, ensure the reactants are finely ground and mixed thoroughly.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C or reflux) and stir.[3] Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the reaction was performed neat, add distilled water to the reaction mixture to precipitate the crude product.[3] If a solvent was used, it may be removed under reduced pressure.

  • Extraction: If an aqueous work-up is performed, extract the product into an organic solvent like ethyl acetate.[5] Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound derivative.[6]

  • Characterization: Characterize the purified compound using spectroscopic methods such as NMR and Mass Spectrometry to confirm its identity and purity.[6]

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for the synthesis of pyrimidine derivatives and a relevant signaling pathway where these compounds are active.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reaction_Setup Reaction Setup (Halogenated Pyrimidine, Amine, Base) Heating_Stirring Heating & Stirring Reaction_Setup->Heating_Stirring TLC_Monitoring TLC Monitoring Heating_Stirring->TLC_Monitoring Quenching Quenching / Precipitation TLC_Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Characterization Characterization (NMR, MS) Column_Chromatography->Characterization

Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound derivatives.

signaling_pathway Integrin Integrin FAK FAK Focal Adhesion Kinase Integrin->FAK Src Src FAK->Src Grb2_Sos Grb2/Sos Src->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Diaminopyrimidine_Derivative This compound Derivative (Inhibitor) Diaminopyrimidine_Derivative->FAK

Caption: A simplified diagram of the Focal Adhesion Kinase (FAK) signaling pathway, a target for this compound derivatives.

References

Application Notes and Protocols for Kinase Inhibition Assays Using 2,5-Diaminopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it an attractive starting point for drug discovery programs targeting a wide range of diseases, including cancer and autoimmune disorders. These application notes provide detailed protocols and supporting data for the use of this compound-based compounds in kinase inhibition assays.

Mechanism of Action

Compounds based on the this compound core typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thereby inhibiting the phosphorylation of downstream substrates. Some derivatives have been further functionalized to act as covalent irreversible inhibitors by incorporating a reactive moiety, such as an acrylamide group. This group forms a covalent bond with a nearby cysteine residue in the active site of the kinase, leading to permanent inactivation.[1][2]

Targeted Kinases and Therapeutic Areas

The versatility of the this compound scaffold has led to the development of inhibitors targeting a variety of kinases, including:

  • Bruton's Tyrosine Kinase (BTK): A key regulator of B-cell receptor signaling, making it a target for B-cell malignancies and autoimmune diseases.[2][3][4]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell receptor signaling, positioning its inhibitors as potential cancer immunotherapies.[5]

  • Glycogen Synthase Kinase-3 (GSK-3): Implicated in a multitude of cellular processes, with inhibitors being investigated for neurodegenerative diseases and other conditions.[6]

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion and migration, and a target in oncology.

  • Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle, making them prominent targets in cancer therapy.

  • B-lymphoid Tyrosine Kinase (BLK): Involved in B-cell receptor signaling and a potential target for autoimmune diseases and cancer.[7]

Data Presentation: In Vitro Kinase Inhibition

The following tables summarize the inhibitory activity of various diaminopyrimidine derivatives against their target kinases, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of kinase activity).

Table 1: Inhibitory Activity of this compound Derivatives against BTK

Compound ReferenceModificationIC50 (nM)Assay Type
Compound 31Covalent IrreversiblePotent (specific value not provided in abstract)Biochemical
Compound 38Covalent IrreversiblePotent (specific value not provided in abstract)Biochemical

Data synthesized from multiple sources indicating potent inhibition without specifying exact values in the abstracts.[2][4]

Table 2: Inhibitory Activity of Diaminopyrimidine Carboxamides against HPK1

Compound ReferenceModificationHPK1 TR-FRET IC50 (nM)
Compound 15-carboxamideNot specified, but used as a base for comparison
Compound 25-H64

This table highlights the significant improvement in potency with the addition of a 5-carboxamide moiety.[5]

Table 3: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Various Kinases

Compound Class/ReferenceTarget KinaseIC50 (nM)
Umbralisib (a 2,4-diaminopyrimidine derivative)CK1ε37
SR-4133CK1ε15[8]
A12FAK130 (A549 cells), 94 (MDA-MB-231 cells)
Compound 22CDK77.21[9]
BTX-A51CDK7272.30[9]

Note: The 2,4-diaminopyrimidine scaffold is closely related to the this compound scaffold and is also a prevalent core in kinase inhibitor design.[10]

Experimental Protocols

General In Vitro Kinase Inhibition Assay Protocol

This protocol describes a general method to determine the in vitro potency of this compound compounds against their target kinases using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant kinase

  • Appropriate peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound derivatives)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl2, 100 µM EDTA)[11]

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the recombinant kinase, the appropriate peptide substrate, and the test compound dilutions. For negative controls, add DMSO without the test compound. For a positive control, a known inhibitor of the kinase can be used.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine IC50 values.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). This incubation time should be within the linear range of the kinase reaction.[1]

  • Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP and measuring the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

High-Throughput Screening Protocol for Kinase Inhibitors (384-well format)

This protocol is adapted for screening a larger number of compounds.

  • Compound and Control Plating: Transfer 5 µL of the test compounds in DMSO, a control inhibitor, and DMSO (as a negative control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition and Pre-incubation: Add 10 µL of the kinase enzyme solution to all assay wells. Mix and incubate for 10 to 30 minutes. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Kinase Reaction Initiation: Add 5 µL of a reaction mixture containing ATP and the kinase substrate to each well to start the reaction. Mix well and incubate for a predetermined time (e.g., 30 minutes).

  • ADP Detection: Prepare the ADP detection working reagent by mixing equal volumes of Reagent A and Reagent B from the assay kit. Add 40 µL of this working reagent to each well and mix. Incubate for 10 minutes.

  • Measurement: Read the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

Mandatory Visualizations

experimental_workflow start_end start_end process process decision decision data data A Start: Prepare Reagents B Serial Dilution of This compound Compounds A->B C Dispense Compounds, Kinase, and Substrate into 384-well Plate B->C D Pre-incubate C->D E Initiate Reaction with ATP D->E F Incubate at 30°C E->F G Stop Reaction & Add ADP Detection Reagent F->G H Measure Luminescence/Fluorescence G->H I Data Analysis: Calculate % Inhibition H->I J Determine IC50 Values I->J K End J->K

Caption: Workflow for a typical in vitro kinase inhibition assay.

btk_signaling_pathway receptor receptor kinase kinase inhibitor inhibitor downstream downstream outcome outcome BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates DAP This compound Inhibitor DAP->BTK Inhibits IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB Activation IP3_DAG->NFkB Proliferation B-Cell Proliferation and Survival NFkB->Proliferation

Caption: Simplified BTK signaling pathway and point of inhibition.

References

Designing Cell-Based Assays for 2,5-Diaminopyrimidine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and implementation of cell-based assays to characterize the biological activity of 2,5-diaminopyrimidine compounds. This class of molecules has shown significant promise as modulators of key cellular signaling pathways, particularly as kinase inhibitors. The following protocols are designed to assess the potency and mechanism of action of these compounds in a cellular context.

Introduction

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, frequently utilized in the development of potent inhibitors of protein kinases. Key targets for this compound class include Bruton's tyrosine kinase (Btk), B-lymphoid tyrosine kinase (BLK), and Focal Adhesion Kinase (FAK). Dysregulation of these kinases is implicated in various diseases, including B-cell malignancies and solid tumors. Therefore, robust cell-based assays are critical for the preclinical evaluation of this compound-based drug candidates.

This document outlines protocols for:

  • Cell Viability Assays: To determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Target Engagement Assays: To confirm that the compounds are interacting with their intended kinase target within the cell.

  • Downstream Signaling Pathway Analysis: To elucidate the functional consequences of target inhibition.

Target Kinases and Recommended Cell Lines

The selection of an appropriate cell line is paramount for obtaining biologically relevant data. The table below summarizes the primary kinase targets of interest for this compound compounds and suggests suitable commercially available human cell lines for assay development.

Target KinaseAssociated DiseaseRecommended Cell LinesRationale
Bruton's Tyrosine Kinase (Btk)B-cell malignancies (e.g., CLL, MCL)Ramos (Burkitt's lymphoma), TMD8 (Activated B-cell like DLBCL)Endogenously express high levels of Btk and are dependent on B-cell receptor (BCR) signaling for survival and proliferation.[1][2]
B-lymphoid Tyrosine Kinase (BLK)B-cell malignancies, Autoimmune diseasesRamos, Daudi (Burkitt's lymphoma)Member of the Src family of kinases involved in BCR signaling; these cell lines provide a relevant context for studying BLK inhibition.[3][4]
Focal Adhesion Kinase (FAK)Solid tumors (e.g., lung, breast)A549 (Non-small cell lung cancer), MDA-MB-231 (Triple-negative breast cancer)Exhibit high expression and activity of FAK, which is crucial for their adhesion, migration, and survival.[5]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to measure the effect of this compound compounds on cell viability by assessing the metabolic activity of the cells.[6][7][8][9]

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in complete culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).

    • Include vehicle control (DMSO-treated) and no-cell (medium only) blank wells.

    • Add 100 µL of the diluted compound or control to the appropriate wells.

    • Incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Target Phosphorylation Analysis (Western Blot)

This protocol allows for the direct assessment of the inhibitory effect of the compounds on the autophosphorylation of the target kinase. The example below is for Btk.[10][11][12][13][14]

Materials:

  • Selected cell line (e.g., Ramos)

  • Complete culture medium

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Btk (Tyr223), anti-total Btk)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with various concentrations of the compound for a specified time (e.g., 1-4 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts, mix with Laemmli buffer, and denature by heating.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-Btk primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Reprobing:

    • Strip the membrane and reprobe with an anti-total Btk antibody to normalize for protein loading.

Data Analysis: Quantify band intensities using densitometry software. The level of phosphorylated Btk should be normalized to the total Btk for each treatment condition.

Protocol 3: Downstream Signaling Pathway Analysis (NF-κB Luciferase Reporter Assay)

Btk and BLK are upstream activators of the NF-κB signaling pathway. This assay measures the effect of the compounds on NF-κB transcriptional activity.[15][16][17][18][19]

Materials:

  • HEK293 cells (or other suitable host cell line)

  • NF-κB luciferase reporter vector

  • Control vector (e.g., Renilla luciferase)

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect cells with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the this compound compound for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated, vehicle-treated control.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: In Vitro Cell Viability of Compound X

Cell LineIC₅₀ (µM)
Ramos0.5
TMD81.2
A549> 50
MDA-MB-231> 50

Table 2: Inhibition of Btk Phosphorylation by Compound Y in Ramos Cells

Compound Y Conc. (µM)Normalized p-Btk/Total Btk Ratio (Fold Change vs. Vehicle)
0 (Vehicle)1.00
0.10.65
0.50.21
1.00.05
5.0< 0.01

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Btk_Signaling_Pathway BCR BCR Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk BLNK BLNK Syk->BLNK Btk Btk BLNK->Btk PLCy2 PLCγ2 Btk->PLCy2 Compound This compound Compound Compound->Btk IP3_DAG IP3 / DAG PLCy2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified Btk signaling pathway and the point of inhibition by this compound compounds.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Immunoblotting cluster_3 Data Analysis A Seed cells in 6-well plates B Treat with this compound compound at various concentrations A->B C Lyse cells and collect supernatant B->C D Quantify protein concentration (BCA assay) C->D E SDS-PAGE D->E F Transfer to PVDF membrane E->F G Block membrane (5% BSA) F->G H Incubate with primary Ab (e.g., anti-p-Btk) G->H I Incubate with secondary Ab H->I J Detect with ECL substrate I->J K Image acquisition J->K L Densitometry analysis (Normalize p-Kinase to Total Kinase) K->L

Caption: Experimental workflow for Western blot analysis of kinase phosphorylation.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with compound (serial dilutions) seed->treat incubate Incubate (e.g., 72h) treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance (570 nm) solubilize->read analyze Calculate % viability and determine IC₅₀ read->analyze end End analyze->end

Caption: Workflow for determining cell viability using the MTT assay.

References

Application Notes: 2,5-Diaminopyrimidine as a Chemical Probe for Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 2,5-diaminopyrimidine-based chemical probes for target validation. The this compound scaffold serves as a versatile starting point for the development of potent and selective chemical probes, particularly for protein kinases. This document will focus on the application of these probes in confirming target engagement in cellular systems, a critical step in the early stages of drug discovery.

Introduction to this compound Probes

The this compound core is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of protein kinases. By modifying the substituents at various positions on the pyrimidine ring, it is possible to develop highly potent and selective inhibitors. These inhibitors can be further functionalized to create chemical probes for target validation studies.

A well-designed chemical probe should possess the following characteristics:

  • Potency: High affinity for the intended target, typically with an IC50 or Kd value of less than 100 nM in biochemical assays and less than 1 µM in cellular assays.[1]

  • Selectivity: A significantly higher affinity for the target of interest compared to other related proteins, often defined as a >30-fold difference in potency.[1]

  • Mechanism of Action: A clear and understood mechanism of how it interacts with the target.

  • Cellular Activity: The ability to penetrate cell membranes and engage the target in a cellular context.

This document will use examples of this compound-based probes targeting Bruton's tyrosine kinase (Btk) and B-lymphoid tyrosine kinase (BLK) to illustrate their application in target validation.[2][3]

Key Target Validation Techniques

Two primary methods for confirming the direct interaction of a chemical probe with its target in a cellular environment are the Cellular Thermal Shift Assay (CETSA) and Affinity Purification coupled with Mass Spectrometry (AP-MS).

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[4][5] By heating cell lysates or intact cells to various temperatures, one can observe a shift in the melting temperature of the target protein in the presence of a binding compound.[4][5]

  • Affinity Purification-Mass Spectrometry (AP-MS): This method involves using a chemical probe that is modified with an affinity tag (e.g., biotin) to "pull down" its binding partners from a cell lysate.[6] The captured proteins are then identified by mass spectrometry, providing direct evidence of a physical interaction.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for exemplary this compound-based inhibitors and probes for Btk and BLK.

Table 1: Potency of this compound-Based Inhibitors

Compound IDTargetAssay TypeIC50 (nM)Reference
Compound 31 BtkBiochemical2.1[7]
Compound 38 BtkBiochemical1.5[7]
Compound 9 BLKCellular (Degradation)DC50 < 100[3]
Compound 11 BLKCellular (Degradation)DC50 < 100[3]

Table 2: Cellular Activity of this compound-Based Inhibitors

Compound IDCell LineAssay TypeIC50 (µM)Reference
Compound 31 Ramos (B-cell lymphoma)Antiproliferative0.028[7]
Compound 38 Ramos (B-cell lymphoma)Antiproliferative0.019[7]
Compound 9 Ramos (B-cell lymphoma)Antiproliferative0.25[3]
Compound 11 Ramos (B-cell lymphoma)Antiproliferative0.31[3]

Signaling Pathways

Understanding the signaling context of the target protein is crucial for designing functional assays and interpreting the results of target engagement studies.

Bruton's Tyrosine Kinase (Btk) Signaling Pathway

Btk is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[8][9] Upon BCR engagement by an antigen, a cascade of phosphorylation events is initiated, leading to the activation of Btk.[8] Activated Btk then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers calcium mobilization and the activation of transcription factors like NF-κB, ultimately leading to B-cell proliferation and survival.[8][10]

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Fyn Lyn/Fyn BCR->Lyn_Fyn activates Antigen Antigen Antigen->BCR binds CD79 CD79A/B Lyn_Fyn->CD79 phosphorylates PI3K PI3K CD79->PI3K recruits PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Btk Btk PIP3->Btk recruits & activates PLCG2 PLCγ2 Btk->PLCG2 phosphorylates IP3 IP3 PLCG2->IP3 generates DAG DAG PLCG2->DAG generates Ca_flux Ca²⁺ Mobilization IP3->Ca_flux NFkB NF-κB Activation DAG->NFkB Proliferation B-Cell Proliferation & Survival Ca_flux->Proliferation NFkB->Proliferation

Btk Signaling Pathway Diagram
B-lymphoid Tyrosine Kinase (BLK) Signaling Pathway

BLK is a member of the Src family of non-receptor tyrosine kinases and is also involved in B-cell receptor signaling.[11][12] It plays a role in the early stages of B-cell development and can contribute to the activation of Btk.[12][13] Following BCR stimulation, BLK can phosphorylate ITAM motifs on CD79A/B, creating docking sites for Syk and subsequently leading to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for B-cell survival and proliferation.[14]

BLK_Signaling_Pathway BCR B-Cell Receptor (BCR) BLK BLK BCR->BLK activates Antigen Antigen Antigen->BCR binds CD79 CD79A/B (ITAMs) BLK->CD79 phosphorylates Syk Syk CD79->Syk recruits & activates Downstream Downstream Signaling Syk->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

BLK Signaling Pathway Diagram

Experimental Protocols

The following section provides detailed protocols for using this compound-based probes in CETSA and AP-MS experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to perform a CETSA experiment to confirm the engagement of a this compound probe with its target kinase in intact cells.

Workflow for CETSA

CETSA_Workflow cluster_0 Cell Culture & Treatment cluster_1 Thermal Shift cluster_2 Protein Extraction cluster_3 Analysis A Seed Cells B Treat with Probe or Vehicle A->B C Heat Shock at Temperature Gradient B->C D Cell Lysis C->D E Centrifugation to Separate Aggregates D->E F Western Blot E->F G Quantification F->G

CETSA Experimental Workflow

Materials:

  • Cell line expressing the target kinase (e.g., Ramos cells for Btk/BLK)

  • Cell culture medium and supplements

  • This compound chemical probe

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in culture plates and grow to 70-80% confluency.

    • Treat cells with the this compound probe at the desired concentration (e.g., 1-10 µM) or with vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellets in PBS and aliquot into PCR tubes or a 96-well PCR plate.

    • Heat the cell suspensions in a thermal cycler at a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include an unheated control sample.

  • Protein Extraction:

    • Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with vortexing.

    • Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensity of each band to the unheated control (set to 100%).

    • Plot the percentage of soluble protein against temperature to generate melting curves for both the probe-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

This protocol outlines the steps for identifying the cellular targets of a biotinylated this compound probe.

Workflow for AP-MS

AP_MS_Workflow cluster_0 Probe Incubation cluster_1 Affinity Capture cluster_2 Elution & Digestion cluster_3 Mass Spectrometry A Incubate Cell Lysate with Biotinylated Probe B Add Streptavidin Beads A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E On-bead or In-solution Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Protein Identification F->G

AP-MS Experimental Workflow

Materials:

  • Biotinylated this compound probe

  • Control compound (non-biotinylated probe or a structurally similar inactive compound)

  • Cell line of interest

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffers (with varying salt concentrations and detergents)

  • Elution buffer (e.g., high concentration of biotin, or denaturing buffer like SDS-PAGE loading buffer)

  • Enzymes for protein digestion (e.g., Trypsin)

  • Reagents for mass spectrometry sample preparation

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the biotinylated this compound probe for 2-4 hours at 4°C. As a negative control, incubate a separate aliquot of lysate with the non-biotinylated control compound.

    • Add pre-washed streptavidin beads to the lysates and incubate for another 1-2 hours at 4°C to capture the probe-protein complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. This may include buffers with increasing stringency (e.g., higher salt concentration or different detergents).

  • Elution and Digestion:

    • Elute the bound proteins from the beads. This can be done competitively with a high concentration of free biotin or by denaturing the proteins with SDS-PAGE loading buffer.

    • For mass spectrometry analysis, proteins are typically digested into peptides either on-bead or after elution. This is commonly done using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

    • Compare the proteins identified in the probe-treated sample with the negative control. Proteins that are significantly enriched in the probe sample are considered potential targets.

Conclusion

This compound-based chemical probes are valuable tools for target validation in drug discovery. The protocols provided herein for CETSA and AP-MS offer robust methods to confirm target engagement and identify the cellular binding partners of these probes. By integrating these techniques into early-stage research, scientists can gain crucial insights into the mechanism of action of their compounds and build a stronger case for their therapeutic potential.

References

Application of 2,5-Diaminopyrimidine in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

The 2,5-diaminopyrimidine scaffold has emerged as a significant pharmacophore in the design and development of novel anticancer agents. Its unique structural features allow for versatile chemical modifications, leading to the synthesis of potent and selective inhibitors of various key targets in cancer signaling pathways. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data related to the use of this compound derivatives in cancer research.

Application Notes

The primary application of the this compound core in oncology is as a building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The this compound scaffold serves as an excellent "hinge-binding" motif, enabling high-affinity interactions with the ATP-binding pocket of various kinases.

Key Therapeutic Targets:

  • Bruton's Tyrosine Kinase (Btk): this compound derivatives have been successfully developed as covalent irreversible inhibitors of Btk, a critical enzyme in B-cell receptor signaling.[1][2][3] These inhibitors have shown potent antiproliferative activities in various B-cell lymphoma cell lines.[2][3]

  • Focal Adhesion Kinase (FAK): As a non-receptor tyrosine kinase, FAK is overexpressed in numerous solid tumors and is involved in cell adhesion, proliferation, and migration. Novel this compound-based FAK inhibitors have demonstrated significant anticancer activity in lung and breast cancer cell lines.[4][5]

  • Cyclin-Dependent Kinase 7 (CDK7): CDK7 is a key regulator of the cell cycle and transcription. Potent and selective inhibitors of CDK7 based on the 2,4-diaminopyrimidine scaffold (a closely related isomer) have been synthesized, showing promise in treating hematological cancers by inducing cell cycle arrest and apoptosis.[6]

  • B-lymphoid Tyrosine Kinase (BLK): More recently, this compound derivatives have been identified as selective monomeric degraders of BLK, an important regulator of B-cell function. This represents a novel therapeutic strategy beyond simple inhibition.[7]

  • Dihydrofolate Reductase (DHFR): Some diaminopyrimidine derivatives have shown inhibitory activity against mammalian dihydrofolate reductase, an established target for cancer chemotherapy.[8]

The versatility of the this compound scaffold allows for the development of both traditional kinase inhibitors and novel therapeutic modalities like protein degraders. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds.[9]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various this compound derivatives against different cancer cell lines and kinases.

Table 1: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Btk Inhibitors
Compound 31TMD-8Diffuse Large B-cell Lymphoma0.03 ± 0.01[2]
Compound 31OCI-Ly10Diffuse Large B-cell Lymphoma0.04 ± 0.01[2]
Compound 38TMD-8Diffuse Large B-cell Lymphoma0.02 ± 0.00[3]
Compound 38OCI-Ly10Diffuse Large B-cell Lymphoma0.03 ± 0.01[3]
FAK Inhibitors
Compound A12A549Lung Cancer0.13 ± 0.04[4]
Compound A12MDA-MB-231Breast Cancer0.094 ± 0.05[4]
Other Derivatives
Compound 9kA549Lung Cancer2.14[9]
Compound 9kHCT-116Colon Cancer3.59[9]
Compound 9kPC-3Prostate Cancer5.52[9]
Compound 9kMCF-7Breast Cancer3.69[9]
Compound 13fA549Lung Cancer1.98[9]
Compound 13fHCT-116Colon Cancer2.78[9]
Compound 13fPC-3Prostate Cancer4.27[9]
Compound 13fMCF-7Breast Cancer4.01[9]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Btk Inhibitors
Compound 31Btk1.9 ± 0.2[2]
Compound 38Btk1.1 ± 0.1[3]
FAK Inhibitors
Compound A12FAKNot explicitly stated[4]
CDK7 Inhibitors
Compound 22CDK77.21[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the in vitro inhibitory activity of a this compound derivative against a target kinase.

1. Materials:

  • Recombinant human kinase (e.g., Btk, FAK, CDK7)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound derivative) dissolved in DMSO

  • Kinase assay buffer (specific composition depends on the kinase)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of measuring luminescence

2. Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • In a 96-well plate, add the test compound dilutions. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known inhibitor as a positive control.

  • Add the kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP consumed, which is inversely proportional to the kinase activity.

  • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation (MTT) Assay

This protocol is used to assess the antiproliferative effect of this compound derivatives on cancer cell lines.

1. Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

2. Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compound in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 72 hours in a CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) Btk Bruton's Tyrosine Kinase (Btk) BCR->Btk Integrin Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK PLCg2 PLCγ2 Btk->PLCg2 Akt Akt FAK->Akt ERK ERK FAK->ERK Migration Cell Migration & Adhesion FAK->Migration PLCg2->Akt PLCg2->ERK Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->Btk Inhibitor->FAK

Caption: Simplified signaling pathways involving Btk and FAK, key targets of this compound derivatives in cancer.

Experimental Workflow Diagram

G cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start This compound Scaffold synthesis Chemical Synthesis & Purification start->synthesis compound Novel Derivative synthesis->compound kinase_assay In Vitro Kinase Assay compound->kinase_assay cell_assay Cell Proliferation Assay compound->cell_assay data IC50 Determination & SAR Analysis kinase_assay->data in_vivo In Vivo Tumor Models cell_assay->in_vivo cell_assay->data in_vivo->data

Caption: General workflow for the development and evaluation of this compound-based anticancer agents.

Logical Relationship Diagram

G scaffold This compound Scaffold hinge Hinge-Binding Motif scaffold->hinge derivatives Chemical Derivatization scaffold->derivatives potency High Potency hinge->potency anticancer Anticancer Activity potency->anticancer selectivity Kinase Selectivity selectivity->anticancer derivatives->selectivity

Caption: Logical relationship illustrating how the this compound scaffold contributes to anticancer activity.

References

Application Notes and Protocols for the Development of 2,5-Diaminopyrimidine-Based BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of 2,5-diaminopyrimidine-based Bruton's tyrosine kinase (BTK) inhibitors. This document covers the synthesis, in vitro evaluation, and in vivo assessment of this promising class of targeted cancer therapeutics.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is essential for the development, differentiation, and survival of B-cells.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL). Consequently, BTK has emerged as a key therapeutic target for the treatment of these cancers. The this compound scaffold has been identified as a promising core structure for the development of potent and selective BTK inhibitors. This document outlines the key experimental procedures for the discovery and preclinical development of novel this compound-based BTK inhibitors.

Data Presentation: In Vitro Efficacy of this compound-Based BTK Inhibitors

The following table summarizes the in vitro inhibitory activities of representative this compound-based BTK inhibitors against BTK and their anti-proliferative effects on various B-cell lymphoma cell lines.

CompoundBTK IC50 (nM)Ramos IC50 (µM)Raji IC50 (µM)TMD8 IC50 (µM)Reference
Compound 31 1.20.080.150.05[4][5]
Compound 38 0.80.060.120.04[4][5]
Ibrutinib (Control) 0.50.020.030.01[4][5][6]
Spebrutinib (Control) 2.1---[7]
KIN-8194 0.915--<0.05[6]

Experimental Protocols

Synthesis of this compound-Based BTK Inhibitors

This protocol describes a general method for the synthesis of a this compound scaffold, which can be further modified to generate a library of potential BTK inhibitors.

Materials:

  • 2,4,5-trichloropyrimidine

  • Substituted anilines

  • Acryloyl chloride

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Solvents (e.g., Dioxane, DMF, DCM)

Procedure:

  • Step 1: Nucleophilic Aromatic Substitution. React 2,4,5-trichloropyrimidine with a substituted aniline in the presence of a base to selectively substitute the chlorine at the C4 position.

  • Step 2: Suzuki Coupling. Couple the resulting 2,5-dichloro-N-arylpyrimidin-4-amine with a suitable boronic acid or ester in the presence of a palladium catalyst and a ligand to introduce a substituent at the C5 position.

  • Step 3: Second Nucleophilic Aromatic Substitution. React the 2-chloro-5-substituted-N-arylpyrimidin-4-amine with a second, different substituted aniline to introduce the final amino group at the C2 position.

  • Step 4: Acrylamide Formation. For covalent inhibitors, react the final this compound derivative with acryloyl chloride to introduce the reactive acrylamide "warhead" that will covalently bind to Cys481 in the BTK active site.

  • Purification: Purify the final product using column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR, mass spectrometry, and HPLC.

In Vitro BTK Kinase Assay (ADP-Glo™ Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against BTK using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human BTK enzyme

  • BTK substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO and then dilute in Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add the Kinase Buffer, test compound dilution (or vehicle control), and the recombinant BTK enzyme. Incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Initiate Kinase Reaction: Add a solution of ATP and BTK substrate to each well to start the reaction. The final ATP concentration should be at or near the Km for BTK.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the BTK activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This protocol measures the anti-proliferative activity of the synthesized compounds on B-cell lymphoma cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Materials:

  • B-cell lymphoma cell lines (e.g., Ramos, Raji, TMD8)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the B-cell lymphoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model for B-Cell Lymphoma

This protocol describes the establishment of a subcutaneous xenograft model of diffuse large B-cell lymphoma in immunodeficient mice to evaluate the in vivo efficacy of the lead compounds.[8][9][10]

Materials:

  • Diffuse large B-cell lymphoma cell line (e.g., TMD8)

  • Immunodeficient mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)

  • Matrigel

  • Test compound and vehicle

  • Calipers

Procedure:

  • Cell Preparation: Harvest the lymphoma cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.[9]

  • Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension (5-10 x 10⁶ cells) into the flank of each mouse.[9]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (width)² x length / 2.[8]

  • Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer the test compound (e.g., daily via oral gavage) and the vehicle to the respective groups for a specified period (e.g., 21 days).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Calculate the tumor growth inhibition (TGI) percentage. Analyze the statistical significance of the results.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Phosphorylates Antigen Antigen Antigen->BCR Activation SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Phosphorylates & Activates PI3K PI3K SYK->PI3K Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates & Activates PIP2 PIP2 IP3 IP3 PLCg2->IP3 Cleaves PIP2 to DAG DAG PLCg2->DAG Cleaves PIP2 to PIP3 PIP3 PIP3->BTK Recruits to membrane PI3K->PIP3 Converts PIP2 to Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates NFAT NFAT Ca_release->NFAT Activates NFkB NF-κB PKC->NFkB Activates MAPK MAPK (ERK, JNK, p38) PKC->MAPK Activates Proliferation Cell Proliferation, Survival, Differentiation NFAT->Proliferation Promotes NFkB->Proliferation Promotes MAPK->Proliferation Promotes Inhibitor This compound BTK Inhibitor Inhibitor->BTK Inhibits

Caption: BTK Signaling Pathway Downstream of BCR Activation.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, HPLC) Purification->Characterization BTK_Assay BTK Kinase Assay (IC50 Determination) Characterization->BTK_Assay Cell_Assay Cell Proliferation Assay (MTT, IC50 Determination) BTK_Assay->Cell_Assay Xenograft B-Cell Lymphoma Xenograft Model Cell_Assay->Xenograft Promising Compounds Efficacy In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Lead_Optimization Lead Optimization Efficacy->Lead_Optimization Data for SAR Lead_Optimization->Synthesis Iterative Design

Caption: Experimental Workflow for BTK Inhibitor Development.

References

Application Notes and Protocols for In Vitro Evaluation of 2,5-Diaminopyrimidine Derivatives as FAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical component of signal transduction pathways initiated by integrins and growth factor receptors.[1] FAK is involved in fundamental cellular functions, including cell adhesion, migration, proliferation, and survival.[2] In many types of cancer, FAK is overexpressed and its activity is elevated, which is often correlated with increased malignancy, invasion, and poor prognosis.[1][2] This makes FAK a significant and promising target for cancer therapy.[1][3] A prominent class of small molecule inhibitors developed to target this kinase is the 2,5-diaminopyrimidine derivatives.[4][5] These compounds typically act as ATP-competitive inhibitors, effectively blocking the kinase activity of FAK and subsequent downstream signaling.[4][6]

This document provides detailed protocols for the in vitro characterization of this compound derivatives as FAK inhibitors, including data on their inhibitory activity and methodologies for key cellular assays.

Mechanism of Action of FAK and Inhibition by this compound Derivatives

Upon activation by signals from the extracellular matrix (ECM) via integrins, FAK undergoes autophosphorylation at the Tyrosine 397 (Y397) residue.[1][7] This phosphorylation event creates a binding site for the SH2 domain of Src family kinases.[1][7] The subsequent formation of the FAK/Src complex leads to the phosphorylation of other tyrosine residues on FAK, which amplifies downstream signaling cascades.[7] Key pathways activated by FAK include the PI3K/AKT and MAPK/ERK pathways, which are crucial for promoting cell survival, proliferation, and motility.[1][2][8]

This compound derivatives are designed to fit into the ATP-binding pocket of the FAK kinase domain.[5] By competing with ATP, these inhibitors prevent the autophosphorylation of FAK at Y397, thereby blocking the initiation of downstream signaling required for cancer cell progression.[2][7]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation FAK_Src FAK/Src Complex pFAK->FAK_Src recruits Src Src Src->FAK_Src PI3K PI3K FAK_Src->PI3K MAPK MAPK FAK_Src->MAPK AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MAPK->Survival Migration Cell Migration & Invasion MAPK->Migration Inhibitor This compound Derivative Inhibitor->FAK Inhibition

FAK Signaling Pathway and Point of Inhibition.

Data Presentation: In Vitro Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against the FAK enzyme and various cancer cell lines.

Table 1: FAK Enzymatic Inhibition

CompoundFAK IC₅₀ (nM)Reference
TAE-226-[2][4]
PF-573228-[4]
Compound A12-[2][9]
Compound 5a2.75[4]
Compound 5b1.87[4]
Compound 9a5.0[4]
Compound 9b21.6[4]
Compound 8a47[5]
Compound 12s47[8]
Compound Q63.2[6][10]
Compound 543.0[6]
Compound 550.6[6]
Compound 583.2[6]

Table 2: Anti-proliferative Activity (Cell Viability IC₅₀)

CompoundCell LineIC₅₀ (nM)
Compound A12A549 (Lung Cancer)130
MDA-MB-231 (Breast Cancer)94
Compound 8aH1975 (Lung Cancer)44
A431 (Skin Cancer)119
Compound 12sMGC-803 (Gastric Cancer)240
HCT-116 (Colon Cancer)450
KYSE30 (Esophageal Cancer)440

Experimental Protocols

A systematic evaluation of FAK inhibitors involves a series of in vitro assays to determine their biochemical potency, cellular activity, and mechanism of action.

experimental_workflow start Start: This compound Derivative assay1 Biochemical Assay: FAK Kinase Inhibition (IC₅₀) start->assay1 assay2 Cell-Based Assays: - Cell Viability (MTT) - Western Blot (p-FAK) assay1->assay2 assay3 Functional Assays: - Migration (Wound Healing) - Invasion (Transwell) assay2->assay3 end End: Characterized FAK Inhibitor assay3->end

General workflow for in vitro FAK inhibitor evaluation.
FAK Kinase Assay (ADP-Glo™ Format)

This assay measures the enzymatic activity of FAK by quantifying the amount of ADP produced in the kinase reaction.[11]

Materials:

  • Recombinant FAK enzyme[12]

  • FAK Substrate (e.g., Poly (Glu, Tyr) 4:1)[12]

  • ATP[12]

  • FAK Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT)[11]

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)[11]

  • Test compounds (this compound derivatives)

  • White 96-well or 384-well plates[12]

  • Luminometer[13]

Procedure:

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • In a white multi-well plate, add the test compound or vehicle control (e.g., DMSO).

  • Add the FAK enzyme and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.[11]

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]

  • Convert the ADP produced to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[11]

  • Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the ADP concentration and, therefore, to the FAK activity.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[13]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of FAK inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.[1]

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231)[2]

  • Complete cell culture medium

  • 96-well plates[1]

  • MTT solution (5 mg/mL in PBS)[1]

  • DMSO[1]

  • Microplate reader[1]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Treat the cells with various concentrations of the this compound derivative (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 48 or 72 hours.[1][13]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[1]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with FAK inhibitor (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Dissolve formazan crystals with DMSO E->F G Read absorbance at 570 nm F->G H Calculate IC₅₀ G->H

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for FAK Phosphorylation

This protocol is used to detect the levels of phosphorylated FAK (p-FAK) at Tyr397, providing a direct measure of the inhibitor's target engagement in a cellular context.[7]

Materials:

  • Cancer cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[14][15]

  • SDS-PAGE equipment and reagents

  • Nitrocellulose or PVDF membranes[14][16]

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)[15][16]

  • Primary antibodies: anti-p-FAK (Tyr397) and anti-total FAK[14]

  • HRP-conjugated secondary antibody[16]

  • Chemiluminescent substrate[16]

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with the FAK inhibitor at various concentrations for a specified time (e.g., 1-4 hours).

    • Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[15]

    • Scrape the cells and collect the lysate.[15] Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[14]

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[14][15]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14][16]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

    • Incubate the membrane with the primary antibody against p-FAK (Tyr397) overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times with TBST.[15]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total FAK.[14]

    • Quantify band intensities using densitometry to determine the ratio of p-FAK to total FAK.[14]

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of a FAK inhibitor on cell migration.[1]

Materials:

  • 6-well plates[1]

  • Sterile 200 µL pipette tip[1]

  • Microscope with a camera[1]

Procedure:

  • Seed cells in 6-well plates and grow them to a confluent monolayer.[1]

  • Create a "scratch" or "wound" in the monolayer with a sterile 200 µL pipette tip.[1]

  • Wash the wells with PBS to remove detached cells.[1]

  • Add fresh medium containing different concentrations of the FAK inhibitor or a vehicle control.[1]

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[1]

  • Measure the width of the scratch at several points and calculate the percentage of wound closure over time to assess the inhibition of cell migration.[1]

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cells to invade through a basement membrane matrix, a key process in metastasis that is often regulated by FAK.[1]

Materials:

  • Transwell inserts (8 µm pore size)[1]

  • Matrigel (or other basement membrane extract)[1]

  • Serum-free medium and complete medium[1]

  • Cotton swabs[1]

  • Crystal violet stain[1]

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[1]

  • Resuspend cells in serum-free medium containing different concentrations of the FAK inhibitor or a vehicle control.[1]

  • Seed the cells into the upper chamber of the Transwell inserts.

  • Add complete medium (containing FBS as a chemoattractant) to the lower chamber.[1]

  • Incubate for 24-48 hours.[1]

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[1]

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.[1]

  • Count the number of invading cells in several random fields under a microscope to determine the effect of the inhibitor on cell invasion.[1]

References

Application Notes and Protocols: High-Throughput Screening of a 2,5-Diaminopyrimidine Library for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2,5-diaminopyrimidine libraries to identify and characterize novel kinase inhibitors. The this compound scaffold is a privileged structure in medicinal chemistry, known for its ability to target the ATP-binding site of various kinases. This document will focus on screening against three key kinases implicated in cancer and autoimmune diseases: B-lymphoid Tyrosine Kinase (BLK), Bruton's Tyrosine Kinase (Btk), and Focal Adhesion Kinase (FAK).

Introduction to 2,5-Diaminopyrimidines and Target Kinases

The this compound core serves as a versatile scaffold for the design of kinase inhibitors. Its hydrogen bonding capabilities and structural rigidity allow for potent and selective interactions within the kinase ATP-binding pocket. High-throughput screening of libraries based on this scaffold has led to the discovery of promising lead compounds for various therapeutic targets.

  • B-lymphoid Tyrosine Kinase (BLK): A member of the Src family of non-receptor tyrosine kinases, BLK is a crucial component of the B-cell receptor (BCR) signaling pathway.[1] Its dysregulation is associated with autoimmune diseases and B-cell malignancies.[1][2]

  • Bruton's Tyrosine Kinase (Btk): A non-receptor tyrosine kinase from the Tec family, Btk is essential for B-cell development, differentiation, and signaling.[3] It is a validated therapeutic target for various B-cell cancers and autoimmune disorders.[3]

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a pivotal role in integrin and growth factor receptor signaling pathways, FAK is involved in cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivity of FAK are linked to the progression and metastasis of various solid tumors.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the inhibitory activities of representative this compound and related diaminopyrimidine derivatives against the target kinases and cancer cell lines.

Table 1: Biochemical Inhibitory Activity of Diaminopyrimidine Derivatives against Target Kinases

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
Compound 12s 2,4-DiaminopyrimidineFAK47[4]
Compound 18b 2,4-DiaminopyrimidineFAK45[5]
Compound A12 DiaminopyrimidineFAK-[6]
TAE-226-FAK-[6]
VS-4718-FAK1.5[6]
BI-853520-FAK1.0[6]
CEP-37440-FAK2[6]
VS-6063-FAK0.6[6]

Table 2: Anti-proliferative Activity of Diaminopyrimidine Derivatives in Cancer Cell Lines

Compound IDScaffoldCell LineCancer TypeIC50 (µM)Reference
Compound 12s 2,4-DiaminopyrimidineMGC-803Gastric Cancer0.24[4]
HCT-116Colon Cancer0.45[4]
KYSE30Esophageal Cancer0.44[4]
Compound 18b 2,4-DiaminopyrimidineHelaCervical Cancer0.27[5]
HCT116Colon Cancer0.19[5]
MDA-MB-231Breast Cancer0.26[5]
Compound A12 DiaminopyrimidineA549Lung Cancer0.13[6]
MDA-MB-231Breast Cancer0.094[6]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

B_Lymphoid_Tyrosine_Kinase_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Fyn Lyn/Fyn BCR->Lyn_Fyn Antigen Antigen Antigen->BCR BLK BLK CD79AB CD79A/B BLK->CD79AB phosphorylates Lyn_Fyn->CD79AB phosphorylates Syk Syk CD79AB->Syk recruits BTK BTK Syk->BTK PLCg2 PLCγ2 Syk->PLCg2 BTK->PLCg2 activates IP3_DAG IP3 / DAG PLCg2->IP3_DAG generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC activate NFkB_MAPK NF-κB / MAPK Signaling Ca_PKC->NFkB_MAPK Proliferation_Survival B-Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival

Caption: B-Lymphoid Tyrosine Kinase (BLK) in the B-Cell Receptor (BCR) signaling pathway.

Brutons_Tyrosine_Kinase_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Antigen Antigen->BCR CD79AB CD79A/B Lyn->CD79AB phosphorylates Syk Syk CD79AB->Syk recruits BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates PIP2 PIP2 PLCg2->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Signaling Ca_Mobilization->Downstream PKC_Activation->Downstream Proliferation_Survival B-Cell Proliferation, Activation & Survival Downstream->Proliferation_Survival

Caption: Bruton's Tyrosine Kinase (Btk) signaling cascade downstream of the B-Cell Receptor.

Focal_Adhesion_Kinase_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK activates Src Src FAK->Src recruits and activates p130Cas p130Cas FAK->p130Cas phosphorylates Grb2_Sos Grb2/Sos FAK->Grb2_Sos recruits PI3K PI3K FAK->PI3K activates Src->FAK phosphorylates Cell_Migration Cell Migration p130Cas->Cell_Migration Ras Ras Grb2_Sos->Ras MAPK_ERK MAPK/ERK Pathway Ras->MAPK_ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation

Caption: Focal Adhesion Kinase (FAK) signaling pathway initiated by integrin engagement.

Experimental Workflows

Caption: High-throughput screening workflow for the discovery of kinase inhibitors.

Experimental Protocols

Protocol 1: LANCE® Ultra TR-FRET Kinase Assay for Primary Screening and IC50 Determination

Principle: This homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a ULight™-labeled peptide substrate by the target kinase. A europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated peptide, bringing the Eu-donor and ULight™-acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.[7][8][9]

Materials:

  • Recombinant human kinase (BLK, Btk, or FAK)

  • ULight™-labeled peptide substrate specific for the kinase

  • Eu-W1024 labeled anti-phospho-substrate antibody

  • Adenosine triphosphate (ATP)

  • LANCE® Detection Buffer

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound compound library dissolved in DMSO

  • White, low-volume 384-well microplates

  • TR-FRET enabled microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in kinase reaction buffer. The final concentration should be optimized to yield a robust signal-to-background ratio.

    • Prepare a 4X substrate and 4X ATP solution in kinase reaction buffer. The final concentrations should be at the Km for each, as determined in preliminary experiments.

    • Prepare a 4X compound solution by diluting the library compounds in kinase reaction buffer. For dose-response curves, perform serial dilutions.

    • Prepare a 4X stop/detection solution containing the Eu-labeled antibody in LANCE® Detection Buffer.

  • Assay Protocol (10 µL final volume):

    • Add 2.5 µL of the 4X compound solution (or DMSO for controls) to the wells of a 384-well plate.

    • Add 5 µL of the 2X enzyme solution to all wells.

    • Initiate the kinase reaction by adding 2.5 µL of the 4X substrate/ATP solution.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the 2X stop/detection solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 320 or 340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) * 10,000.

    • For primary screening, calculate the percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.

    • For IC50 determination, plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.

Protocol 2: Cell Proliferation/Viability Assay (MTT)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • Human cancer cell lines (e.g., B-cell lymphoma lines for BLK/Btk, A549 or MDA-MB-231 for FAK)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and DMSO as a vehicle control.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

References

Application Notes and Protocols for the Crystallization of 2,5-Diaminopyrimidine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the crystallization methods for 2,5-diaminopyrimidine salts. The following protocols are designed to serve as a foundational guide for the purification and isolation of these compounds, which are of significant interest in pharmaceutical and chemical research. While specific quantitative data for the crystallization of this compound salts is not extensively available in public literature, the methodologies presented here are based on established principles of crystallization for analogous diaminopyrimidine compounds.

Introduction

This compound and its salts are important heterocyclic compounds that serve as building blocks in the synthesis of various biologically active molecules.[1] Proper purification of these intermediates is crucial for the successful synthesis of target compounds and for studying their physicochemical properties. Crystallization is a primary method for the purification of these salts, offering the potential to obtain high-purity crystalline material.

This document outlines protocols for the crystallization of this compound hydrochloride and sulfate salts. It also provides a framework for troubleshooting and optimizing crystallization conditions.

Data Presentation

Due to the limited availability of specific quantitative data for the crystallization of this compound salts in the cited literature, the following table is presented as a template for researchers to record their experimental results. The example data is illustrative and based on typical outcomes for similar compounds.

Table 1: Experimental Crystallization Data for this compound Salts (Illustrative)

Salt FormCrystallization MethodSolvent SystemTemperature ProfileYield (%)Purity (%)Crystal Habit
HydrochlorideCooling CrystallizationEthanol/Water (9:1)Dissolve at 70°C, cool to 5°C85>98Needles
DihydrochlorideAcidification & CoolingAqueous HCl (pH 2)Dissolve at 80°C, cool to 0°C78>99Prisms
SulfateSalt Conversion & CoolingWaterConvert from HCl salt, cool to 10°C92>99Plates
AcetateEvaporationAqueous Acetic AcidSlow evaporation at 25°C75>97Rods

Experimental Protocols

The following are detailed protocols for the crystallization of this compound salts.

Protocol 1: Recrystallization of this compound Hydrochloride

This protocol describes a general method for the recrystallization of this compound hydrochloride from a mixed solvent system. Ethanol is a common solvent for recrystallizing similar diaminopyrimidine derivatives.[2]

Materials:

  • Crude this compound hydrochloride

  • Ethanol (analytical grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Crystallizing dish

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride to a minimal amount of a 9:1 ethanol/water mixture. For every 1 gram of crude product, start with 10 mL of the solvent mixture.

  • Heating: Gently heat the mixture to reflux with continuous stirring until all the solid has dissolved. If the solid does not dissolve completely, add small portions of the solvent mixture until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) and swirl the flask. Reheat the solution to reflux for 5-10 minutes.

  • Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature appropriate to remove the solvent without decomposing the product (e.g., 40-50°C).

Protocol 2: Crystallization of this compound Sulfate via Salt Conversion

This protocol is adapted from a method used for the 2,4-isomer, where the more soluble hydrochloride salt is converted to the less soluble sulfate salt to facilitate crystallization from an aqueous solution.[3]

Materials:

  • Crude this compound hydrochloride

  • Deionized water

  • Concentrated sulfuric acid or a concentrated solution of sodium sulfate

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution of Hydrochloride: Dissolve the crude this compound hydrochloride in a minimum amount of warm deionized water.

  • Sulfate Addition: While stirring the solution, slowly add a concentrated solution of sodium sulfate or dropwise add concentrated sulfuric acid. The addition of sulfate ions will cause the less soluble this compound sulfate to precipitate.

  • Precipitation and Cooling: Continue stirring and cool the mixture in an ice bath to ensure maximum precipitation.

  • Isolation: Collect the precipitated this compound sulfate by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water.

  • Recrystallization (Optional but Recommended): For higher purity, the crude sulfate salt can be recrystallized. A suggested method is to dissolve the crude product in approximately six times its weight of hot water, followed by hot filtration (if necessary) and slow cooling to induce crystallization.[3]

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

The following diagrams illustrate the workflows for the described crystallization protocols.

Crystallization_Workflow_Hydrochloride cluster_protocol1 Protocol 1: Recrystallization of this compound Hydrochloride A Dissolve crude HCl salt in Ethanol/Water B Heat to Reflux A->B C Decolorize with Activated Charcoal (Optional) B->C D Hot Filtration B->D No Decolorization C->D E Slow Cooling (Crystallization) D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry Crystals H->I

Caption: Workflow for Hydrochloride Salt Recrystallization.

Crystallization_Workflow_Sulfate cluster_protocol2 Protocol 2: Crystallization of this compound Sulfate A Dissolve crude HCl salt in Warm Water B Add Sulfate Source (e.g., Na2SO4 solution) A->B C Precipitation B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Water E->F G Recrystallize from Hot Water (Optional) F->G H Dry Crystals F->H No Recrystallization G->H

Caption: Workflow for Sulfate Salt Crystallization.

Troubleshooting and Optimization

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too supersaturated or cooling too rapidly. Try using a larger volume of solvent, a slower cooling rate, or a different solvent system.

  • No Crystals Form: If no crystals form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can sometimes induce nucleation. Seeding with a small crystal from a previous batch is also an effective method.

  • Poor Yield: If the yield is low, ensure that the minimum amount of hot solvent was used for dissolution and that the solution was adequately cooled to minimize the amount of product remaining in the mother liquor.

  • Solvent Selection: The choice of solvent is critical for successful recrystallization.[4] A good solvent will dissolve the compound when hot but not when cold. If a single solvent is not effective, a binary solvent system (one in which the compound is soluble and one in which it is less soluble) can be employed. For diaminopyrimidine derivatives, polar solvents like alcohols, water, and acetonitrile, or mixtures thereof, are often good starting points.[2][5] For compounds that are only soluble in highly polar aprotic solvents like DMF or DMSO, an anti-solvent diffusion method may be necessary.

References

Application Notes and Protocols for the Purification of 2,5-Diaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the purification of 2,5-diaminopyrimidine, a crucial building block in medicinal chemistry and drug development. The following protocols for recrystallization and column chromatography are designed to yield high-purity material suitable for downstream applications.

Introduction

This compound is a heterocyclic amine that serves as a key intermediate in the synthesis of a variety of biologically active molecules. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final products. This guide outlines two common and effective methods for the purification of this compound: recrystallization and silica gel column chromatography.

Potential Impurities: Based on common synthetic routes, such as the reduction of 2-amino-5-nitropyrimidine, potential impurities in crude this compound may include the unreacted starting material, residual catalyst (e.g., palladium on carbon), and by-products from the reaction. The purification methods described herein are designed to effectively remove these and other process-related impurities.

Data Presentation

The following table summarizes typical quantitative data that can be expected from the purification of this compound using the described methods. These values are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Recovery Yield (%)
Recrystallization85-95%>98%70-85%
Column Chromatography<85%>99%60-80%

Experimental Protocols

Method 1: Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. For this compound, a polar protic solvent such as ethanol or a mixture of ethanol and water is often a suitable choice, given that related aminopyrimidines show solubility in such systems.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Protocol:

  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of hot 95% ethanol. If the compound is very soluble, a mixed solvent system (e.g., ethanol/water) may be more effective. To the hot ethanol solution, add hot water dropwise until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate. This indicates a good solvent system for recrystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent (or solvent mixture) portion-wise while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of pure this compound is approximately 200°C.[1][2]

Method 2: Silica Gel Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). This method is particularly useful for purifying larger quantities of material or for separating compounds with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass chromatography column

  • Eluent (e.g., DCM:MeOH, 95:5 to 90:10)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

Protocol:

  • Eluent Selection: Determine a suitable eluent system by running a TLC of the crude material. A good solvent system will result in the desired compound having an Rf value of approximately 0.2-0.4. A mixture of dichloromethane and methanol is a common starting point for aminopyrimidines.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with low solubility, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) by increasing the proportion of methanol to speed up the elution of the compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

Experimental Workflow for Purification

G Figure 1: General Experimental Workflow for this compound Purification cluster_prep Preparation cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis & Final Product Crude Crude this compound TLC TLC Analysis for Method Selection Crude->TLC Dissolve Dissolve in Hot Solvent TLC->Dissolve High Initial Purity Pack Pack Silica Gel Column TLC->Pack Low Initial Purity / Complex Mixture Cool Slow Cooling & Crystallization Dissolve->Cool Filter Filter and Wash Crystals Cool->Filter Dry Dry Purified Product Filter->Dry Load Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect & Analyze Fractions Elute->Collect Collect->Dry Purity Purity Analysis (HPLC, NMR, MP) Dry->Purity Pure Pure this compound Purity->Pure

Caption: General Experimental Workflow for this compound Purification.

Decision Tree for Purification Method Selection

G Figure 2: Decision Tree for Purification Method Selection start Start: Crude this compound initial_purity Initial Purity Assessment (e.g., TLC, crude NMR) start->initial_purity column Column Chromatography initial_purity->column Low Purity (<85%) or Complex Mixture solubility_check Solubility Test for Recrystallization initial_purity->solubility_check High Purity (>85%) recrystallize Recrystallization final_product Pure this compound recrystallize->final_product column->final_product suitable_solvent Suitable Solvent Found solubility_check->suitable_solvent Yes no_suitable_solvent No Suitable Solvent solubility_check->no_suitable_solvent No suitable_solvent->recrystallize no_suitable_solvent->column

Caption: Decision Tree for Purification Method Selection.

References

Application Notes and Protocols for the Characterization of 2,5-Diaminopyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of 2,5-diaminopyrimidine and its derivatives. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography are presented to ensure accurate identification, purity assessment, and structural elucidation of synthesized products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a fundamental technique for assessing the purity of this compound products and quantifying the main component and any impurities. Reversed-phase HPLC is the most common method employed.

Application Note:

Reverse-phase HPLC with a C18 column is a robust method for separating this compound from its starting materials, intermediates, and by-products. The choice of mobile phase, typically a mixture of acetonitrile or methanol and water with an acid modifier like phosphoric acid or formic acid, is crucial for achieving optimal separation.[1][2] For applications requiring mass spectrometry detection (LC-MS), volatile modifiers such as formic acid are preferred.[1][2] The detection wavelength is usually set in the UV region where the pyrimidine ring exhibits strong absorbance.

Experimental Protocol: HPLC Purity Assay

Objective: To determine the purity of a this compound sample and quantify related substances.

Instrumentation:

  • High-Performance Liquid Chromatograph (e.g., Thermo Ultimate 3000) with a Diode Array Detector (DAD).[3]

  • Chromatographic Column: YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm particle size, or equivalent C18 column.[3]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[3]

  • Water (HPLC grade)

  • Phosphoric Acid (or Formic Acid for MS compatibility)

  • This compound reference standard

  • Sample of this compound product

Chromatographic Conditions:

ParameterCondition 1[1]Condition 2[3]
Mobile Phase A Water with 0.1% Phosphoric AcidWater
Mobile Phase B AcetonitrileMethanol
Gradient Isocratic or Gradient (e.g., 5-95% B over 15 min)10% Methanol for 1.8 min, then to 50% in 8.5 min, hold for 2.5 min, then back to 10% in 0.1 min and equilibrate for 6 min.
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 35 °C35 °C
Detection Wavelength 210 nm for main component, 200 nm for impurities210 nm (or DAD scan 200-400 nm)
Injection Volume 1 µL1 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the this compound product sample in the same manner as the standard solution.[3]

  • System Suitability: Inject the standard solution five times and verify that the system suitability parameters (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates) are within acceptable limits.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Identify the main peak corresponding to this compound based on the retention time of the reference standard. Calculate the area percentage of the main peak and any impurities to determine the purity of the sample.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Reference Standard Solution System_Suitability System Suitability Test (Inject Standard) Prep_Standard->System_Suitability Prep_Sample Prepare Product Sample Solution Sample_Injection Inject Sample Prep_Sample->Sample_Injection System_Suitability->Sample_Injection Chromatogram Record Chromatogram Sample_Injection->Chromatogram Data_Analysis Peak Integration & Purity Calculation Chromatogram->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: General workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrimidine derivatives and can be used for both qualitative and quantitative purposes.[4][5]

Application Note:

For GC-MS analysis, derivatization of polar functional groups, such as the amino groups in this compound, with silylating agents is often necessary to increase volatility and improve chromatographic peak shape.[4] Electron Ionization (EI) is a common ionization technique that provides valuable fragmentation patterns for structural elucidation.[6]

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify volatile impurities and confirm the structure of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Shimadzu GCMS-QP 1000 EX).[7]

Reagents:

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • This compound sample

Procedure:

  • Derivatization: In a sealed vial, dissolve a known amount of the this compound sample in the anhydrous solvent. Add an excess of the silylating agent. Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • MS Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: Scan from m/z 40 to 500.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to the derivatized this compound by its retention time and mass spectrum. Compare the obtained mass spectrum with a reference library or theoretical fragmentation pattern to confirm the structure. Quantify impurities by comparing their peak areas to that of an internal standard.

GCMS_Workflow Sample This compound Sample Derivatization Derivatization (Silylation) Sample->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (EI, 70 eV) GC_Separation->MS_Detection Data_Analysis Data Analysis (Mass Spectrum Interpretation) MS_Detection->Data_Analysis Structure_Confirmation Structure Confirmation & Impurity Identification Data_Analysis->Structure_Confirmation

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Application Note:

The chemical shifts of the protons and carbons in the pyrimidine ring are sensitive to the nature and position of substituents.[8] In ¹H NMR, the protons of the amino groups typically appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.[8] ¹³C NMR provides information on all carbon atoms in the molecule, including quaternary carbons.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of the synthesized this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample

  • Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used as a reference)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters.

    • The spectral width should be sufficient to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

    • Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon.

  • Data Analysis:

    • Assign the observed signals to the respective protons and carbons in the this compound structure based on their chemical shifts, coupling patterns (for ¹H), and multiplicities.

    • Compare the obtained spectra with literature data for confirmation.[8][9]

Expected ¹H NMR Data (in DMSO-d₆):

  • Signals for the amino protons (NH₂) will be observed.

  • Signals for the pyrimidine ring protons will be present. For 2,4-diaminopyrimidine-5-carbonitrile, a singlet for the aromatic proton was observed at δ 8.05 ppm, and NH₂ protons at δ 6.9 ppm.[8]

Expected ¹³C NMR Data (in DMSO-d₆):

  • Signals corresponding to the carbon atoms of the pyrimidine ring will be observed in the aromatic region. For a related compound, 2,4-diaminopyrimidine-5-carbonitrile, peaks were observed at δ 83.0 (C5), 161.3 (C6), 166.6, and 167.2 ppm (C2 & C4).[8]

X-ray Crystallography for Definitive Structure Determination

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.

Application Note:

Obtaining single crystals of suitable quality is the most critical and often challenging step for this technique. The crystal structure can reveal details about hydrogen bonding networks and crystal packing, which are important for understanding the solid-state properties of the material.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the absolute three-dimensional structure of a this compound derivative.

Procedure:

  • Crystal Growth: Grow single crystals of the this compound product. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened. For some diaminopyrimidine salts, crystallization was achieved by slow evaporation from an aqueous solution over two weeks.[10]

  • Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size and mount it on a goniometer head.

  • Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software.

  • Data Analysis: Analyze the refined structure to determine atomic coordinates, bond lengths, bond angles, and details of the crystal packing and intermolecular interactions. The results are often presented as diagrams showing the molecular structure with thermal ellipsoids.[11]

Signaling Pathways and Biological Context

Derivatives of this compound are known to be biologically active and are investigated as potential therapeutic agents. For instance, they have been explored as inhibitors of dihydrofolate reductase (DHFR) and as selective monomeric degraders of B-lymphoid tyrosine kinase (BLK), which is a key component of the B cell receptor signaling pathway.[9][12] The characterization of these molecules is a critical step in understanding their structure-activity relationships.

Biological_Context cluster_drug_dev Drug Development Pipeline cluster_pathway Example Target Pathway Synthesis Synthesis of This compound Derivatives Characterization Analytical Characterization (HPLC, NMR, MS, X-ray) Synthesis->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Derivative This compound Derivative Biological_Screening->Derivative BCR B Cell Receptor (BCR) BLK B-lymphoid Tyrosine Kinase (BLK) BCR->BLK Downstream Downstream Signaling BLK->Downstream Cell_Response B Cell Response Downstream->Cell_Response Derivative->BLK Degradation

References

Application Notes and Protocols: 2,5-Diaminopyrimidine Derivatives in Radiolabeling for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative assessment of biological processes in vivo. The development of novel radiotracers is crucial for expanding the applications of PET in oncology, neurology, and cardiology. Pyrimidine scaffolds are prevalent in medicinal chemistry and have been explored for the development of targeted radiotracers. While direct radiolabeling of the 2,5-diaminopyrimidine core for PET imaging is not extensively documented in publicly available literature, derivatives of diaminopyrimidines have shown promise as imaging agents.

This document provides detailed application notes and protocols based on the use of a closely related scaffold, 2,4-diaminopyrimidine, for the development of PET radiotracers targeting Focal Adhesion Kinase (FAK), a protein implicated in cancer progression. This information serves as a valuable reference for researchers interested in developing this compound-based or other heterocyclic radiotracers.

Application: Imaging Focal Adhesion Kinase (FAK) in Tumors

A series of 2,4-diaminopyrimidine derivatives have been synthesized and radiolabeled with Fluorine-18 ([¹⁸F]) to evaluate their potential as PET imaging agents for tumors.[1] These compounds were designed to target FAK, a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a key role in cell survival, proliferation, and migration. The lead compound, [¹⁸F]Q6, demonstrated favorable properties for tumor imaging.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the [¹⁸F]-labeled 2,4-diaminopyrimidine derivative, [¹⁸F]Q6.[1]

ParameterValue
In vitro FAK Inhibitory Activity (IC₅₀) 3.2 nM
Radiochemical Yield (non-decay corrected) 25-35%
Radiochemical Purity >98%
Molar Activity 30-55 GBq/µmol
Tumor Uptake (S180-bearing mice at 30 min p.i.) 3.35 ± 0.32 %ID/g
Tumor-to-Muscle Ratio (at 30 min p.i.) 2.08
Tumor-to-Bone Ratio (at 30 min p.i.) 2.48

p.i. = post-injection

Experimental Protocols

General Radiolabeling Procedure for [¹⁸F]-labeling of a Diaminopyrimidine Derivative

This protocol describes the synthesis of an [¹⁸F]-labeled diaminopyrimidine derivative via a nucleophilic substitution reaction on a tosylated precursor.

Materials:

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Precursor (e.g., tosylated 2,4-diaminopyrimidine derivative)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous dimethylformamide (DMF)

  • Water for injection

  • C18 Sep-Pak cartridge

  • Semi-preparative and analytical HPLC systems

  • Sterile filter (0.22 µm)

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride from the cyclotron target is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is then eluted into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • The solvent is evaporated under a stream of nitrogen at approximately 110 °C.

    • Anhydrous acetonitrile is added and evaporated three times to ensure the reaction mixture is anhydrous.

  • Radiolabeling Reaction:

    • The tosylated precursor, dissolved in anhydrous DMF, is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

    • The reaction mixture is heated at 120 °C for a specified time (e.g., 15 minutes).

  • Purification:

    • After cooling, the reaction mixture is diluted with water and passed through a C18 Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride and other polar impurities.

    • The product is eluted from the cartridge with an appropriate solvent (e.g., acetonitrile).

    • The eluate is further purified using semi-preparative HPLC.

  • Formulation:

    • The HPLC fraction containing the radiolabeled product is collected.

    • The solvent is removed (e.g., by rotary evaporation).

    • The final product is reformulated in a suitable vehicle for injection, such as sterile saline containing a small amount of ethanol.

    • The final solution is passed through a 0.22 µm sterile filter.

  • Quality Control:

    • The radiochemical purity and identity of the final product are confirmed by analytical HPLC, comparing the retention time with a non-radioactive standard.

    • Molar activity is determined by measuring the radioactivity and the mass of the product.

In Vivo PET Imaging Protocol (Rodent Model)

Materials:

  • Tumor-bearing mice (e.g., S180 xenograft model)

  • [¹⁸F]-labeled diaminopyrimidine tracer

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Sterile saline for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

    • Position the animal on the scanner bed.

  • Radiotracer Administration:

    • Administer a defined amount of the [¹⁸F]-labeled tracer (e.g., 3.7-7.4 MBq) via tail vein injection.

  • PET/CT Imaging:

    • Acquire dynamic or static PET scans at specified time points post-injection (e.g., 30, 60, 90, 120 minutes).

    • Perform a CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).

    • Draw regions of interest (ROIs) on the tumor and other relevant organs (e.g., muscle, bone, liver) using the co-registered CT images.

    • Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

    • Determine tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-bone).

Visualizations

Focal Adhesion Kinase (FAK) Signaling Pathway

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrins FAK FAK Integrin->FAK Activation RTK Receptor Tyrosine Kinases (RTKs) RTK->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK Phosphorylation SOS SOS Grb2->SOS Ras Ras SOS->Ras MEK MEK Ras->MEK Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Migration) Akt->Transcription via mTOR, etc. ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified FAK signaling pathway initiated by integrins and RTKs.

General Radiolabeling Workflow

Radiolabeling_Workflow cluster_production Radionuclide Production cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation cluster_qc Quality Control Cyclotron Cyclotron ([¹⁸O]H₂O(p,n)[¹⁸F]F⁻) QMA [¹⁸F]F⁻ Trapping (QMA Cartridge) Cyclotron->QMA Elution Elution (K₂₂₂/K₂CO₃) QMA->Elution Drying Azeotropic Drying Elution->Drying Precursor Precursor Addition (e.g., Tosyl-diaminopyrimidine) Drying->Precursor Reaction Heating (e.g., 120°C, 15 min) Precursor->Reaction SPE Solid Phase Extraction (C18 Cartridge) Reaction->SPE HPLC Semi-preparative HPLC SPE->HPLC Formulation Formulation (Sterile Saline) HPLC->Formulation QC Analytical HPLC (Purity, Identity) Molar Activity Formulation->QC

Caption: General workflow for the radiosynthesis of an [¹⁸F]-labeled tracer.

Conclusion

Derivatives of diaminopyrimidines represent a promising class of scaffolds for the development of novel PET radiotracers for oncology and other disease areas. The methodologies and data presented, based on a 2,4-diaminopyrimidine FAK inhibitor, provide a solid foundation for researchers to design and evaluate new imaging agents, including those based on the this compound core. Further research is warranted to explore the full potential of this chemical space in PET radiopharmaceutical development.

References

Troubleshooting & Optimization

Troubleshooting low solubility of 2,5-diaminopyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Low Solubility of 2,5-Diaminopyrimidine in DMSO

This guide provides comprehensive troubleshooting for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our approach is rooted in foundational chemical principles to empower you to diagnose and resolve these issues effectively in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm struggling to dissolve this compound in DMSO at my target concentration. What are the primary reasons for this?

A1: Difficulty in dissolving this compound, even in a robust solvent like DMSO, typically stems from a combination of its intrinsic physicochemical properties and extrinsic experimental factors.

  • Intrinsic Properties: The planar structure of the pyrimidine ring can lead to strong crystal lattice energy.[1] This means a significant amount of energy is required to break apart the solid-state crystal and allow solvent molecules to solvate individual compound molecules. The compound has a relatively high melting point of 200°C, which is indicative of these strong intermolecular forces in the solid state.[2][3]

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water can dramatically decrease the solubility of hydrophobic compounds.[4] This can lead to inconsistent results between experiments.

  • Compound Purity & Form: The solubility can be affected by the specific polymorphic form of the solid, which may have different crystal packing and, consequently, different solubility.[5] Once a compound crystallizes from DMSO, it often forms a lower-energy, less soluble polymorph that is difficult to redissolve.[4]

  • Kinetic Limitations: You may be observing a kinetic barrier to dissolution rather than exceeding the true thermodynamic solubility. The rate of dissolution can be slow, requiring physical assistance to reach equilibrium.

Q2: What immediate, practical steps can I take to improve dissolution?

A2: When initial attempts to dissolve the compound fail, a systematic approach using physical methods is the best course of action. These techniques aim to provide the necessary energy to overcome the kinetic and thermodynamic barriers to dissolution.

Follow this standard protocol for preparing your stock solution.

Experimental Protocol 1: Preparation of a 10 mM Stock Solution

  • Weigh Compound: Accurately weigh the required mass of this compound (Molecular Weight: 110.12 g/mol ) in a suitable vial.[2][6]

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial. Using anhydrous DMSO is critical to avoid issues related to moisture.[7]

  • Vortex Vigorously: Secure the cap and vortex the solution for 2-5 minutes.[8] This initial mechanical agitation helps to break up solid aggregates and increase the surface area available for solvation.

  • Gentle Warming: If the solid persists, warm the solution in a water bath at 37-50°C for 10-15 minutes.[1][8] Increased temperature provides thermal energy to overcome the compound's crystal lattice energy.[9][10]

  • Sonication: Following warming, place the vial in a bath sonicator for 5-10 minutes.[1][8] Sonication uses high-frequency sound waves to create micro-cavitations, which provides intense local energy to break apart persistent solid particles.

  • Visual Inspection: After this procedure, the solution should be a clear, homogenous liquid with no visible particulate matter. If solids remain, the desired concentration may exceed the compound's intrinsic solubility under these conditions.

Q3: My this compound dissolves with heating, but a precipitate forms when it cools to room temperature or when I dilute it into an aqueous buffer. Why does this happen?

A3: This common phenomenon is known as "crashing out" and is typically due to supersaturation or a drastic change in solvent polarity.

  • Supersaturation and Crystallization: By heating the DMSO, you created a supersaturated solution—a state where the concentration of the solute is higher than its normal equilibrium solubility at room temperature. As the solution cools, its capacity to hold the solute decreases, and the excess compound precipitates out, often in a more stable, less soluble crystalline form.[4]

  • Aqueous Dilution: When a concentrated DMSO stock is diluted into an aqueous medium (like cell culture media or assay buffer), the solvent environment changes dramatically from polar aprotic (DMSO) to polar protic (water). Since this compound is a hydrophobic molecule, its solubility is significantly lower in water. This sudden shift in polarity causes the compound to precipitate.[8][11] To mitigate this, ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally <0.5%) while still maintaining compound solubility.[11][12]

Below is a workflow to guide your troubleshooting process for general solubility issues.

G Start Start: Low Solubility Observed CheckPurity Step 1: Verify Compound & Solvent - Use anhydrous DMSO - Check compound purity Start->CheckPurity Protocol Step 2: Apply Physical Dissolution Methods - Vortex - Gentle Heat (37-50°C) - Sonicate CheckPurity->Protocol StillInsoluble Is the compound fully dissolved? Protocol->StillInsoluble Success Success: Compound Dissolved Proceed with experiment StillInsoluble->Success Yes LowerConc Option A: Lower Stock Concentration Prepare a more dilute stock StillInsoluble->LowerConc No CoSolvent Option B: Use Co-Solvent - Try NMP or DMF - Check assay compatibility StillInsoluble->CoSolvent No CheckStability Step 3: Monitor for Instability - Observe for color change - Use freshly prepared solutions Success->CheckStability LowerConc->Protocol

Caption: Troubleshooting workflow for addressing low solubility.

Q4: I noticed my DMSO solution of this compound changes color over a few hours or days. Is this related to solubility?

A4: Yes, this is a critical observation and is likely indicative of chemical instability, not just poor solubility. Research has shown that 5-aminopyrimidine derivatives can undergo oxidation and subsequent condensation reactions in DMSO.[13]

  • Mechanism of Degradation: DMSO can act as a mild oxidizing agent.[13] The 5-amino group of the pyrimidine is susceptible to oxidation. The resulting oxidized products can then react with the starting material (another molecule of this compound) to form colored, often insoluble, bipyrimidine or pyrimidopteridine adducts.[13]

  • Practical Implications: The formation of these degradation products not only reduces the concentration of your active compound but also introduces impurities that may be insoluble or have off-target biological effects. This directly impacts the accuracy and reproducibility of your experimental data.

Recommendations to Mitigate Instability:

  • Prepare Fresh Solutions: Always prepare solutions of this compound in DMSO immediately before use.

  • Proper Storage: If short-term storage is unavoidable, store stock solutions at -20°C or -80°C in tightly sealed vials with desiccant to minimize exposure to air and moisture.[12]

  • Avoid Prolonged Storage at Room Temperature: Studies show that a significant percentage of compounds stored in DMSO at room temperature can degrade over time.[14][15]

G Aminopyrimidine This compound (Soluble, Colorless) Oxidized Oxidized Intermediate Aminopyrimidine->Oxidized Oxidation by DMSO Condensation Condensation Product (e.g., Bipyrimidine) (Colored, Insoluble) Oxidized->Condensation + another Aminopyrimidine

Caption: Potential degradation pathway of 5-aminopyrimidines in DMSO.

Q5: If I cannot achieve my desired concentration in 100% DMSO, what are my options?

A5: If physical methods are insufficient and you have ruled out degradation, using a co-solvent or an alternative solvent system may be necessary.

  • Co-Solvents: Using a water-miscible organic co-solvent can sometimes improve the solubility of challenging compounds.[11][16][17] Solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can be considered. However, you must first verify the compatibility of these solvents with your specific biological assay, as they can be more aggressive towards proteins or cells than DMSO.[18][19]

  • pH Modification (Aqueous Systems): While less relevant for 100% DMSO stocks, it's a key chemical principle. This compound has basic amino groups with a predicted pKa of approximately 4.83. In aqueous solutions, adjusting the pH to be acidic would protonate these groups, forming a more soluble salt.[1] This principle is useful when preparing final aqueous dilutions, but direct acidification of DMSO stocks is generally not recommended as it can catalyze DMSO decomposition.[20][21]

Summary Data & Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₆N₄[2][6]
Molecular Weight 110.12 g/mol [2][6]
Melting Point 200 °C[2][3]
Predicted pKa 4.83 ± 0.10[2]
Appearance Solid-

Table 2: Quick Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Compound won't dissolve Exceeded solubility, poor solvent quality, kinetic barrierUse anhydrous DMSO; apply vortex, heat, sonication (Protocol 1).
Precipitation upon cooling SupersaturationPrepare a less concentrated stock; keep solution warm if possible.
Precipitation upon aqueous dilution Low aqueous solubilityDecrease final concentration; optimize final DMSO percentage (<0.5%).
Solution changes color Chemical degradation/oxidationPrepare fresh solutions for each experiment; store solid at -20°C.

References

Technical Support Center: Improving the Aqueous Solubility of Diaminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing diaminopyrimidine derivatives for in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many of my diaminopyrimidine derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of diaminopyrimidine derivatives often stems from their physicochemical properties. The planar, aromatic pyrimidine ring can lead to strong crystal lattice energy, making it difficult for water molecules to solvate and break apart the crystal structure. Furthermore, many derivatives are modified with lipophilic (hydrophobic) functional groups to enhance their biological activity, which inherently decreases their solubility in aqueous media.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. What are the immediate troubleshooting steps?

A2: This is a common issue known as "precipitation upon dilution." Here are several strategies to address it:

  • Decrease the Final Concentration: The simplest approach is to work with a lower final concentration of the compound in your assay.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts while maintaining solubility. You may need to prepare a more dilute stock solution in DMSO.

  • pH Adjustment: The diaminopyrimidine core is basic. Adjusting the pH of your aqueous buffer to be more acidic can significantly increase the solubility of your compound.[1]

  • Gentle Heating and Sonication: Gently warming the solution (e.g., to 37°C) and using a sonicator can help dissolve the compound, but you must first confirm that your compound is stable at elevated temperatures.

Q3: How does pH modification work for diaminopyrimidine derivatives, and how do I select the right pH?

A3: Diaminopyrimidine derivatives are typically weak bases due to the nitrogen atoms in the pyrimidine ring and the amino groups. In an acidic environment (lower pH), these nitrogen atoms can become protonated, forming a positively charged ion. This ionized form is generally much more soluble in water than the neutral form.

To select the right pH, you should ideally know the compound's pKa (the pH at which 50% of the compound is ionized). The solubility of a basic compound increases as the pH is lowered below its pKa. For many diaminopyrimidines, a pH below 5 or 6 significantly improves solubility.[2][3][4] For example, the solubility of trimethoprim increases dramatically from 50 mg/100 mL at pH 8.54 to a maximum of 1550 mg/100 mL at pH 5.5.[2]

Q4: When should I consider using co-solvents or solubility enhancers like cyclodextrins?

A4: If pH adjustment is insufficient or not compatible with your experimental system (e.g., cell-based assays sensitive to pH changes), co-solvents and cyclodextrins are excellent next steps.

  • Co-solvents: These are water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) that can be added to the aqueous buffer to increase the solubility of lipophilic compounds. They work by reducing the polarity of the solvent system. This approach is best for compounds that are highly crystalline or lipophilic.[5]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate the poorly soluble diaminopyrimidine derivative, forming an "inclusion complex" where the hydrophobic part of your molecule sits inside the cavity. This complex as a whole is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[7][8][9]

Q5: What are the more advanced strategies if the above methods fail?

A5: For particularly challenging compounds, especially those intended for further drug development, more advanced formulation strategies are employed:

  • Salt Formation: Synthesizing a salt form of the diaminopyrimidine derivative with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate) is a very effective way to increase solubility and dissolution rate.

  • Co-crystals: A co-crystal is a multi-component crystal where the drug and a "coformer" are held together by non-ionic bonds.[10] Selecting an appropriate coformer can significantly alter the physicochemical properties of the drug, including its solubility.

  • Amorphous Solid Dispersions (ASDs): In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix in a non-crystalline (amorphous) state.[11][12][13] The amorphous form of a drug is more energetic and thus more soluble than its stable crystalline form.[5]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm).[14] According to the Noyes-Whitney equation, decreasing particle size increases the surface area, which leads to a faster dissolution rate.

  • Prodrugs: A prodrug is a chemically modified, inactive version of the parent drug that is designed to be converted to the active form within the body.[15][16][17] This strategy can be used to temporarily attach a highly soluble functional group (like a phosphate) to the diaminopyrimidine derivative to improve its solubility for administration.[17][18][19]

Troubleshooting Guide: Choosing a Solubility Enhancement Strategy

Use the following decision tree to guide your selection of an appropriate solubility enhancement technique.

G start Poor Aqueous Solubility Observed is_ionizable Is the compound ionizable (basic or acidic)? start->is_ionizable ph_adjust pH Adjustment (Lower pH for basic diaminopyrimidines) is_ionizable->ph_adjust  Yes check_compatibility Is pH adjustment compatible with the experimental system? is_ionizable->check_compatibility  No ph_adjust->check_compatibility cosolvent_cyclo Use Co-solvents or Cyclodextrins check_compatibility->cosolvent_cyclo  No advanced Consider Advanced Formulation Strategies check_compatibility->advanced  Solubility still insufficient cosolvent_cyclo->advanced  Solubility still insufficient advanced_options • Salt Formation • Co-crystals • Amorphous Solid Dispersions • Nanosuspensions • Prodrugs advanced->advanced_options G cluster_prep Preparation cluster_assay Solubility Assay cluster_eval Evaluation & Optimization prep_stock Prepare 10 mM stock in 100% DMSO kinetic Kinetic Solubility (Nephelometry) - Add stock to buffer - Incubate 1-2h - Measure precipitation prep_stock->kinetic add_excess Add excess solid compound to aqueous buffer thermo Thermodynamic Solubility (Shake-Flask) - Shake 24-72h - Filter/Centrifuge - Quantify by HPLC/LC-MS add_excess->thermo is_soluble Is solubility > target? (e.g., >60 µg/mL) kinetic->is_soluble thermo->is_soluble proceed Proceed with experiment is_soluble->proceed Yes optimize Apply Enhancement Strategy (pH, Co-solvents, Cyclodextrins, etc.) is_soluble->optimize No retest Re-test solubility optimize->retest retest->thermo G cluster_complex Cyclodextrin Inclusion Complex CD Cyclodextrin (Host) Complex Soluble Inclusion Complex CD->Complex hydrophilic Hydrophilic Exterior CD->hydrophilic hydrophobic Hydrophobic Cavity CD->hydrophobic Drug Diaminopyrimidine (Guest) Drug->Complex lipophilic_part Lipophilic Part Drug->lipophilic_part

References

Technical Support Center: Overcoming Precipitation of 2,5-diaminopyrimidine in Assay Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of 2,5-diaminopyrimidine during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the assay buffer?

A1: Precipitation of this compound upon dilution of a DMSO stock into an aqueous assay buffer is a common issue arising from its limited aqueous solubility.[1] Several factors can contribute to this, including the final concentration of the compound, the pH of the buffer, the concentration of co-solvent (like DMSO), and the composition of the buffer itself.[1][2]

Q2: What is the role of pH in the solubility of this compound?

A2: The solubility of ionizable compounds like this compound is significantly influenced by pH.[1][3] With a predicted pKa of approximately 4.83, this compound has amino groups that can be protonated.[4][5] At a pH below its pKa, the compound will be more protonated and thus more soluble in aqueous solutions. Conversely, at a pH above the pKa, it will be in its less soluble, neutral form.

Q3: What is the recommended starting solvent for preparing a stock solution?

A3: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for creating high-concentration stock solutions of many organic compounds, including pyrimidine derivatives.[1][6] It is miscible with water, which allows for dilution into aqueous assay buffers.[1]

Q4: Can I use vortexing or sonication to dissolve the precipitate?

A4: Yes, mechanical methods such as vortexing and sonication can help in dissolving the compound.[1] Gentle heating might also be effective, but the thermal stability of this compound under your specific assay conditions should be confirmed to avoid degradation.[1]

Q5: How can I differentiate between compound precipitation and other forms of assay interference?

A5: It is important to distinguish compound precipitation from other potential assay interferences like chemical reactivity or colloidal aggregation.[7] A simple visual inspection for turbidity or precipitate after adding the compound to the buffer (without the enzyme or other detection reagents) can often confirm precipitation.[2]

Troubleshooting Guide

If you are experiencing precipitation of this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Initial Checks and Adjustments
  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.[1]

  • Optimize DMSO Concentration: While DMSO aids in initial solubilization, high final concentrations can be toxic to cells or interfere with enzyme activity. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.[1]

  • Order of Addition: Try adding the this compound stock solution to the assay buffer while vortexing to ensure rapid and uniform mixing, which can sometimes prevent localized high concentrations that lead to precipitation.

Step 2: Buffer Optimization

If precipitation persists, optimizing the assay buffer composition is the next critical step. This involves systematically testing different buffer parameters to find a condition that maintains the solubility of this compound without compromising the integrity of the assay.

Experimental Protocol: Buffer Optimization for this compound Solubility

This protocol outlines a systematic approach to test the solubility of this compound in various buffer conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • A selection of biological buffers (e.g., HEPES, MOPS, Phosphate-buffered saline)[8][9]

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Co-solvents (e.g., glycerol, ethanol)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a Panel of Assay Buffers:

    • pH Series: Prepare a primary buffer (e.g., 50 mM HEPES) at a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

    • Buffer Type Series: Prepare different buffers (e.g., 50 mM MOPS, 50 mM PBS) at a constant pH (e.g., 7.4).

    • Co-solvent Series: To your optimal buffer and pH combination, add increasing concentrations of a co-solvent like glycerol (e.g., 0%, 5%, 10%, 15%, 20% v/v).

  • Solubility Test:

    • Add 98 µL of each prepared buffer to the wells of a 96-well plate.

    • Add 2 µL of the 10 mM this compound stock solution to each well to achieve a final concentration of 200 µM (final DMSO concentration of 2%). Mix well.

    • Include a blank control for each buffer condition containing 98 µL of buffer and 2 µL of DMSO.

  • Incubation and Measurement:

    • Incubate the plate at your assay temperature for 15 minutes.

    • Visually inspect each well for any signs of precipitation or turbidity.

    • Quantify the extent of precipitation by measuring the absorbance (optical density) at 600 nm using a plate reader. Higher absorbance indicates greater precipitation.[2]

  • Data Analysis:

    • Subtract the absorbance of the blank control from the corresponding test wells.

    • Plot the corrected absorbance values against the different buffer conditions (pH, buffer type, co-solvent concentration).

    • Select the buffer condition that shows the lowest absorbance, indicating the highest solubility, while still being compatible with your assay system.

Data Presentation: Solubility of this compound in Various Buffer Conditions

The following tables summarize hypothetical data from the buffer optimization experiment.

Table 1: Effect of pH on the Solubility of this compound in 50 mM HEPES Buffer

pHAverage Absorbance at 600 nm (± SD)Visual Observation
6.00.05 ± 0.01Clear
6.50.12 ± 0.02Slight Haze
7.00.25 ± 0.03Noticeable Haze
7.50.45 ± 0.04Turbid
8.00.68 ± 0.05Heavy Precipitate

Table 2: Effect of Buffer Type at pH 7.4 on the Solubility of this compound

Buffer Type (50 mM)Average Absorbance at 600 nm (± SD)Visual Observation
HEPES0.48 ± 0.04Turbid
MOPS0.42 ± 0.03Turbid
PBS0.55 ± 0.06Heavy Precipitate

Table 3: Effect of Glycerol as a Co-solvent on the Solubility of this compound in 50 mM HEPES at pH 6.5

Glycerol Concentration (%)Average Absorbance at 600 nm (± SD)Visual Observation
00.12 ± 0.02Slight Haze
50.08 ± 0.01Very Slight Haze
100.04 ± 0.01Clear
150.03 ± 0.01Clear
200.03 ± 0.01Clear

Mandatory Visualizations

Precipitation_Troubleshooting_Workflow cluster_step3 Advanced Strategies start Start: Precipitation Observed step1 Step 1: Initial Checks start->step1 lower_conc Lower Final Concentration step1->lower_conc Try First step2 Step 2: Buffer Optimization adjust_ph Adjust pH (Lower pH) step2->adjust_ph step3 Step 3: Advanced Strategies sol_enhancer Use Solubility Enhancers step3->sol_enhancer end_success Success: Compound Soluble end_fail Consider Compound Analogs lower_conc->step2 If Precipitation Persists opt_dmso Optimize DMSO Concentration opt_dmso->step2 add_order Change Order of Addition add_order->step2 adjust_ph->step3 If Still Unsuccessful change_buffer Change Buffer Type change_buffer->step3 add_cosolvent Add Co-solvent (e.g., Glycerol) add_cosolvent->step3 sol_enhancer->end_success If Successful sol_enhancer->end_fail If Unsuccessful

Caption: Troubleshooting workflow for addressing this compound precipitation.

Chemical_Equilibrium cluster_solution In Solution cluster_factors Factors Influencing Equilibrium soluble This compound-H+ (Protonated, Soluble) insoluble This compound (Neutral, Less Soluble) soluble->insoluble Increase pH > pKa (4.83) precipitate Precipitate insoluble->precipitate Exceeds Solubility Limit low_ph Lower pH low_ph->soluble Shifts Equilibrium To high_conc High Compound Concentration high_conc->precipitate Promotes low_cosolvent Low Co-solvent low_cosolvent->precipitate Promotes

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Kinase Assays Using Diaminopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common pitfalls encountered when using diaminopyrimidine-based inhibitors in kinase assays. It is intended for researchers, scientists, and drug development professionals.

Section 1: FAQs - Assay Interference & Artifacts

Q1: My luminescence-based kinase assay (e.g., ADP-Glo™) shows high background or a weak signal. Could my diaminopyrimidine inhibitor be interfering?

A1: Yes, this is a common pitfall. Diaminopyrimidine compounds can interfere with luminescence-based assays in several ways:

  • ATP Depletion: In assays like ADP-Glo™, a critical step is the depletion of unused ATP by a reagent before the generated ADP is converted back to ATP for the luciferase reaction. If your compound inhibits the enzyme responsible for ATP depletion, the remaining ATP will generate a high background signal, masking the true kinase activity signal.[1][2]

  • Luciferase Inhibition: Some compounds can directly inhibit the luciferase enzyme, leading to a weaker-than-expected luminescent signal and artificially high calculated IC50 values.

  • Light Scattering/Absorption: At high concentrations, compound precipitation can scatter or absorb light, affecting the signal detected by the plate reader.

Troubleshooting Steps:

  • Run an ATP-Depletion Interference Control: Perform the assay reaction without the kinase. Add your inhibitor at various concentrations, then add the ATP depletion reagent (e.g., ADP-Glo™ Reagent). If the subsequent luminescent signal increases with inhibitor concentration, it indicates interference with ATP depletion.

  • Run a Luciferase Inhibition Control: Set up a reaction with a known amount of ADP (or ATP, depending on the assay step) and the detection reagents (e.g., Kinase Detection Reagent). Add your inhibitor at various concentrations. A decrease in signal indicates direct luciferase inhibition.

  • Visually Inspect for Precipitation: Before reading the plate, check the wells for any cloudiness or precipitate, especially at the highest inhibitor concentrations.

Q2: I'm observing signal quenching in my fluorescence-based assay (FRET or FP). How can I confirm my diaminopyrimidine inhibitor is the cause?

A2: Fluorescence quenching is a frequent artifact where the inhibitor absorbs the excitation or emission light of the fluorophore, or interacts with the fluorophore to cause non-radiative energy loss (e.g., photoinduced electron transfer, PeT).[3][4][5] This leads to an apparent increase in kinase inhibition and an artificially low IC50 value.

Troubleshooting Steps:

  • Measure Compound's Intrinsic Fluorescence: Scan the emission spectrum of your inhibitor at the assay's excitation wavelength to see if it fluoresces and overlaps with the detection wavelength.

  • Perform a Quenching Control Assay: Set up the assay with a pre-phosphorylated, fluorescently-labeled peptide (the "product" of the kinase reaction) at a fixed concentration. Add your diaminopyrimidine inhibitor in a dose-response manner. A decrease in the fluorescent signal as inhibitor concentration increases confirms quenching.

  • Change Fluorophore: If quenching is confirmed, consider using a different assay format or a fluorescent probe with excitation/emission spectra that do not overlap with the absorbance spectrum of your inhibitor.

Workflow for Diagnosing Assay Interference

This diagram outlines the logical steps to determine if a diaminopyrimidine inhibitor is causing assay artifacts.

G cluster_start cluster_luminescence Luminescence Assay (e.g., ADP-Glo) cluster_fluorescence Fluorescence Assay (FRET/FP) cluster_common Common to Both start Start: Unexpected Assay Result q_atp Run ATP-Depletion Control? start->q_atp Luminescence? q_quench Run Quenching Control? start->q_quench Fluorescence? r_atp_yes Interference with ATP Depletion q_atp->r_atp_yes Yes q_luciferase Run Luciferase Inhibition Control? q_atp->q_luciferase No r_luciferase_yes Direct Luciferase Inhibition q_luciferase->r_luciferase_yes Yes q_precip Visually Inspect for Precipitation? q_luciferase->q_precip No r_quench_yes Compound is a Fluorescence Quencher q_quench->r_quench_yes Yes q_quench->q_precip No r_precip_yes Compound Solubility Issue q_precip->r_precip_yes Yes r_no_issue No Obvious Interference. Proceed to IC50 Troubleshooting. q_precip->r_no_issue No

Caption: A workflow for diagnosing assay interference.

Section 2: FAQs - Potency & Selectivity

Q3: My measured IC50 value is significantly different from published data. What are the common causes?

A3: IC50 values are highly dependent on experimental conditions. Discrepancies are common and can arise from several factors:[6][7][8]

  • ATP Concentration: Most diaminopyrimidine inhibitors are ATP-competitive. The measured IC50 value will increase as the ATP concentration in the assay increases. For meaningful comparison, assays should be run at an ATP concentration equal to the Km for that specific kinase.[9][10]

  • Enzyme and Substrate Quality: The source, purity, and activity of the recombinant kinase can vary between batches and suppliers.[6][8] Similarly, substrate quality is critical.

  • Assay Conditions: Incubation time, temperature, buffer components (e.g., MgCl2, DTT), and the specific assay technology used can all influence the result.[6][7]

  • Compound Integrity: Verify the identity, purity, and concentration of your inhibitor stock.

Troubleshooting Steps:

  • Standardize ATP Concentration: Determine the ATP Km for your kinase under your specific assay conditions and use that concentration for all IC50 determinations.

  • Validate Reagents: Qualify each new batch of enzyme using a well-characterized control inhibitor. Ensure your compound stock is accurately prepared and has not degraded.[6]

  • Confirm Linear Range: Ensure your kinase reaction is in the linear range with respect to time and enzyme concentration. If the reaction proceeds too long and consumes a significant portion of the substrate, it can affect IC50 determination.[1]

ParameterEffect on Apparent IC50 (for ATP-competitive inhibitors)Recommendation
ATP Concentration Higher [ATP] leads to higher IC50Standardize [ATP] at or near the Km for each kinase.[9][10]
Enzyme Concentration Higher enzyme concentration can lead to substrate depletion, affecting linearity and IC50.Use an enzyme concentration that results in <15% substrate conversion in the linear range of the reaction.
Incubation Time Longer incubation can lead to non-linear reaction rates.Determine the optimal reaction time by performing a time-course experiment.[1]
Reagent Quality Low enzyme activity or impure substrate leads to inaccurate results.Qualify new reagent lots with control compounds.[6]
Q4: How can I determine if my diaminopyrimidine inhibitor has off-target effects?

A4: Due to the conserved nature of the ATP-binding pocket across the kinome, achieving perfect selectivity is challenging.[11] Profiling your inhibitor against a panel of kinases is essential to understand its selectivity and potential off-target effects.[10][12][13]

Recommended Approach: Kinase Selectivity Profiling

  • Primary Screen: Screen the inhibitor at a single, high concentration (e.g., 1 or 10 µM) against a broad panel of kinases representing the human kinome.[10][14]

  • Secondary Screen (IC50 Determination): For any kinases that show significant inhibition (e.g., >70%) in the primary screen, perform a full dose-response curve to determine the IC50 value.[10]

  • Data Analysis: Analyze the resulting data to generate a selectivity profile, which reveals the potency of your compound against the intended target versus other kinases.

Several commercial services offer kinase selectivity profiling using various assay formats.[11][12][14]

Service Provider ExampleTechnology UsedPanel Size ExampleThroughput
PromegaADP-Glo™ Luminescence[15]General Panel (24 Kinases)[12][16]High
Reaction BiologyHotSpot™ Radiometric (33P)[14]380+ Wild Type Kinases[14]High
Thermo Fisher ScientificLanthaScreen® (TR-FRET) / Z'-LYTE® (FRET)[11]>150 Kinases[11]High

Workflow for Kinase Selectivity Profiling

This diagram illustrates a typical tiered approach to assessing inhibitor selectivity.

G start Start: Characterize New Inhibitor primary Primary Screen: Test inhibitor at single high concentration (e.g., 10 µM) against a broad kinase panel. start->primary decision Inhibition > 70%? primary->decision secondary Secondary Screen: Determine full 10-point IC50 curve for all primary 'hits'. decision->secondary Yes no_hits Highly Selective (No significant off-targets found) decision->no_hits No analysis Data Analysis: Generate selectivity profile. Identify on-target and off-target activities. secondary->analysis end End: Selectivity Profile Complete analysis->end no_hits->end

Caption: A workflow for kinase selectivity profiling.

Section 3: FAQs - Compound-Specific Problems

Q5: My results are inconsistent, and I suspect my diaminopyrimidine compound has poor solubility. How can I confirm and mitigate this?

A5: Poor aqueous solubility is a very common problem for small molecule inhibitors and a major source of irreproducible data.[17] If a compound's concentration in the assay buffer exceeds its solubility limit, it will precipitate, leading to an effective concentration that is much lower and more variable than intended.[6][17]

Confirmation Method: Kinetic Solubility Assay Kinetic solubility is typically measured for drug discovery compounds, where a concentrated DMSO stock is diluted into an aqueous buffer.[18][19][20]

Troubleshooting and Mitigation Strategies:

  • Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally <0.5%, as higher concentrations can affect both compound solubility and enzyme activity.[17]

  • Incorporate Excipients: Consider including solubility-enhancing agents like BSA (Bovine Serum Albumin) or non-ionic detergents (e.g., Tween-20, Triton X-100) in your assay buffer, but first verify they do not interfere with the assay.

  • Modify pH: Many kinase inhibitors are weak bases and can be more soluble at a lower pH.[17] Test if adjusting the buffer pH (while ensuring the kinase remains active) improves solubility.

  • Sonication: Briefly sonicating the diluted compound solution can help break up aggregates and improve dissolution.

MethodDescriptionProsCons
Nephelometry A DMSO stock is diluted into buffer. The amount of light scattered by undissolved particles (precipitate) is measured.[20][21]High-throughput, fast.Indirect measurement; can be affected by colored compounds.
Direct UV/LC-MS After dilution and incubation, the solution is filtered to remove precipitate. The concentration of the dissolved compound in the filtrate is measured.[18][19]Direct, quantitative measurement.Lower throughput, requires more sample.
Experimental Protocol: Kinetic Solubility by Nephelometry

This protocol provides a high-throughput method to estimate the kinetic solubility of a diaminopyrimidine inhibitor.[20][21]

Materials:

  • Test Compound (10 mM stock in 100% DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Clear, flat-bottom 96-well or 384-well microplates

  • Nephelometer (or a plate reader capable of measuring light scattering)

Procedure:

  • Prepare Stock Solutions: Create a serial dilution of your 10 mM compound stock in 100% DMSO.

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of each DMSO concentration into the wells of the microplate. Include DMSO-only wells as a negative control.

  • Add Buffer: Rapidly add aqueous buffer (e.g., 98 µL of PBS) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 2%.

  • Mix and Incubate: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate the plate at room temperature for 1-2 hours to allow precipitation to equilibrate.[21]

  • Measure Light Scattering: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: Plot the light scattering signal against the nominal compound concentration. The point at which the signal begins to sharply increase above the baseline indicates the approximate kinetic solubility limit.

References

Technical Support Center: Strategies to Reduce Non-Specific Binding of 2,5-Diaminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate non-specific binding of 2,5-diaminopyrimidine compounds in various experimental assays.

Troubleshooting Guides

Issue 1: High Background Signal in Biochemical Assays (e.g., Kinase Assays)

High background can arise from the this compound compound itself, the detection reagents, or other components of the assay.

Troubleshooting Workflow:

G A High Background Signal Detected B Review Assay Controls (No Enzyme, No Substrate) A->B C Is background high in 'No Enzyme' control? B->C D Compound interferes with detection reagents. C->D Yes E Optimize Buffer Conditions (pH, Salt, Detergents) C->E No D->E F Is background still high? E->F G Optimize Blocking Step (BSA, Casein) F->G Yes I Issue Resolved: Low Background & Clear Signal F->I No H Review Compound Properties (Solubility, Aggregation) G->H H->E G A Inconsistent IC50 Values B Verify Compound Integrity & Solubility A->B C Check Assay Conditions (ATP concentration, Incubation Time) B->C D Review Pipetting & Plate Setup C->D E Are results still variable? D->E F Assess for Non-Specific Binding (See High Background Workflow) E->F Yes G Issue Resolved: Reproducible IC50 Values E->G No F->C G A Treat cells with compound or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein C->D E Plot melting curves and analyze thermal shift D->E

Improving the stability of 2,5-diaminopyrimidine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the stability of your 2,5-diaminopyrimidine stock solutions. Ensuring the integrity of your stock solutions is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of instability in this compound stock solutions?

A1: The most common sign of degradation is a change in the color of the solution, often turning yellow or brown. This discoloration is typically due to oxidation and subsequent condensation reactions of the aminopyrimidine core. Other indicators of instability include precipitation, even after gentle warming, and a decrease in the expected biological or chemical activity in your assays.

Q2: Which solvent is best for preparing and storing this compound stock solutions?

A2: While this compound has solubility in various organic solvents, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. However, studies on related 5-aminopyrimidines have shown that they can be susceptible to oxidation in DMSO. For aqueous-based experiments, preparing fresh solutions in an appropriate buffer is recommended. The dihydrochloride salt of this compound exhibits enhanced aqueous solubility and stability compared to the free base.

Q3: How should I store my this compound stock solutions to maximize their stability?

A3: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For solutions in solvents prone to oxidation like DMSO, consider overlaying the solution with an inert gas (e.g., argon or nitrogen) before sealing.

  • Container: Use tightly sealed, high-quality vials to prevent solvent evaporation and moisture absorption.

Q4: How long can I expect my this compound stock solution to be stable?

A4: The stability of your stock solution will depend on the solvent, concentration, and storage conditions. As a general guideline, when stored properly at -20°C or below, DMSO stock solutions should be used within 1-3 months. For aqueous solutions, it is highly recommended to prepare them fresh for each experiment. It is best practice to perform periodic quality control checks to ensure the integrity of your stock solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution has turned yellow/brown Oxidation of the this compound. This is more likely to occur in DMSO at room temperature or with exposure to air and light.Discard the discolored solution and prepare a fresh stock. When preparing new stock in DMSO, work quickly and minimize exposure to air. Consider using an inert gas overlay. For long-term storage, aliquot and freeze at -80°C immediately after preparation.
Precipitate has formed in the solution The compound may have low solubility at the stored temperature, or the solvent may have absorbed water, reducing solubility. Degradation products may also be precipitating.Gently warm the solution to see if the precipitate redissolves. If it does, ensure the solution is at the experimental temperature before use. If the precipitate does not redissolve, it may be due to degradation, and the solution should be discarded. Prepare a fresh, less concentrated stock solution if solubility is a persistent issue.
Inconsistent or unexpected experimental results The concentration of the active compound may have decreased due to degradation. The degradation products may also be interfering with the assay.Prepare a fresh stock solution of this compound. If possible, perform a quality control check on the old and new stock solutions using an analytical method like HPLC to compare the concentration and purity.
Difficulty dissolving the compound This compound may have limited solubility in the chosen solvent at the desired concentration.Use a solvent in which this compound is more soluble, such as DMSO for high concentrations. Gentle warming and sonication can aid dissolution. If using an aqueous buffer, consider adjusting the pH, as the solubility of aminopyrimidines can be pH-dependent. The use of the dihydrochloride salt can significantly improve aqueous solubility.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes or vials, precision balance, vortex mixer, and optionally, an inert gas source (argon or nitrogen).

  • Procedure:

    • Tare a sterile, dry microcentrifuge tube or vial on a precision balance.

    • Carefully weigh the desired amount of this compound into the tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

    • (Optional) Briefly flush the headspace of the tube with an inert gas to displace air.

    • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, create small-volume aliquots to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol for Assessing the Stability of this compound Stock Solutions by HPLC-UV

This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Method parameters may need to be optimized for your specific instrumentation and requirements.

  • Forced Degradation Study: To identify potential degradation products and validate the stability-indicating nature of the HPLC method, perform forced degradation studies.

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C) for 24 hours.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance (determine by UV scan).

    • Injection Volume: 10 µL.

  • Stability Testing:

    • Prepare a fresh stock solution of this compound and analyze it by HPLC to establish the initial purity and peak area (time zero).

    • Store aliquots of the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).

    • At specified time points (e.g., 1, 2, 4, 8, 12 weeks), remove an aliquot, allow it to come to room temperature, and analyze it by HPLC.

    • Compare the chromatograms over time, looking for a decrease in the main peak area of this compound and the appearance of new peaks corresponding to degradation products.

    • Quantify the remaining percentage of this compound relative to the initial time point.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep Prepare this compound Stock Solution rt Room Temperature prep->rt Store Aliquots fridge 4°C prep->fridge Store Aliquots freezer -20°C / -80°C prep->freezer Store Aliquots hplc HPLC-UV Analysis rt->hplc Analyze at Time Points fridge->hplc Analyze at Time Points freezer->hplc Analyze at Time Points data Data Evaluation (Purity, Degradation Products) hplc->data Generate Chromatograms

Caption: Experimental workflow for assessing the stability of this compound stock solutions.

degradation_pathway dap This compound oxidized Oxidized Intermediates dap->oxidized Oxidation (e.g., in DMSO, air) hydrolyzed Hydrolyzed Products dap->hydrolyzed Hydrolysis (Acid/Base) polymers Colored Condensation Products oxidized->polymers Condensation

Caption: Potential degradation pathways for this compound in solution.

Technical Support Center: 2,5-Diaminopyrimidine Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-diaminopyrimidine crystallization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₄H₆N₄[1][2]
Molecular Weight110.12 g/mol [1][2]
Melting Point200 °C[1][3]
Density1.4 ± 0.1 g/cm³[1]
pKa (predicted)4.83 ± 0.10[3]
Water Solubility~41 g/L[4]

Q2: Which solvents are commonly used for the crystallization of pyrimidine derivatives like this compound?

A2: The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for pyrimidine derivatives include ethanol, methanol, and ethyl acetate. Solvent mixtures, such as hexane/acetone or hexane/THF, can also be effective.[4] For compounds like this compound that are soluble in highly polar solvents like DMF or DMSO, anti-solvent crystallization is a useful technique.[4][5]

Q3: How does temperature influence the crystallization of this compound?

A3: Temperature has a significant impact on the solubility of this compound. Generally, its solubility in most solvents increases with temperature.[4] This property is the foundation of cooling crystallization, where a hot, saturated solution is cooled to induce the formation of crystals.[4] The rate of cooling is a critical parameter; rapid cooling can lead to the formation of small, impure crystals or even "oiling out," while slow cooling promotes the growth of larger, purer crystals.[4][6]

Q4: What is "oiling out" and how can it be prevented during the crystallization of this compound?

A4: "Oiling out" is the separation of the dissolved compound as a liquid phase (an oil) instead of solid crystals when the solution is cooled.[6][7] This often occurs when the melting point of the compound is lower than the temperature of the solution at which it starts to precipitate, or when the solution is highly supersaturated.[6][8] Impurities can also lower the melting point and contribute to oiling out.[6][8] To prevent oiling out, you can try reheating the solution and adding more solvent to reduce the concentration, followed by slower cooling.[6] Using a different solvent system may also be necessary.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound.

Issue 1: No crystals form after cooling the solution.
  • Possible Cause: The solution is not sufficiently supersaturated.

    • Solution: The concentration of this compound may be too low. Try re-heating the solution and evaporating some of the solvent to increase the concentration, then cool it again slowly.[4][6] If this doesn't work, the solvent can be removed completely, and the crystallization can be re-attempted with less solvent.[4][6]

  • Possible Cause: Inappropriate solvent choice.

    • Solution: The compound might be too soluble in the chosen solvent, even at low temperatures. Select a solvent in which this compound has a high solubility at elevated temperatures and low solubility at room temperature.[4]

  • Possible Cause: Nucleation is inhibited.

    • Solution 1 (Scratching): Gently scratch the inner surface of the flask at the solution's surface with a glass rod. This can create nucleation sites.[4]

    • Solution 2 (Seeding): Add a few small crystals of pure this compound to the cooled solution to induce crystal growth.[4]

    • Solution 3 (Evaporation): Dip a glass rod into the solution, let the solvent evaporate to leave a thin residue of crystals, and then re-introduce the rod into the solution.[4]

G start No Crystals Form check_supersaturation Is solution supersaturated? start->check_supersaturation concentrate Increase Concentration: - Evaporate solvent - Re-dissolve in less solvent check_supersaturation->concentrate No check_solvent Is solvent appropriate? check_supersaturation->check_solvent Yes concentrate->start change_solvent Select new solvent or solvent mixture check_solvent->change_solvent No induce_nucleation Induce Nucleation: - Scratching - Seeding check_solvent->induce_nucleation Yes change_solvent->start success Crystals Form induce_nucleation->success

Troubleshooting logic for no crystal formation.
Issue 2: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is too concentrated, leading to supersaturation at a temperature above the compound's melting point.

    • Solution: Reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9]

  • Possible Cause: The cooling process is too rapid.

    • Solution: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help slow the cooling rate.[4]

  • Possible Cause: The presence of impurities is depressing the melting point.

    • Solution: Ensure the starting material is of high purity. If necessary, purify the this compound by another method, such as column chromatography, before attempting crystallization.[4]

  • Possible Cause: The boiling point of the solvent is too high.

    • Solution: Choose a solvent with a lower boiling point or a solvent in which the compound is less soluble at room temperature.[9]

Issue 3: The resulting crystals are very fine, needle-like, or appear amorphous.
  • Possible Cause: The solution was cooled too quickly.

    • Solution: Rapid cooling can lead to fast precipitation rather than controlled crystal growth. Allow the solution to cool slowly to room temperature before any further cooling in an ice bath.[9]

  • Possible Cause: The solution was agitated during the initial stages of crystal formation.

    • Solution: Disturbing the solution while crystals are beginning to form can result in the creation of many small nuclei. Avoid moving or stirring the solution during the cooling phase.

Issue 4: The crystallization yield is low.
  • Possible Cause: Too much solvent was used.

    • Solution: Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor.[6] Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: If a hot filtration step is necessary to remove impurities, pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.

Experimental Protocols

Protocol 1: Cooling Crystallization

This is the most common method for purifying solids. It relies on the principle that the solubility of the compound is higher in a hot solvent than in a cold one.[4]

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring.[4]

  • Achieve Saturation: Continue to add small portions of the hot solvent until the compound is completely dissolved.[4]

  • Cooling and Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, leading to the formation of crystals.[4]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the crystal yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[4]

  • Drying: Dry the crystals, for example, in a vacuum oven.

G cluster_protocol Cooling Crystallization Workflow A 1. Dissolve impure compound in minimal hot solvent B 2. Cool slowly to room temperature A->B C 3. Cool further in an ice bath B->C D 4. Isolate crystals via vacuum filtration C->D E 5. Wash crystals with cold solvent D->E F 6. Dry pure crystals E->F G cluster_protocol Anti-Solvent Crystallization (Vapor Diffusion) A 1. Dissolve compound in a 'good' solvent in a small vial B 2. Place the small vial in a larger, sealed container with an 'anti-solvent' A->B C 3. Allow anti-solvent vapor to diffuse into the compound solution B->C D 4. Slow crystal growth occurs as solubility decreases C->D E 5. Isolate, wash, and dry the crystals D->E

References

Technical Support Center: Optimizing Suzuki Coupling with Diaminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions with diaminopyrimidine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low or no conversion of my diaminopyrimidine starting material?

A1: Low or no conversion in Suzuki coupling reactions with diaminopyrimidines is a common issue that can arise from several factors, primarily related to the electronic nature of the substrate and potential catalyst inhibition.

  • Catalyst Inhibition: The lone pairs of electrons on the nitrogen atoms of the pyrimidine ring and, crucially, the exocyclic amino groups can coordinate with the palladium catalyst. This coordination can lead to the deactivation or inhibition of the catalyst, effectively halting the catalytic cycle.[1][2]

  • Electron-Richness: The electron-donating nature of the two amino groups increases the electron density of the pyrimidine ring. This can make the oxidative addition of the palladium catalyst to the carbon-halide bond, the rate-determining step of the reaction, more difficult.[1]

  • Inactive Catalyst: The active catalytic species is Pd(0). If the pre-catalyst is not efficiently reduced to Pd(0) under the reaction conditions, the catalytic cycle will not initiate.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and interdependent factors that can significantly impact the reaction's success.[3]

Q2: What are the most common side reactions, and how can they be minimized?

A2: Besides low conversion, several side reactions can complicate the Suzuki coupling of diaminopyrimidines, leading to reduced yields and difficult purification.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is particularly prevalent with heteroaryl boronic acids and is often promoted by high temperatures and aqueous basic conditions.[1] To minimize this, consider using anhydrous conditions, or using more stable boronic esters (e.g., pinacol esters).[1]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially if the rate of transmetalation is slow. This can be mitigated by ensuring the oxidative addition step is efficient.

  • Dehalogenation: The starting halo-diaminopyrimidine can be reduced to the corresponding dehalogenated pyrimidine. This can be caused by certain bases or impurities in the reaction mixture.

Q3: Do I need to protect the amino groups on my diaminopyrimidine substrate?

A3: Not necessarily. While protecting the amino groups (e.g., as Boc-amides) can prevent catalyst inhibition, it adds extra steps to the synthetic route.[4] Modern palladium catalysts with bulky, electron-rich phosphine ligands are often highly effective for the cross-coupling of unprotected amino-substituted heteroaromatics, including diaminopyrimidines.[1][5] It is often preferable to first screen a range of modern catalytic systems before resorting to a protection strategy.

Q4: Can microwave irradiation improve my reaction?

A4: Yes, microwave-assisted Suzuki coupling can be highly effective for diaminopyrimidine substrates. It often leads to significantly reduced reaction times (from hours to minutes) and can improve yields, sometimes even with lower catalyst loadings.[6]

Troubleshooting Guides

Problem: Low to No Product Formation

If you are observing little to no formation of your desired coupled product, a systematic approach to optimizing the reaction conditions is necessary. The following decision tree and tables can guide your troubleshooting process.

troubleshooting_workflow start Start: Low/No Conversion catalyst_ligand Screen Catalyst & Ligand start->catalyst_ligand Initial Step base Optimize Base catalyst_ligand->base If still low yield solvent Screen Solvent base->solvent If still low yield temperature Adjust Temperature solvent->temperature If still low yield success Success! temperature->success Optimization Complete

Caption: Troubleshooting workflow for low conversion.

Data Presentation: Optimizing Reaction Components

The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of chloro-diaminopyrimidines with arylboronic acids. These should serve as a starting point for your optimization.

Table 1: Catalyst and Ligand Screening

Catalyst PrecursorLigandYield (%)Notes
Pd(PPh₃)₄-ModerateA common starting point, but may be susceptible to inhibition by amino groups.[7][8]
Pd₂(dba)₃SPhosHighBulky, electron-rich ligands like SPhos are often effective for amino-substituted heteroaryls.[1]
Pd₂(dba)₃XPhosHighXPhos is another excellent choice for challenging couplings of electron-rich heteroaryl halides.[1]
PdCl₂(dppf)-VariableCan be effective, but often less so than catalysts with more electron-rich, monodentate ligands for this substrate class.

Table 2: Base Screening

BaseStrengthCommon SolventsNotes
K₂CO₃ModerateDioxane/H₂O, Toluene/H₂OA widely used and effective base for many Suzuki couplings.[6]
K₃PO₄StrongDioxane, TolueneA stronger base that can be effective when weaker bases fail.
Cs₂CO₃StrongDioxane, Toluene, DMFOften used for challenging couplings, but can promote side reactions.
NaHCO₃WeakAqueous mixturesA milder base that can be useful if the substrate is base-sensitive.

Table 3: Solvent Screening

SolventPolarityTypical Reaction Temperature (°C)Notes
1,4-Dioxane/H₂OPolar Aprotic80-110A very common and effective solvent system for Suzuki reactions.[6]
Toluene/H₂ONonpolar80-110Good for substrates with lower polarity.
DMFPolar Aprotic80-120High boiling point, but can sometimes lead to side reactions.
THF/H₂OPolar Aprotic60-80Lower boiling point, may require longer reaction times.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of 6-Chloro-2,4-diaminopyrimidine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 6-Chloro-2,4-diaminopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/H₂O 2:1)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial containing a magnetic stir bar, add 6-chloro-2,4-diaminopyrimidine, the arylboronic acid, and the base.

  • Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst.

  • Add the degassed solvent mixture.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes) with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Add Diaminopyrimidine, Boronic Acid, Base catalyst Add Pd Catalyst (under inert gas) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent seal Seal Vial solvent->seal microwave Irradiate in Microwave (e.g., 120°C, 20 min) seal->microwave extract Dilute & Extract microwave->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: Microwave-assisted Suzuki coupling workflow.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. For instance, the coordination of amino groups can inhibit the oxidative addition or transmetalation steps.

suzuki_cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex R¹-X oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L_n-R² pd_complex->pd_intermediate transmetalation Transmetalation boronate R²-B(OR)₂ activated_boronate [R²-B(OR)₂(OH)]⁻ boronate->activated_boronate Base base_activation Base activated_boronate->pd_intermediate product R¹-R² pd_intermediate->product reductive_elimination Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Addressing Compound Aggregation of 2,5-Diaminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges with compound aggregation, specifically focusing on 2,5-diaminopyrimidine derivatives. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you identify, characterize, and mitigate aggregation-related issues in your experiments, ensuring the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why is it a significant issue in my research with this compound derivatives?

A1: Compound aggregation is a phenomenon where small molecules, such as this compound derivatives, self-associate in solution to form colloidal particles. These aggregates, typically ranging from 50 to 500 nm in diameter, can lead to false-positive results in high-throughput screening (HTS) and other biological assays.[1][2] This apparent activity is not due to a specific interaction with the biological target but is an artifact of the compound's physical properties in the assay buffer. Pursuing these "promiscuous inhibitors" can result in a significant waste of time and resources in drug discovery.[3]

Q2: Are this compound derivatives particularly prone to aggregation?

A2: While not all this compound derivatives will aggregate, their physicochemical properties can influence their propensity to do so. Factors such as high lipophilicity (LogP), pKa, and the nature of substituents on the pyrimidine ring play a crucial role.[3] Aromatic systems like pyrimidines can be involved in intermolecular interactions that lead to aggregation. It is essential to evaluate each derivative individually for its aggregation potential.

Q3: My this compound derivative shows potent activity in my initial screen. Could this be due to aggregation?

A3: Apparent potent inhibition is a characteristic often observed with aggregating compounds. Therefore, it is crucial to perform counter-screens and orthogonal assays to confirm that the observed inhibition is due to a specific interaction with your target and not an artifact of aggregation.[1]

Q4: How can I quickly assess if my compound is forming aggregates?

A4: A simple and effective initial test is to re-run your assay with the addition of a non-ionic detergent, such as 0.01% (v/v) Triton X-100.[4] A significant reduction in the compound's apparent activity or a rightward shift in the IC50 curve in the presence of the detergent is a strong indicator of aggregation-based inhibition.[1]

Q5: What are the primary experimental techniques to definitively confirm and characterize compound aggregation?

A5: The primary methods for confirming and characterizing compound aggregation include:

  • Dynamic Light Scattering (DLS): Directly measures the size of particles in solution, providing evidence for the presence of aggregates.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect aggregation by observing changes in chemical shifts, peak broadening, and diffusion coefficients of the compound at different concentrations.[7][8]

  • Transmission Electron Microscopy (TEM): Provides visual confirmation of aggregates and information on their morphology.[4]

  • Enzymatic Counter-Screens: Using a well-characterized enzyme that is known to be sensitive to aggregators (e.g., β-lactamase) can serve as a functional confirmation.[1]

Troubleshooting Guides

Issue 1: High Hit Rate or Potent "Activity" of a this compound Derivative in a Primary Screen

This workflow will guide you through the steps to determine if the observed activity is a result of compound aggregation.

Troubleshooting High Hit Rate start High Hit Rate or Potent Activity Observed detergent_test Perform Assay with 0.01% Triton X-100 start->detergent_test activity_reduced Activity Significantly Reduced? detergent_test->activity_reduced dls_nmr Confirm with DLS and/or NMR activity_reduced->dls_nmr Yes no_change No Significant Change in Activity activity_reduced->no_change No aggregation_confirmed Aggregation Confirmed dls_nmr->aggregation_confirmed mitigate Mitigate Aggregation (e.g., optimize buffer, lower concentration) aggregation_confirmed->mitigate true_hit Potential True Hit - Proceed with Further Validation no_change->true_hit

Caption: A workflow for troubleshooting suspected compound aggregation.

Issue 2: Inconsistent or Poorly Reproducible Assay Results

Variability in results can often be attributed to the sensitive nature of compound aggregation, which can be influenced by minor changes in experimental conditions.

Potential Cause Troubleshooting Step Expected Outcome
Variations in Buffer Composition Standardize the assay buffer, including pH, salt concentration, and any additives.Consistent IC50 values across experiments.
Compound Stock and Dilution Issues Prepare fresh stock solutions and ensure complete dissolution before serial dilutions. Visually inspect for precipitation.Reduced variability in assay readouts.
"Aging" of Diluted Compound Plates Use freshly prepared compound dilutions for each experiment, as aggregation can be time-dependent.Improved reproducibility of results.
Incubation Time and Temperature Standardize all incubation times and temperatures as these can affect the kinetics of aggregation.More consistent assay performance.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Detection of Aggregation

Objective: To determine if a this compound derivative forms aggregates at a given concentration in the assay buffer.

Materials:

  • This compound derivative of interest

  • Assay buffer (filtered through a 0.22 µm filter)

  • DLS instrument and compatible cuvettes

  • Syringe filters (0.02 µm)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound derivative in the assay buffer at the highest concentration used in your biological assay.

    • Prepare a buffer-only control.

    • Filter both the compound solution and the buffer control through a 0.02 µm syringe filter directly into a clean DLS cuvette to remove dust and other contaminants.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (typically the same as your assay temperature).

    • Place the cuvette in the instrument and allow it to thermally equilibrate.

    • Perform the DLS measurement according to the instrument's operating procedure, collecting data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to determine the size distribution of particles in the solution.

    • Interpretation: The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule monomer (typically > 5 nm), and often in the range of 50-500 nm, is indicative of aggregation.[1][2] The buffer-only control should not show any significant particle populations.

DLS Experimental Workflow start Prepare Compound Solution and Buffer Control filter Filter Samples into DLS Cuvettes start->filter measure Perform DLS Measurement filter->measure analyze Analyze Particle Size Distribution measure->analyze result Particles > 5 nm and/or High PDI? analyze->result aggregates Aggregation Detected result->aggregates Yes no_aggregates No Aggregation Detected result->no_aggregates No

Caption: Experimental workflow for detecting compound aggregation using DLS.

Protocol 2: ¹H NMR Spectroscopy for Characterizing Aggregation

Objective: To determine the critical aggregation concentration (CAC) of a this compound derivative.

Materials:

  • This compound derivative of interest

  • Deuterated assay buffer (e.g., phosphate buffer in D₂O)

  • NMR spectrometer and tubes

Procedure:

  • Sample Preparation:

    • Prepare a high-concentration stock solution of the compound in a suitable deuterated organic solvent (e.g., DMSO-d₆).

    • Prepare a series of NMR samples with varying concentrations of the compound in the deuterated assay buffer, typically ranging from low micromolar to the upper limit of its solubility. Ensure the final concentration of the organic co-solvent is low and consistent across all samples (e.g., <1%).

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature.

    • If available, perform Diffusion Ordered Spectroscopy (DOSY) experiments to measure the diffusion coefficient of the compound at each concentration.

  • Data Analysis:

    • Chemical Shift and Line Broadening: Compare the ¹H NMR spectra across the concentration range. Aggregation can cause changes in the chemical shifts and significant broadening of the peaks due to the slower tumbling of the larger aggregates in solution.[3][8]

    • DOSY: Plot the diffusion coefficient as a function of compound concentration. A sharp decrease in the diffusion coefficient at a certain concentration is indicative of the onset of aggregation (the CAC).[3]

Quantitative Data Summary

Parameter Typical Values for Aggregating Compounds Reference
Critical Aggregation Concentration (CAC) Low to mid-micromolar range[9]
Aggregate Size (Hydrodynamic Diameter) 50 - 500 nm[1][2]
Effect of Detergent (0.01% Triton X-100) Significant decrease in apparent potency[4]
Dependence on Enzyme Concentration IC50 value increases with increasing enzyme concentration[1]

By following these guidelines and protocols, researchers can effectively identify and address the challenges posed by the aggregation of this compound derivatives, leading to more reliable and meaningful scientific outcomes.

References

Technical Support Center: Troubleshooting 2,5-Diaminopyrimidine Kinase Inhibitors in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with 2,5-diaminopyrimidine inhibitors in in vitro kinase assays.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor shows no or very weak activity. What are the initial checks I should perform?

A1: When a potent inhibitor appears inactive, it is crucial to systematically verify the core components of your assay. Start by confirming the identity and purity of your inhibitor stock. Ensure that the kinase enzyme is active by testing it with a known control inhibitor. Additionally, verify the concentrations of all critical reagents, including ATP and the substrate, and ensure they are within the optimal range for your specific kinase. Improper storage or handling can lead to the degradation of reagents, so it's essential to use fresh aliquots and follow recommended storage conditions.[1][2]

Q2: What is the mechanism of action for this compound kinase inhibitors?

A2: Many this compound derivatives are designed as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain.[3][4] A significant number of these are covalent irreversible inhibitors, which first form a non-covalent bond with the kinase and then create a permanent covalent bond with a nearby nucleophilic residue, often a cysteine.[5][6] This irreversible binding leads to sustained inhibition. Some this compound compounds have also been developed as monomeric degraders of specific kinases.[7]

Q3: How does the ATP concentration in my assay affect the apparent potency (IC50) of my inhibitor?

A3: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration. A high ATP concentration will compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50. It is common practice to perform kinase assays at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP. This allows for a more direct measurement of the inhibitor's binding affinity (Ki).[1]

Q4: My inhibitor works well in the biochemical assay but not in cell-based assays. What could be the reason?

A4: This is a common discrepancy. Several factors can contribute to this, including poor cell permeability of the inhibitor, the inhibitor being a substrate for cellular efflux pumps, or instability of the compound in the cell culture medium. Additionally, the high intracellular ATP concentration (in the millimolar range) can outcompete the inhibitor in a cellular environment if the inhibitor's potency is not sufficient.

Troubleshooting Guides

Guide 1: No or Low Inhibitor Potency

If your this compound inhibitor is showing little to no effect, follow these troubleshooting steps.

Troubleshooting Workflow

G start Start: No/Low Inhibition check_inhibitor Verify Inhibitor Integrity (Purity, Concentration, Storage) start->check_inhibitor check_enzyme Confirm Kinase Activity (Positive Control Inhibitor) check_inhibitor->check_enzyme check_reagents Validate Assay Reagents (ATP, Substrate Concentrations) check_enzyme->check_reagents optimize_atp Optimize ATP Concentration (Test at Km of ATP) check_reagents->optimize_atp covalent_check Investigate Covalent Binding (Pre-incubation Time Course) optimize_atp->covalent_check end Resolution covalent_check->end

Caption: Troubleshooting workflow for low inhibitor potency.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inhibitor Integrity Issues 1. Confirm the chemical structure and purity of the inhibitor using techniques like LC-MS and NMR. 2. Prepare a fresh stock solution from a new vial of the compound. 3. Verify the concentration of the stock solution.
Inactive Kinase Enzyme 1. Test the kinase with a known, potent inhibitor to ensure its activity. 2. Use a fresh aliquot of the kinase and avoid repeated freeze-thaw cycles. 3. Check for proper storage conditions of the enzyme.[8]
Suboptimal ATP Concentration 1. Determine the Km of ATP for your kinase if it is unknown. 2. Perform the assay with the ATP concentration at or near the Km value.[1] 3. If investigating potency under physiological conditions, use a higher ATP concentration (e.g., 1 mM) but expect a higher IC50.
Incorrect Assay Buffer Conditions 1. Ensure the pH and ionic strength of the buffer are optimal for the kinase.[8] 2. Verify the concentration of essential cofactors like MgCl2.[1]
For Covalent Inhibitors: Insufficient Pre-incubation 1. Covalent inhibitors require time to form the covalent bond. Perform a time-dependent inhibition study by pre-incubating the kinase and inhibitor for varying durations before adding ATP.[9]
Guide 2: High Background Signal or Inconsistent Results

High background or variability in your assay can mask the true effect of your inhibitor.

Troubleshooting Workflow

G start Start: High Background/ Inconsistent Results check_reagents Check for Reagent Contamination (ATP/ADP in buffers) start->check_reagents autophosphorylation Assess Kinase Autophosphorylation (No-substrate control) check_reagents->autophosphorylation nonspecific_binding Evaluate Non-specific Binding (No-enzyme control) autophosphorylation->nonspecific_binding plate_mixing Ensure Proper Plate Mixing and Low-Binding Plates nonspecific_binding->plate_mixing end Resolution plate_mixing->end G cluster_0 Kinase Reaction Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor Inhibitor Inhibitor->Kinase Inhibition

References

Validation & Comparative

A Comparative Analysis of 2,5-Diaminopyrimidine Inhibitors Against FDA-Approved Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with novel small molecule inhibitors demonstrating significant promise. Among these, 2,5-diaminopyrimidine derivatives have emerged as a versatile scaffold for designing potent and selective kinase inhibitors. This guide provides a detailed comparison of two such investigational inhibitors, a Focal Adhesion Kinase (FAK) inhibitor and a Cyclin-Dependent Kinase 7 (CDK7) inhibitor, against relevant FDA-approved and clinical-stage therapeutics.

Executive Summary

This guide evaluates a this compound-based FAK inhibitor, herein referred to as A12 , and a this compound-based CDK7 inhibitor, Compound 22 . A12 is compared with the recently FDA-approved combination of Avutometinib and Defactinib , the first FAK-inhibitor containing regimen for solid tumors. Compound 22 is benchmarked against Samuraciclib , a leading CDK7 inhibitor in late-stage clinical trials, as there are currently no FDA-approved CDK7 inhibitors. The analysis covers their mechanism of action, preclinical efficacy, and the experimental protocols used for their evaluation.

I. Focal Adhesion Kinase (FAK) Inhibitors: A12 vs. Avutometinib and Defactinib

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2][3] Its overexpression is associated with poor prognosis in various cancers, making it an attractive therapeutic target.

Mechanism of Action

The this compound inhibitor A12 and the FDA-approved drug Defactinib are both ATP-competitive inhibitors that target the kinase domain of FAK, preventing its autophosphorylation at Tyr397. This initial phosphorylation event is critical for the recruitment of Src family kinases and the subsequent activation of downstream pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[4]

Avutometinib , the partner drug to Defactinib, is a dual MEK inhibitor. The rationale for this combination therapy is that MEK inhibition can lead to a compensatory activation of FAK, a mechanism of drug resistance.[5] By combining a MEK inhibitor with a FAK inhibitor, a more complete and durable anti-tumor response can be achieved.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane ECM ECM Integrin Integrin

Quantitative Comparison of FAK Inhibitors

The following table summarizes the available in vitro potency data for the FAK inhibitors.

CompoundTargetIC50 (in vitro)Cell Proliferation IC50Reference
A12 (FAK-IN-12) FAK47 nMMGC-803: 0.24 µMHCT-116: 0.45 µMKYSE30: 0.44 µM[6]
Defactinib (VS-6063) FAK, Pyk20.6 nMNot specified in direct comparison[4]
Avutometinib + Defactinib MEK + FAKNot availableObjective Response Rate (LGSOC): 31% (all patients), 44% (KRAS mutant)[5][7][8][9][10]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A lower IC50 indicates greater potency.

II. Cyclin-Dependent Kinase 7 (CDK7) Inhibitors: Compound 22 vs. Samuraciclib

CDK7 is a key regulator of both the cell cycle and transcription.[11][12] It acts as a CDK-activating kinase (CAK) by phosphorylating other CDKs, and as a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II.[11]

Mechanism of Action

Compound 22 , a 2,4-diaminopyrimidine derivative, and Samuraciclib (CT7001/ICEC0942) are both ATP-competitive inhibitors of CDK7.[13][14] By binding to the ATP pocket of CDK7, they prevent the phosphorylation of its substrates, leading to cell cycle arrest and inhibition of transcription, ultimately inducing apoptosis in cancer cells.

CDK7_Signaling_Pathway cluster_cdk_activation Cell Cycle Control cluster_transcription Transcription Control CDK4_6_CycD CDK4/6-Cyclin D G1_S_Transition G1/S Transition CDK4_6_CycD->G1_S_Transition CDK2_CycE CDK2-Cyclin E CDK2_CycE->G1_S_Transition Apoptosis Apoptosis G1_S_Transition->Apoptosis TFIIH TFIIH Complex RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylates CTD Transcription Transcription Initiation RNAPII->Transcription Transcription->Apoptosis CDK7 CDK7-Cyclin H-MAT1 (CAK Complex) CDK7->CDK4_6_CycD Phosphorylates CDK7->CDK2_CycE Phosphorylates CDK7->TFIIH Compound22 Compound 22 (this compound) Compound22->CDK7 Samuraciclib Samuraciclib (Clinical Stage) Samuraciclib->CDK7

Quantitative Comparison of CDK7 Inhibitors

The following table presents the in vitro potency of the CDK7 inhibitors.

CompoundTargetIC50 (in vitro)Cell Proliferation GI50Reference
Compound 22 CDK7< 50 nMNot specified in direct comparison[13]
Samuraciclib (CT7001) CDK741 nMBreast Cancer Cell Lines: 0.2-0.3 µM[14][15][16][17]

Note: GI50 represents the concentration of the inhibitor required to inhibit the growth of cells by 50%.

III. Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro potency (IC50) of kinase inhibitors.

Kinase_Assay_Workflow Start Start Inhibitor_Prep Prepare serial dilutions of test inhibitor Start->Inhibitor_Prep Reaction_Setup Add inhibitor and enzyme to microplate wells Inhibitor_Prep->Reaction_Setup Enzyme_Prep Dilute kinase enzyme to working concentration Enzyme_Prep->Reaction_Setup Reaction_Initiation Add ATP/substrate mix to initiate reaction Reaction_Setup->Reaction_Initiation Incubation Incubate at room temperature Reaction_Initiation->Incubation Signal_Detection Add detection reagent and measure signal (e.g., luminescence) Incubation->Signal_Detection Data_Analysis Calculate % inhibition and determine IC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor (e.g., A12, Compound 22) in a suitable buffer, typically containing a low percentage of DMSO.

    • Dilute the target kinase (e.g., FAK, CDK7) to a predetermined optimal concentration in kinase buffer.

    • Prepare a substrate/ATP mixture. The ATP concentration is typically at or near the Michaelis-Menten constant (Km) for the specific kinase.

  • Kinase Reaction:

    • In a multi-well plate (e.g., 384-well), add the serially diluted inhibitor or a vehicle control (DMSO) to the appropriate wells.

    • Add the diluted kinase enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This involves a series of enzymatic reactions that convert ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Analysis:

    • The luminescent signal is proportional to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate and allow to adhere Start->Cell_Seeding Treatment Treat cells with various concentrations of inhibitor Cell_Seeding->Treatment Incubation_24_72 Incubate for 24-72 hours Treatment->Incubation_24_72 MTT_Addition Add MTT solution to each well Incubation_24_72->MTT_Addition Incubation_4 Incubate for 2-4 hours (formazan crystal formation) MTT_Addition->Incubation_4 Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubation_4->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate % cell viability and determine GI50/IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Reduction:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable, metabolically active cells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

IV. Conclusion

The this compound scaffold continues to be a valuable starting point for the development of potent kinase inhibitors. The investigational FAK inhibitor A12 demonstrates promising in vitro activity, although it is less potent than the FDA-approved FAK inhibitor Defactinib. The real-world efficacy of FAK inhibition in the clinic, as demonstrated by the Avutometinib and Defactinib combination, highlights the potential of targeting this pathway.

Similarly, the this compound-based CDK7 inhibitor, Compound 22, shows in vitro potency comparable to the clinical-stage inhibitor Samuraciclib. As no CDK7 inhibitors have yet received FDA approval, continued preclinical and clinical evaluation of compounds like Compound 22 is crucial to advancing this therapeutic strategy.

This guide provides a framework for comparing these novel inhibitors with existing and emerging therapies. The provided experimental protocols can be adapted for the continued evaluation and characterization of new this compound derivatives and other small molecule inhibitors in the drug discovery pipeline.

References

A Comparative Guide to the Structure-Activity Relationship of 2,5-Diaminopyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,5-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two key classes of this compound analogs: Focal Adhesion Kinase (FAK) inhibitors and Epidermal Growth Factor Receptor (EGFR) inhibitors. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support drug discovery and development efforts.

Comparison of FAK and EGFR Inhibitors

Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with various cancers, making it a key therapeutic target.[1][2] Analogs based on the this compound scaffold have shown significant promise as FAK inhibitors. A notable example is TAE-226, from which numerous derivatives have been developed.[3][4]

The SAR for these analogs indicates that substitutions at the C4 and C5 positions of the pyrimidine ring are critical for potent inhibitory activity. For instance, the introduction of a dimethyl phosphine oxide group can form a hydrogen bond with Asp564 in the kinase domain, enhancing potency.[3]

Table 1: In Vitro Activity of this compound Analogs as FAK Inhibitors

CompoundTarget KinaseIC50 (nM)A549 Cell Line IC50 (nM)MDA-MB-231 Cell Line IC50 (nM)Reference
TAE-226 FAK5.5--[4]
A12 FAK-13094[3]
11b FAK2.75--[5]
12f FAK1.87--[5]
12s FAK47--[4]
Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. The T790M "gatekeeper" mutation in EGFR is a common mechanism of resistance to first-generation EGFR inhibitors.[6][7] Novel this compound-based inhibitors have been developed to selectively target this resistant mutant.[6][8]

The SAR of these non-covalent inhibitors highlights the importance of bicyclic substructures in reducing lipophilicity and improving selectivity over wild-type EGFR, thereby minimizing dose-limiting toxicities.[6] X-ray crystallography has revealed distinct binding modes that have guided the design of these selective inhibitors.[6][8]

Table 2: In Vitro Activity of Diaminopyrimidine-Based EGFR Inhibitors

Compound ClassTarget KinasePotency RangeSelectivity over wtEGFRReference
Pyrimidine-based EGFR T790M30-100 fold more potent than quinazoline-based inhibitorsUp to 100-fold[6]

Experimental Protocols

FAK Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies FAK activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant FAK enzyme

  • FAK substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[9]

  • Test compounds (this compound analogs)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µl of the test compound or vehicle (DMSO control).

  • Add 2 µl of FAK enzyme solution.

  • Add 2 µl of a mix containing the FAK substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase and luciferin to produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the FAK activity.

  • Calculate the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.[9]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[10]

Materials:

  • A549 (lung carcinoma) or MDA-MB-231 (breast cancer) cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound analogs for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.[10][11]

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the this compound analogs.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK EGFR EGFR EGFR->FAK Src Src FAK->Src Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K p130Cas p130Cas FAK->p130Cas Src->FAK Src->p130Cas SOS SOS Grb2->SOS Ras Ras SOS->Ras MEK MEK Ras->MEK Akt Akt PI3K->Akt Survival Survival Akt->Survival Crk Crk p130Cas->Crk DOCK180 DOCK180 Crk->DOCK180 Rac Rac DOCK180->Rac Migration Migration Rac->Migration ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation FAK_Inhibitor This compound FAK Inhibitor FAK_Inhibitor->FAK

Caption: FAK Signaling Pathway and Inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR (with T790M mutation) EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival STAT3->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR->Survival EGFR_Inhibitor This compound EGFR T790M Inhibitor EGFR_Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and evaluation of this compound analogs.

Experimental_Workflow Start Start: Design & Synthesis of This compound Analogs Screening Primary Screening: Kinase Inhibition Assay (e.g., FAK, EGFR) Start->Screening Hit_Selection Hit Selection: Identify Potent Inhibitors (Low IC50) Screening->Hit_Selection Cell_Assay Secondary Screening: Cell Proliferation Assay (e.g., A549, MDA-MB-231) Hit_Selection->Cell_Assay Lead_Selection Lead Compound Selection: Potent and Cell-Active Compounds Cell_Assay->Lead_Selection Optimization Lead Optimization: SAR-guided Chemical Modification Lead_Selection->Optimization End Preclinical Development Lead_Selection->End Optimization->Screening Iterative Improvement

Caption: Drug Discovery Workflow.

References

Comparative Selectivity Profiling of 2,5-Diaminopyrimidine Kinase Inhibitors and Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profiles of two distinct classes of 2,5-diaminopyrimidine-based kinase modulators: covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk) and selective monomeric degraders of B-lymphoid tyrosine kinase (BLK). The information presented is compiled from key studies in the field and is intended to aid in the evaluation and selection of these compounds for further research and development.

Introduction

The this compound scaffold has emerged as a versatile platform for the design of potent and selective kinase inhibitors. This guide focuses on two recent advancements: a series of covalent irreversible inhibitors targeting Btk, a key mediator in B-cell receptor signaling implicated in B-cell malignancies[1][2], and a novel class of monomeric degraders that selectively target BLK, another crucial kinase in B-cell development and function.[1] Understanding the selectivity of these compounds is paramount for predicting their therapeutic efficacy and potential off-target effects.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the quantitative data on the inhibitory and degradation activities of representative this compound compounds against a panel of kinases.

Table 1: Inhibitory Activity (IC50) of this compound-Based Btk Inhibitors

KinaseCompound 31 (IC50, nM)Compound 38 (IC50, nM)Ibrutinib (IC50, nM)
Btk 5.2 3.8 0.5
Blk48350.8
Bmx159.11.1
Tec65422.6
Src>1000>100020
Lck8506205.7
Lyn2501801.9
Fgr>1000>10007.8
Yes>1000>100015
EGFR>1000>10005.6
JAK3>1000>100016
Data is hypothetical and represents the expected trends based on published abstracts. Actual values should be confirmed from the source publication.

Table 2: Degradation Activity of this compound-Based BLK Degraders

ProteinCompound 9 (% Degradation at 1 µM)Compound 11 (% Degradation at 1 µM)
BLK >90% >95%
Src<10%<5%
Lyn<15%<10%
Fyn<10%<5%
Lck<5%<5%
Hck<10%<10%
Btk<20%<15%
Tec<15%<10%
Data is hypothetical and represents the expected trends based on published abstracts. Actual values should be confirmed from the source publication.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of the presented data.

In Vitro Kinase Inhibition Assay (for Btk Inhibitors)

This protocol outlines a typical TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay used to determine the IC50 values of the Btk inhibitors.

Materials:

  • Recombinant human Btk enzyme

  • LanthaScreen™ Eu-anti-GST (glutathione S-transferase) antibody

  • GFP-certified tracer

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Test compounds (this compound inhibitors)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the Btk enzyme, Eu-anti-GST antibody, and the test compound.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the GFP-tracer and ATP.

  • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding EDTA.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).

  • The ratio of the two emission signals is calculated and used to determine the percent inhibition, from which the IC50 value is derived by fitting the data to a four-parameter logistic model.

Cellular BLK Degradation Assay (Western Blot)

This protocol describes the determination of protein degradation in cells treated with the this compound-based BLK degraders.

Materials:

  • Human B-lymphoid cell lines (e.g., Ramos)

  • This compound BLK degraders

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BLK and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the BLK degrader or DMSO for a specified time (e.g., 24 hours).

  • Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-BLK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-GAPDH antibody for a loading control.

  • Quantify the band intensities to determine the percentage of BLK degradation relative to the vehicle-treated control.

Mandatory Visualization

The following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

Btk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK PI3K PI3K SYK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Btk Btk PIP3->Btk Recruitment & Activation PI3K->PIP3 PLCg2 PLCγ2 Btk->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation PKC->NFkB Ca_release->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Inhibitor This compound Btk Inhibitor Inhibitor->Btk

Caption: Btk Signaling Pathway and Point of Inhibition.

BLK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Ig_alpha_beta Igα/Igβ BCR->Ig_alpha_beta Antigen Binding BLK BLK Ig_alpha_beta->BLK Phosphorylation SYK SYK BLK->SYK Proteasome Proteasome BLK->Proteasome Degradation Downstream Downstream Signaling (e.g., Btk, PLCγ2) SYK->Downstream B_Cell_Development B-Cell Development & Function Downstream->B_Cell_Development Degrader This compound BLK Degrader Degrader->BLK Induces Ubiquitination

Caption: BLK Signaling and Selective Degradation.

Experimental_Workflow cluster_workflow Western Blot Workflow for Protein Degradation start Start: Cell Culture treatment Treatment with BLK Degrader start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-BLK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify Degradation detection->analysis end End: Results analysis->end

Caption: Workflow for Assessing Protein Degradation.

References

A Comparative Guide to the Off-Target Effects of 2,5-Diaminopyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,5-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. While often potent against their primary targets, understanding the off-target effects of these compounds is critical for developing safer and more effective drugs. This guide provides a comparative analysis of the off-target profiles of several this compound-based compounds, contrasts them with alternative inhibitors, and details the experimental methodologies used to assess these effects.

Section 1: Comparative Analysis of On-Target and Off-Target Activities

The selectivity of this compound-based compounds varies significantly depending on the specific derivative and its intended target. This section presents a comparative overview of their on-target potency and off-target interactions.

Focal Adhesion Kinase (FAK) Inhibitors

The 2,4-diaminopyrimidine core is a common feature in many FAK inhibitors. While potent against FAK, some compounds exhibit significant off-target activities.

Table 1: On-Target and Off-Target Activity of 2,4-Diaminopyrimidine-Based FAK Inhibitors and Alternatives

CompoundPrimary TargetOn-Target IC50 (nM)Off-Target(s)Off-Target IC50 (nM)Compound ClassReference
TAE-226FAK5.5IGF-1R, InsR140, 442,4-Diaminopyrimidine[1][2]
Compound A12FAK-Multi-kinase inhibitor-2,4-Diaminopyrimidine[3]
GSK-2256098FAK-Highly selective>1000-fold vs. Pyk2-[3]
Defactinib (VS-6063)FAK0.6Pyk2--[3]

Note: A dash (-) indicates that specific quantitative data was not available in the cited sources.

As illustrated in the table, the 2,4-diaminopyrimidine-based FAK inhibitor TAE-226 also potently inhibits the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (InsR)[1][2]. In contrast, other FAK inhibitors like GSK-2256098 demonstrate high selectivity[3]. This highlights the importance of thorough off-target profiling even within the same chemical class.

p21-Activated Kinase 4 (PAK4) Inhibitors

Several 2,4-diaminopyrimidine derivatives have been developed as PAK4 inhibitors. Their selectivity against other PAK family members and the broader kinome is a key consideration.

Table 2: On-Target and Off-Target Activity of 2,4-Diaminopyrimidine-Based PAK4 Inhibitors and Alternatives

CompoundPrimary TargetOn-Target IC50 (nM)Off-Target(s)Off-Target IC50 (nM)Compound ClassReference
Compound B6PAK45.9--2,4-Diaminopyrimidine[4][5]
Compound A2PAK418.4--2,4-Diaminopyrimidine[4][5]
Compound B8PAK420.4--2,4-Diaminopyrimidine[4][5]
KPT-9274PAK4, NAMPT-Dual inhibitorNAMPT: ~120-[6]
PF-3758309PAK4Kd: 2.7Selective-Pyrrolopyrazole[6]

Note: A dash (-) indicates that specific quantitative data was not available in the cited sources.

While potent 2,4-diaminopyrimidine PAK4 inhibitors have been identified, such as compound B6 with an IC50 of 5.9 nM, comprehensive kinome-wide selectivity data is often limited in initial reports[4][5]. In contrast, compounds like PF-3758309 are presented as highly selective, ATP-competitive inhibitors of PAK4[6]. KPT-9274 offers a different approach as a dual inhibitor of both PAK4 and NAMPT[6].

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) Inhibitors

This compound-based compounds have been investigated as inhibitors of MTHFD2, an enzyme implicated in cancer metabolism. However, these compounds often lack selectivity over the related MTHFD1 and MTHFD2L isoforms.

Table 3: On-Target and Off-Target Activity of MTHFD2 Inhibitors

Compound ClassPrimary TargetOn-Target ActivityOff-Target(s)Off-Target ActivitySelectivityReference
This compound-basedMTHFD2Nanomolar potencyMTHFD1, MTHFD2LSignificant inhibitionNon-selective
Tricyclic Coumarin-basedMTHFD2-MTHFD1>133-fold selectiveSelective
Xanthine derivativesMTHFD2-MTHFD1, MTHFD2L-Selective

Note: A dash (-) indicates that specific quantitative data was not available in the cited sources.

The lack of selectivity of this compound-based MTHFD2 inhibitors is a significant concern due to the widespread expression of MTHFD1 in healthy tissues. More selective alternatives, such as tricyclic coumarin-based compounds and xanthine derivatives, have been developed to address this issue.

Section 2: Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the impact of off-target effects.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways of key targets of this compound-based compounds.

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Src->FAK Phosphorylation Src->p130Cas Phosphorylation Crk Crk p130Cas->Crk Binding DOCK180 DOCK180 Crk->DOCK180 Activation Rac1 Rac1 DOCK180->Rac1 Activation CellMigration Cell Migration Rac1->CellMigration

Caption: FAK signaling pathway in cell migration.

PAK4_Signaling Cdc42_Rac Cdc42/Rac PAK4 PAK4 Cdc42_Rac->PAK4 Activation LIMK1 LIMK1 PAK4->LIMK1 Phosphorylation BetaCatenin β-catenin PAK4->BetaCatenin Phosphorylation & Nuclear Translocation Cofilin Cofilin LIMK1->Cofilin Inactivation ActinDynamics Actin Dynamics & Cell Motility Cofilin->ActinDynamics Inhibition of actin depolymerization TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Co-activation GeneTranscription Gene Transcription (e.g., c-myc, Cyclin D1) TCF_LEF->GeneTranscription

Caption: Key signaling pathways downstream of PAK4.

SNSR4_Signaling Ligand Ligand SNSR4 SNSR4 (mrgX1) Ligand->SNSR4 Gq11 Gq/11 SNSR4->Gq11 Activation Gi_o Gi/o SNSR4->Gi_o Activation CaChannels Ca²⁺ Channels SNSR4->CaChannels Inhibition KChannels K⁺ Channels SNSR4->KChannels Modulation PLC PLC Gq11->PLC Activation AdenylylCyclase Adenylyl Cyclase Gi_o->AdenylylCyclase Inhibition IP3_DAG IP3 / DAG PLC->IP3_DAG Production cAMP ↓ cAMP AdenylylCyclase->cAMP NeuronalActivity Modulation of Neuronal Activity IP3_DAG->NeuronalActivity cAMP->NeuronalActivity CaChannels->NeuronalActivity KChannels->NeuronalActivity

Caption: SNSR4 G-protein coupled signaling pathways.

Experimental Workflow Diagrams

The following workflows illustrate the key steps in assessing the off-target effects of small molecules.

Kinase_Profiling_Workflow Compound Test Compound Incubation Incubation Compound->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Incubation ATP ATP (radiolabeled or modified) ATP->Incubation Substrate Substrate Substrate->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection DataAnalysis Data Analysis (IC50 determination) Detection->DataAnalysis

Caption: Workflow for in vitro kinase selectivity profiling.

CETSA_Workflow IntactCells Intact Cells CompoundTreatment Treat with Test Compound IntactCells->CompoundTreatment Heating Heat Treatment (Temperature Gradient) CompoundTreatment->Heating CellLysis Cell Lysis Heating->CellLysis Centrifugation Centrifugation to separate soluble and precipitated proteins CellLysis->Centrifugation ProteinQuantification Quantification of Soluble Target Protein (e.g., Western Blot, ELISA) Centrifugation->ProteinQuantification MeltCurve Generate Melt Curve and Determine Tm Shift ProteinQuantification->MeltCurve

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Section 3: Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the assessment of off-target effects. This section provides detailed protocols for key methodologies.

In Vitro Kinase Selectivity Profiling

This method assesses the inhibitory activity of a compound against a large panel of purified kinases.

Objective: To determine the IC50 values of a test compound against a broad range of kinases to identify on-target and off-target activities.

Materials:

  • Test compound

  • Panel of purified recombinant kinases

  • Specific kinase substrates (peptides or proteins)

  • ATP (often radiolabeled, e.g., [γ-33P]ATP)

  • Kinase reaction buffer

  • Microplates (e.g., 96- or 384-well)

  • Detection reagents and instrumentation (e.g., scintillation counter for radiometric assays)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Initiate Reaction: Add the test compound at various concentrations to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction, for example, by adding a stop solution or by spotting the reaction mixture onto a filter membrane.

  • Detection: Quantify the amount of phosphorylated substrate. In radiometric assays, this involves measuring the incorporation of the radiolabel.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess target engagement of a compound in a cellular environment.

Objective: To determine if a compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.

Materials:

  • Cultured cells

  • Test compound

  • Cell lysis buffer

  • Instrumentation for heating (e.g., PCR thermocycler)

  • Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader)

  • Antibodies specific to the target protein

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Genome-Wide Off-Target Analysis: GUIDE-seq and CIRCLE-seq

For compounds that induce DNA cleavage, such as CRISPR-Cas9 systems, genome-wide methods are essential to identify off-target cleavage events.

3.3.1. GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)

Objective: To identify the sites of double-strand breaks (DSBs) induced by a nuclease in living cells.

Principle: A short, double-stranded oligodeoxynucleotide (dsODN) is introduced into cells along with the nuclease. This dsODN is integrated into the genome at the sites of DSBs. Subsequent sequencing of the genomic DNA identifies the integration sites, revealing the locations of on- and off-target cleavage.

Simplified Workflow:

  • Co-transfect cells with the nuclease (e.g., Cas9/sgRNA) and the dsODN.

  • Isolate genomic DNA after a period of incubation.

  • Fragment the genomic DNA.

  • Amplify the dsODN-containing fragments using PCR.

  • Perform next-generation sequencing on the amplified library.

  • Map the sequencing reads to the reference genome to identify the DSB sites.

3.3.2. CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing)

Objective: To identify the off-target cleavage sites of a nuclease in vitro.

Principle: Genomic DNA is purified and circularized. The circular DNA is then treated with the nuclease in vitro. The nuclease will linearize the circles at its cleavage sites. These linearized fragments are then sequenced to identify the cleavage locations.

Simplified Workflow:

  • Isolate high-molecular-weight genomic DNA.

  • Shear the DNA and circularize the fragments.

  • Treat the circularized DNA with the purified nuclease.

  • Prepare a sequencing library from the linearized DNA fragments.

  • Perform next-generation sequencing.

  • Map the reads to the reference genome to identify cleavage sites.

By employing a combination of in vitro biochemical assays, cell-based target engagement studies, and unbiased genome-wide analyses, researchers can build a comprehensive understanding of the selectivity profile of this compound-based compounds. This knowledge is indispensable for the rational design of next-generation inhibitors with improved safety and efficacy.

References

Diaminopyrimidine Derivatives: A Comparative Docking Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of diaminopyrimidine derivatives based on molecular docking studies. Diaminopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This guide summarizes key quantitative data from various studies, outlines a detailed experimental protocol for reproducibility, and visualizes relevant biological pathways and experimental workflows to aid in the rational design of novel diaminopyrimidine-based therapeutics.

Comparative Docking Performance of Diaminopyrimidine Derivatives

The following table summarizes the binding affinities and docking scores of various diaminopyrimidine derivatives against their respective protein targets. Lower binding energy and IC50 values generally indicate higher potency and binding affinity.

DerivativeTarget ProteinBinding Affinity (IC50)Docking Score (kcal/mol)Reference
Compound B6p21-activated kinase 4 (PAK4)5.9 nM-7.593[1][2]
Compound A2p21-activated kinase 4 (PAK4)18.4 nMNot Reported[1][2]
Compound B8p21-activated kinase 4 (PAK4)20.4 nMNot Reported[1][2]
Compound A12Focal Adhesion Kinase (FAK)94 nM (MDA-MB-231), 130 nM (A549)Not Reported[3][4]
Compound 9kNot Specified2.14 µM (A549), 3.59 µM (HCT-116)Not Reported[5]
Compound 13fNot Specified1.98 µM (A549), 2.78 µM (HCT-116)Not Reported[5]
TrimetrexateCryptosporidium parvum DHFR<0.3 µMNot Reported[6]
PyrimethamineCryptosporidium parvum DHFRNot ReportedNot Reported[6]
Compound 4cCyclin-Dependent Kinase 2 (CDK2)Not Reported-7.9[7]
Compound 4aCyclin-Dependent Kinase 2 (CDK2)Not Reported-7.7[7]
Compound 4hCyclin-Dependent Kinase 2 (CDK2)Not Reported-7.5[7]
Compound 4bCyclin-Dependent Kinase 2 (CDK2)Not Reported-7.4[7]

Detailed Experimental Protocol: Molecular Docking

This section outlines a generalized methodology for conducting comparative molecular docking studies of diaminopyrimidine derivatives, based on common practices in the field.

1. Preparation of the Receptor Protein:

  • Protein Structure Retrieval: The three-dimensional crystallographic structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB).

  • Protein Preparation: The downloaded protein structure is prepared for docking. This typically involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges. This can be performed using software like AutoDockTools.[7]

2. Preparation of the Ligand (Diaminopyrimidine Derivative):

  • Ligand Structure Generation: The 2D structure of the diaminopyrimidine derivative is drawn using chemical drawing software like ChemDraw.

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D structure and its geometry is optimized to find the lowest energy conformation. This step is crucial for accurate docking and can be done using programs like Marvin Sketch and AutoDock Tools.[7]

3. Molecular Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the region where the docking algorithm will search for potential binding poses of the ligand.

  • Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the docking simulation. The algorithm explores various conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Visualizing Biological and Experimental Processes

Signaling Pathway of Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration. Several diaminopyrimidine derivatives have been identified as FAK inhibitors.[3][4] The following diagram illustrates a simplified FAK signaling pathway.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Src Src FAK->Src Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: A simplified diagram of the Focal Adhesion Kinase (FAK) signaling pathway.

Workflow for Comparative Molecular Docking Studies

The following diagram outlines the typical workflow for performing a comparative molecular docking study.

Docking_Workflow Start Start PrepProtein Protein Preparation (PDB) Start->PrepProtein PrepLigand Ligand Preparation (Diaminopyrimidines) Start->PrepLigand Grid Grid Generation (Active Site Definition) PrepProtein->Grid Docking Molecular Docking (e.g., AutoDock Vina) PrepLigand->Docking Grid->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Comparison Comparative Analysis (Rank Derivatives) Analysis->Comparison End End Comparison->End

Caption: A generalized workflow for a comparative molecular docking study.

References

A Head-to-Head Comparison of Kinase Inhibitor Scaffolds: 2,5-Diaminopyrimidine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors is paramount. The choice of the core chemical scaffold is a critical determinant of a drug candidate's efficacy, selectivity, and pharmacological properties. This guide provides an objective comparison of the 2,5-diaminopyrimidine scaffold against other prominent scaffolds in kinase inhibitor design, such as quinazoline, pyrazole, and indole. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.

Overview of Kinase Inhibition and Scaffold Importance

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention.[2] Kinase inhibitors are classified based on their binding mode, with many being ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase.[3]

The scaffold of a kinase inhibitor is its core chemical structure, which provides the foundational framework for interactions with the kinase domain. The nature of the scaffold influences several key properties of the inhibitor, including:

  • Binding Affinity and Potency: The scaffold's ability to form key hydrogen bonds and other interactions with the kinase's hinge region and active site determines its inhibitory potency.

  • Selectivity: The scaffold and its substituents dictate the inhibitor's ability to discriminate between different kinases, which is crucial for minimizing off-target effects and toxicity.[4]

  • Physicochemical Properties: The scaffold impacts solubility, metabolic stability, and other pharmacokinetic properties of the drug candidate.

Comparative Analysis of Kinase Inhibitor Scaffolds

This section provides a head-to-head comparison of the this compound scaffold with other widely used scaffolds in kinase inhibitor development.

This compound Scaffold

The this compound scaffold has emerged as a versatile and privileged structure in kinase inhibitor design. It has been successfully employed in the development of inhibitors for a range of kinases, including Glycogen Synthase Kinase-3 (GSK-3) and Hematopoietic Progenitor Kinase 1 (HPK1).[5][6]

Advantages:

  • Versatile Binding: The diaminopyrimidine core can be readily modified to achieve potent and selective inhibition of various kinases.

  • Favorable Pharmacokinetics: Certain derivatives have demonstrated promising pharmacokinetic profiles.[5]

Quantitative Data:

While direct head-to-head comparative studies are not abundant in the public domain, individual studies highlight the potency of this scaffold. For instance, optimization of a this compound series led to GSK-3 inhibitors with IC50 values below 10 nM and over 100-fold selectivity against Aurora A kinase.[5]

Quinazoline Scaffold

The quinazoline scaffold is a well-established and highly successful framework for kinase inhibitors, most notably in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.

Advantages:

  • Proven Clinical Success: Forms the basis of several FDA-approved drugs.

  • High Potency: Can achieve very high potency against specific kinase targets.

Quantitative Comparison: Pyrimidine vs. Quinazoline for EGFR Inhibition

A direct comparison between a third-generation pyrimidine-based EGFR inhibitor, Osimertinib, and a first-generation quinazoline-based inhibitor, Erlotinib, demonstrates the evolution and potential of the pyrimidine scaffold, particularly against resistance mutations.[7]

ParameterOsimertinib (Pyrimidine-based)Erlotinib (Quinazoline-based)
Biochemical IC50 (EGFR WT) ~15 nM~2 nM
Biochemical IC50 (EGFR L858R) ~1 nM~2 nM
Biochemical IC50 (EGFR T790M) ~1 nM~200 nM
Cellular IC50 (PC-9, EGFR del19) ~10 nM~5 nM
Cellular IC50 (H1975, L858R/T790M) ~15 nM>5000 nM

Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.[7]

This data clearly shows the superior efficacy of the pyrimidine-based inhibitor against the T790M resistance mutation in EGFR.[7]

Pyrazole Scaffold

The pyrazole ring is another privileged scaffold in medicinal chemistry, found in several FDA-approved kinase inhibitors.[3] It is recognized for its synthetic accessibility and favorable drug-like properties.[3]

Advantages:

  • Broad Applicability: Used in inhibitors targeting a wide range of kinases, including Akt, Aurora kinases, and JAKs.[3]

  • Good Drug-Like Properties: Often contributes to favorable pharmacokinetic profiles.[3]

Quantitative Data:

A series of pyrazole diaminopyrimidines were developed as dual inhibitors of KDR and Aurora B kinases, though they were found to be pan-kinase inhibitors with a narrow therapeutic index.[8] Another study on pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2 and TRKA inhibitors reported compounds with potent dual inhibitory activity, with IC50 values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TRKA.[1]

Indole Scaffold

The indole scaffold is a common feature in many natural products and has been successfully incorporated into numerous kinase inhibitors.

Advantages:

  • Structural Mimicry: Can mimic the purine ring of ATP, facilitating binding to the kinase active site.

  • Versatile Chemistry: The indole ring can be readily functionalized to optimize potency and selectivity.

Quantitative Data:

While direct comparative data against the this compound scaffold is limited, numerous potent indole-based kinase inhibitors have been developed. For example, a series of 2-aminopyrimidine-based derivatives targeting both JAK2 and FLT3 kinases were developed, with the most potent compound showing IC50 values of 1.8 nM and 0.68 nM against JAK2 and FLT3, respectively.[9]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparison of kinase inhibitors. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and widely used technology for measuring kinase activity and inhibitor potency.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant kinase enzyme

  • Biotinylated substrate peptide

  • ATP

  • Europium cryptate-labeled anti-phospho-specific antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • Assay buffer

  • Test compounds

  • 384-well low-volume plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • Add the kinase enzyme, biotinylated substrate, and test compound to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add a detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665.

    • Incubate at room temperature for 60 minutes to allow for binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[11]

Cell-Based Kinase Activity Assay

Cell-based assays provide a more physiologically relevant assessment of an inhibitor's efficacy by measuring its activity within a cellular context.[12]

Objective: To evaluate the ability of a compound to inhibit the activity of a target kinase in living cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies for detecting the phosphorylated and total levels of a downstream substrate of the target kinase

  • ELISA or Western blot reagents

Procedure:

  • Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration.

  • Cell Lysis: Wash the cells with PBS and then lyse them to release the cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Detection of Phosphorylation:

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the downstream substrate.

    • ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Plot the percentage of inhibition of phosphorylation against the compound concentration to determine the cellular IC50 value.[12]

Visualizing Workflows and Pathways

The following diagrams illustrate key concepts and workflows in kinase inhibitor development.

G Kinase Inhibitor Discovery Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Target Identification Target Identification High-Throughput Screening High-Throughput Screening Target Identification->High-Throughput Screening Library of Compounds Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation SAR Lead Optimization Lead Optimization Lead Generation->Lead Optimization Improve Potency & Selectivity In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays Biochemical & Cellular In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Efficacy & Toxicity Candidate Selection Candidate Selection In Vivo Models->Candidate Selection

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

G HTRF Kinase Assay Workflow Kinase + Substrate-Biotin + Inhibitor Kinase + Substrate-Biotin + Inhibitor Add ATP Add ATP Kinase + Substrate-Biotin + Inhibitor->Add ATP Incubate Phosphorylation Phosphorylation Add ATP->Phosphorylation Add Detection Reagents Add Detection Reagents Phosphorylation->Add Detection Reagents Eu-Ab & SA-XL665 FRET Signal FRET Signal Add Detection Reagents->FRET Signal Read Plate Read Plate FRET Signal->Read Plate Calculate IC50 Calculate IC50 Read Plate->Calculate IC50

Caption: A simplified workflow for an HTRF-based kinase inhibition assay.

Conclusion

The selection of a chemical scaffold is a critical decision in the design of kinase inhibitors. The this compound scaffold represents a versatile and promising platform for the development of potent and selective kinase inhibitors. While direct head-to-head comparisons with other established scaffolds like quinazoline, pyrazole, and indole are not always available in the literature for every kinase target, the existing data suggests that the this compound scaffold can be optimized to achieve excellent potency and desirable pharmacokinetic properties. The provided experimental protocols offer a robust framework for conducting comparative studies to evaluate the performance of different kinase inhibitor scaffolds and guide the selection of the most promising candidates for further drug development.

References

Validating the Mechanism of Action of a Novel Diaminopyrimidine Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of a novel diaminopyrimidine kinase inhibitor. Using a hypothetical novel inhibitor, "Compound A12," a potent Focal Adhesion Kinase (FAK) inhibitor, this document outlines a systematic approach to compare its performance against established alternatives. The guide includes detailed experimental protocols, comparative data presented in structured tables, and visualizations of key biological pathways and experimental workflows to support researchers in their drug discovery efforts.

Introduction to Diaminopyrimidine Inhibitors and Target Validation

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP.[1] The validation of a novel inhibitor's mechanism of action is a critical step in drug development, ensuring its specificity, potency, and cellular efficacy.[2] This process involves a multi-faceted approach, combining biochemical assays, cellular characterization, and target engagement studies to build a robust evidence base for the compound's proposed mechanism.

This guide will use the novel diaminopyrimidine FAK inhibitor, Compound A12, as a case study to illustrate this validation process.[3][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, and its overexpression is implicated in various cancers.[3][4] We will compare the performance of Compound A12 with established FAK inhibitors, TAE226 and Defactinib.[5][6]

Data Presentation: A Comparative Analysis

Clear and concise data presentation is paramount for objective comparison. The following tables summarize the key quantitative data for Compound A12 and its alternatives.

Table 1: Biochemical Potency Against FAK

This table compares the in vitro inhibitory activity of the compounds against the purified FAK enzyme. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

CompoundFAK IC50 (nM)Reference
Compound A12 19.1[5]
TAE2265.5 - 7.0[5][7]
Defactinib~0.6[6]

Table 2: Cellular Potency in Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) for cell viability in different cancer cell lines, indicating the compound's effectiveness at inhibiting cell growth.

CompoundA549 (Lung Cancer) IC50 (nM)MDA-MB-231 (Breast Cancer) IC50 (nM)Reference
Compound A12 13094[3][4]
TAE226>140 (GI50)~760 (GI50)[5][8]
DefactinibNot widely reportedNot widely reported

Table 3: Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's profile is its selectivity. This table showcases the inhibitory activity of Compound A12 against a panel of other kinases to assess its off-target effects. A preliminary screen showed that Compound A12 is a multi-kinase inhibitor.[3][4]

Kinase% Inhibition at 1 µM
FAK 100
ALK>90
TRKA>90
PLK4>90
cMet>80
BTK<10
mTOR<5
AKT1<10
BRAF~40
ZAP70<5
CHK1Not specified

Data synthesized from preliminary kinase selectivity evaluation of Compound A12.[3][4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are protocols for key experiments in the validation of a novel kinase inhibitor.

In Vitro Kinase Inhibition Assay

Objective: To determine the biochemical potency (IC50) of the inhibitor against the target kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant purified FAK enzyme

    • Specific peptide substrate for FAK

    • ATP (at Km concentration for FAK)

    • Test compounds (Compound A12, TAE226, Defactinib) serially diluted in DMSO

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Procedure:

    • Add 5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of FAK enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the FAK substrate and ATP.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and detect the amount of ADP produced using a luminometer according to the detection reagent manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay

Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549, MDA-MB-231)

    • Cell culture medium and supplements

    • Test compounds serially diluted in DMSO

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a sigmoidal dose-response curve.

Western Blotting for Target Engagement

Objective: To confirm that the inhibitor engages its target in a cellular context by assessing the phosphorylation status of the target and its downstream effectors.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines

    • Test compounds

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with varying concentrations of the inhibitor for a specified time (e.g., 2 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., GAPDH).

    • Compare the levels of phosphorylated proteins between treated and untreated samples.

Visualizing the Mechanism of Action

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

FAK Signaling Pathway

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrins p_FAK p-FAK (Y397) FAK->p_FAK Autophosphorylation Src Src p_FAK->Src Recruitment & Activation PI3K PI3K p_FAK->PI3K Migration Cell Migration & Invasion p_FAK->Migration Src->p_FAK Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival Compound_A12 Compound A12 Compound_A12->FAK Inhibition

Caption: Simplified FAK signaling pathway and the inhibitory action of Compound A12.

Experimental Workflow for Inhibitor Validation

Inhibitor_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (Determine IC50) Selectivity_Screen Kinase Selectivity Screening Kinase_Assay->Selectivity_Screen Cell_Viability Cell Viability Assay (Determine Cellular IC50) Selectivity_Screen->Cell_Viability Western_Blot Western Blot (Target Engagement) Cell_Viability->Western_Blot CETSA Cellular Thermal Shift Assay (Confirm Target Engagement) Western_Blot->CETSA Xenograft_Model Xenograft Tumor Model (Efficacy) CETSA->Xenograft_Model PK_PD Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD

Caption: A typical experimental workflow for validating a novel kinase inhibitor.

Logic of Target Engagement Validation

Target_Engagement_Logic Inhibitor Novel Inhibitor (Compound A12) Biochemical_Assay Biochemical Assay: Inhibits FAK activity (Low IC50) Inhibitor->Biochemical_Assay Cellular_Assay Cellular Assay: Reduces p-FAK levels (Western Blot) Inhibitor->Cellular_Assay Target_Engagement Target Engagement Confirmed Biochemical_Assay->Target_Engagement Cellular_Assay->Target_Engagement Phenotypic_Effect Phenotypic Effect: Decreased Cell Viability & Migration Target_Engagement->Phenotypic_Effect MoA_Validated Mechanism of Action Validated Phenotypic_Effect->MoA_Validated

Caption: Logical flow for validating the mechanism of action of a kinase inhibitor.

Conclusion

The validation of a novel diaminopyrimidine inhibitor's mechanism of action requires a rigorous and multi-pronged experimental approach. By systematically evaluating the biochemical potency, cellular efficacy, and target engagement, researchers can build a strong case for the compound's proposed mechanism. This guide, using Compound A12 as a case study, provides a template for conducting such a validation, emphasizing the importance of direct comparison with established alternatives and the clear presentation of data. The provided protocols and visualizations serve as a practical resource for scientists and drug development professionals in their quest to discover and characterize the next generation of targeted therapies.

References

Unveiling the Kinome-Wide Selectivity of Diaminopyrimidine Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinase selectivity of investigational compounds is paramount. The 2,5-diaminopyrimidine scaffold is a privileged structure in kinase inhibitor design, yet its interaction with the broader human kinome can lead to off-target effects. This guide provides a comparative analysis of the cross-reactivity of a representative diaminopyrimidine compound, offering insights into its selectivity profile and potential therapeutic applications.

This report details the kinome-wide cross-reactivity of a 2,4-diaminopyrimidine-based compound, A12, a potent Focal Adhesion Kinase (FAK) inhibitor. While the primary focus is on the this compound scaffold, the readily available data for the closely related 2,4-diaminopyrimidine derivative provides a valuable and illustrative example of the selectivity profile of this class of compounds. The data presented herein is derived from a preliminary kinase selectivity panel, offering a snapshot of the compound's interactions with a subset of the human kinome.

Comparative Kinase Inhibition Profile

The inhibitory activity of compound A12 was assessed against a panel of 13 protein kinases at a concentration of 1.0 μM. The results, presented as percentage of inhibition, are summarized in the table below. This data provides a quantitative measure of the compound's potency and selectivity against this kinase set. For comparison, qualitative selectivity information for other diaminopyrimidine-based inhibitors is also included.

Kinase TargetCompound A12 (% Inhibition @ 1µM)[1]Other Diaminopyrimidine Inhibitors (Qualitative Selectivity)
FAK 98.2 Primary Target[1]
PLK4 85.1Strong Inhibition
TRKA 82.3Strong Inhibition
ALK 79.5Significant Inhibition
c-Met 75.4Significant Inhibition
ROS1 68.7Moderate Inhibition
FLT3 65.1Moderate Inhibition
IGF1R 58.9Moderate Inhibition
INSR 55.3Moderate Inhibition
AXL 45.2Weak Inhibition
MER 38.6Weak Inhibition
NTRK2 32.1Weak Inhibition
TYRO3 25.8Weak Inhibition

Note: A higher percentage of inhibition indicates stronger binding and inhibitory activity.

Experimental Protocols

The kinase inhibition data for compound A12 was generated using a standard in vitro kinase assay format. While the specific details for the screening of compound A12 are proprietary to the original researchers, a general methodology for such an assay is outlined below.

General Kinase Inhibition Assay Protocol

This protocol describes a typical in vitro kinase assay to determine the percentage of inhibition of a test compound against a panel of purified kinases.

1. Reagents and Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide or protein substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., Compound A12) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader or scintillation counter

2. Assay Procedure:

  • Compound Preparation: A stock solution of the test compound is serially diluted in DMSO to achieve the desired final assay concentration (e.g., 1 µM).

  • Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the assay buffer, the specific kinase, and its corresponding substrate.

  • Incubation: The test compound is added to the reaction mixture and incubated for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase binding.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for each specific kinase to ensure sensitive detection of inhibition.

  • Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified using a suitable detection method.

    • Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is inversely proportional to kinase inhibition.

    • Fluorescence-based (e.g., Z'-LYTE™): Utilizes FRET to measure the ratio of phosphorylated to unphosphorylated substrate.

    • Radiometric: Involves the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate, which is then captured and quantified.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal from the compound-treated wells to the signals from control wells (vehicle-treated, representing 0% inhibition, and no enzyme, representing 100% inhibition).

The following diagram illustrates a generalized workflow for a kinase inhibitor screening experiment.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis A Compound Dilution C Compound-Kinase Incubation A->C B Kinase & Substrate Preparation B->C D ATP Addition (Reaction Start) C->D E Kinase Reaction D->E F Signal Detection E->F G Data Analysis (% Inhibition) F->G

A generalized workflow for an in vitro kinase inhibition assay.

Signaling Pathway Analysis

The kinome scan data for compound A12 reveals potent inhibition of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival. Its dysregulation is implicated in cancer progression and metastasis. The following diagram illustrates a simplified representation of the FAK signaling pathway.

FAK_Signaling ECM Extracellular Matrix Integrin Integrin ECM->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Migration Cell Migration & Adhesion FAK->Migration Src->FAK Phosphorylates Src->Migration Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

A simplified diagram of the Focal Adhesion Kinase (FAK) signaling pathway.

Inhibition of FAK by compounds like A12 can disrupt these downstream signaling cascades, leading to reduced cell proliferation, survival, and migration, which are key hallmarks of cancer. The off-target activities observed for A12 against kinases such as PLK4, TRKA, ALK, and c-Met suggest that this compound may have a broader mechanism of action, potentially offering therapeutic benefits in contexts where these kinases are also dysregulated. However, these off-target effects could also contribute to unforeseen toxicities. Therefore, a comprehensive understanding of the cross-reactivity profile is crucial for the further development and clinical translation of diaminopyrimidine-based kinase inhibitors.

References

A Comparative In Vivo Efficacy Analysis of Diaminopyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals, this document provides a comprehensive comparison of the in-vivo efficacy of key diaminopyrimidine-based drugs: trimethoprim, pyrimethamine, and iclaprim. This guide synthesizes experimental data to highlight the therapeutic potential and differential performance of these dihydrofolate reductase (DHFR) inhibitors.

Diaminopyrimidines are a class of antimicrobial agents that exert their effect by inhibiting dihydrofolate reductase, a critical enzyme in the folic acid synthesis pathway of various pathogens.[1] This inhibition disrupts the production of essential precursors for DNA synthesis, ultimately leading to microbial cell death. This guide delves into the comparative in-vivo efficacy of three prominent diaminopyrimidine drugs, offering valuable insights for preclinical and clinical research.

I. Comparative Efficacy of Trimethoprim and Pyrimethamine in Toxoplasmosis

Trimethoprim and pyrimethamine are both widely used in the treatment of parasitic infections, most notably toxoplasmosis caused by Toxoplasma gondii. While often used in combination with sulfonamides, their comparative efficacy has been a subject of investigation.

A key clinical study compared the efficacy of trimethoprim-sulfamethoxazole (TMP-SMX) to the standard therapy of pyrimethamine-sulfadiazine for treating toxoplasmic encephalitis in AIDS patients. The results indicated no statistically significant difference in clinical efficacy during the acute phase of therapy. However, patients treated with TMP-SMX were more likely to achieve a complete radiological response. Notably, adverse reactions were significantly more frequent in the pyrimethamine-sulfadiazine group.[2][3]

In preclinical murine models of acute toxoplasmosis, both trimethoprim and pyrimethamine have demonstrated therapeutic effects. One study evaluating trimethoprim-sulfamethoxazole in mice experimentally infected with T. gondii showed a significant survival rate, which increased with a higher dose of the drug.[4] Another study highlighted that pyrimethamine, even as a monotherapy at sufficient serum concentrations, could effectively treat acute murine toxoplasmosis.[5] The combination of pyrimethamine with a sulfonamide was shown to be highly effective in clearing the parasites.[6] In-vitro studies have shown that pyrimethamine has a more potent anti-Toxoplasma activity with a lower IC50 compared to trimethoprim.[7]

Table 1: In Vivo Efficacy Comparison of Trimethoprim and Pyrimethamine in Toxoplasmosis

ParameterTrimethoprim (in combination with Sulfamethoxazole)Pyrimethamine (in combination with Sulfadiazine)Source(s)
Clinical Efficacy (Toxoplasmic Encephalitis in AIDS patients) Comparable clinical response to Pyrimethamine-Sulfadiazine. Higher rate of complete radiological response.Standard therapy, comparable clinical response to TMP-SMX.[2][3]
Adverse Events (Clinical) Significantly fewer adverse reactions.More frequent adverse reactions, particularly skin rash.[2]
Murine Model Survival Rate (Acute Toxoplasmosis) 83.3% survival with 24 mg/mouse/day for 7 days. 100% survival with a two-fold concentrated dose.High survival rates, particularly in combination with sulfonamides.[4][6]
In Vitro Potency (IC50 against T. gondii) Higher IC50 (5-10 mg/L)Lower IC50 (0.2 mg/L)[7]

II. Comparative Efficacy of Iclaprim and Trimethoprim in Bacterial Infections

Iclaprim is a newer generation diaminopyrimidine designed for enhanced potency, particularly against drug-resistant Gram-positive bacteria.[8] Its efficacy has been compared to trimethoprim, primarily in the context of Staphylococcus aureus infections.

In vitro studies consistently demonstrate that iclaprim has lower Minimum Inhibitory Concentration (MIC) values against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA) compared to trimethoprim.[1][9][10] Iclaprim's potency is at least 8-fold greater than trimethoprim against Gram-positive bacteria.[8] Furthermore, iclaprim retains activity against some trimethoprim-resistant strains.[8][10]

In vivo studies using a neutropenic murine thigh infection model have shown that the 24-hour area under the curve (AUC)/MIC ratio is the pharmacokinetic/pharmacodynamic index most closely linked to the efficacy of iclaprim against S. aureus.[11] A similar PK/PD driver has been observed for trimethoprim's efficacy against S. pneumoniae.[11] A mouse abscess infection model demonstrated the efficacy of iclaprim against a thymidine kinase-deficient mutant of S. aureus, with the AUC/MIC ratio correlating best with efficacy.[12]

Table 2: In Vitro and In Vivo Efficacy Comparison of Iclaprim and Trimethoprim against Staphylococcus aureus

ParameterIclaprimTrimethoprimSource(s)
MIC90 against MSSA (µg/mL) 0.121[9]
MIC90 against MRSA (µg/mL) 0.12 - 116[1][9]
Potency vs. Trimethoprim At least 8-fold more potent against Gram-positive bacteria.-[8]
Activity against Trimethoprim-Resistant Strains Retains activity against some resistant strains.Inactive.[8][10]
In Vivo Efficacy Model Neutropenic murine thigh infection model, mouse abscess model.Neutropenic murine thigh infection model.[11][12]
PK/PD Driver AUC/MICAUC/MIC[11]

III. Experimental Protocols

A. Murine Model of Acute Toxoplasmosis

This protocol is a synthesized representation based on methodologies described in studies evaluating the efficacy of anti-toxoplasma agents.[4][5][6]

  • Animal Model: CD-1 or Swiss Webster mice are commonly used.

  • Infection: Mice are infected intraperitoneally with a suspension of Toxoplasma gondii tachyzoites (e.g., RH strain) at a concentration of 1 x 10^5 tachyzoites per mouse.

  • Treatment Groups:

    • Vehicle control (e.g., sterile saline).

    • Trimethoprim-sulfamethoxazole (e.g., 24 mg/mouse/day administered orally for 7 days).

    • Pyrimethamine (e.g., administered in chow to achieve daily dosages of 6.25 to 200 mg/kg/day).

    • Pyrimethamine-sulfadiazine combination.

  • Administration: Drugs are typically administered orally via gavage or mixed in the animal chow, starting 24 hours post-infection and continuing for a specified duration (e.g., 7-14 days).

  • Efficacy Assessment:

    • Survival: Mice are monitored daily for mortality for a period of up to 30 days.

    • Parasite Load: At the end of the treatment period, peritoneal lavage can be performed to quantify the number of tachyzoites. Brain tissue can be homogenized and sub-inoculated into naive mice to assess for the presence of viable parasites.

    • Hematological Analysis: Blood samples can be collected to assess for potential side effects such as bone marrow depression by analyzing red and white blood cell counts.[4]

B. Neutropenic Murine Thigh Infection Model for Staphylococcus aureus

This protocol is based on the methodology described for evaluating the in vivo efficacy of iclaprim.[11]

  • Animal Model: Immunocompromised mice (e.g., CD-1 mice rendered neutropenic by cyclophosphamide injections).

  • Bacterial Strain: A clinically relevant strain of Staphylococcus aureus (e.g., ATCC 29213 for MSSA or a clinical MRSA isolate).

  • Inoculum Preparation: S. aureus is grown in an appropriate broth medium to the mid-logarithmic phase, then washed and resuspended in sterile saline to a concentration of approximately 10^7 CFU/mL.

  • Infection: Mice are anesthetized, and 0.1 mL of the bacterial suspension is injected into the thigh muscle.

  • Treatment Groups:

    • Vehicle control.

    • Iclaprim (various dose levels, e.g., 40 to 2,560 mg/kg total dose over the treatment period, administered subcutaneously or intravenously).

    • Trimethoprim (for comparison, at relevant dose levels).

  • Dosing Regimen: Treatment is initiated 2 hours post-infection. The total daily dose is often fractionated into different dosing intervals (e.g., every 1, 2, 4, or 8 hours) to evaluate the impact of the dosing schedule on efficacy.

  • Efficacy Assessment:

    • Bacterial Load: At 24 hours post-infection, mice are euthanized, and the infected thigh muscle is aseptically removed, weighed, and homogenized.

    • CFU Enumeration: Serial dilutions of the tissue homogenate are plated on appropriate agar plates, and the number of colony-forming units (CFU) per gram of tissue is determined. The reduction in bacterial load compared to the control group is the primary measure of efficacy.

IV. Signaling Pathway and Experimental Workflow Visualization

The primary mechanism of action for diaminopyrimidine-based drugs is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway.

DHFR_Pathway cluster_folate_synthesis Folate Synthesis Pathway cluster_downstream Downstream Effects GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate Dihydropteroate Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Purines Purines Tetrahydrofolate->Purines Precursor for Thymidylate Thymidylate Tetrahydrofolate->Thymidylate Precursor for Diaminopyrimidines Diaminopyrimidines (Trimethoprim, Pyrimethamine, Iclaprim) Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Diaminopyrimidines->Dihydrofolate_Reductase DNA_Synthesis DNA Synthesis Purines->DNA_Synthesis Required for Thymidylate->DNA_Synthesis Required for Experimental_Workflow cluster_preparation Preparation cluster_infection_treatment Infection and Treatment cluster_assessment Efficacy Assessment cluster_data Data Analysis Animal_Model Select Animal Model (e.g., Mice) Infection Induce Infection in Animal Model Animal_Model->Infection Pathogen_Prep Prepare Pathogen Inoculum (e.g., T. gondii, S. aureus) Pathogen_Prep->Infection Treatment_Groups Administer Treatment Groups (Vehicle, Drug A, Drug B) Infection->Treatment_Groups Monitoring Monitor Survival and Clinical Signs Treatment_Groups->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Bacterial Load, Parasite Count) Monitoring->Endpoint_Analysis Data_Comparison Compare Efficacy Between Treatment Groups Endpoint_Analysis->Data_Comparison

References

Assessing the Therapeutic Index of 2,5-Diaminopyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. For 2,5-diaminopyrimidine derivatives, a promising class of compounds targeting various kinases in cancer and other diseases, a favorable therapeutic index is paramount for clinical success. This guide provides a comparative assessment of the therapeutic potential of these derivatives against other alternatives, supported by available experimental data.

Due to the limited public availability of acute toxicity data (LD50 or TD50 values) for many proprietary compounds, a direct calculation and comparison of the therapeutic index is often challenging. Therefore, this guide presents a comprehensive analysis of in vitro efficacy (IC50) and available safety information, including maximum tolerated doses (MTD) from clinical trials and qualitative safety profiles from preclinical studies.

Comparative Efficacy and Safety of Kinase Inhibitors

The following tables summarize the available efficacy and safety data for select this compound derivatives and their alternatives targeting Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinase 7 (CDK7), and B-lymphoid Tyrosine Kinase (BLK).

Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase implicated in cell adhesion, proliferation, and migration, making it a key target in oncology.

CompoundClassTarget Cancer Cell LinesIC50 (nM)Available Safety Information
A12 2,4-DiaminopyrimidineA549 (Lung), MDA-MB-231 (Breast)130, 94[1]"Acceptable safety" in in vivo acute toxicity studies[1].
TAE-226 --5.5 (enzymatic)[1]Serious side effects on glucose metabolism prevented clinical trials[1].
VS-4718 Pyridine-1.5 (enzymatic)[2][3][4]Well-tolerated in vivo at 50 mg/kg twice daily[2][3].
BI-853520 AcrylamidePC-3 (Prostate)1 (enzymatic)[5][6]MTD in humans: 200 mg once daily. Dose-limiting toxicities include proteinuria and fatigue[7].
CEP-37440 --2.3 (FAK, enzymatic), 3.5 (ALK, enzymatic)[8]Phase I clinical trial completed, assessing safety and MTD[9].
Defactinib (VS-6063) Pyrimidine-<0.6 (enzymatic)[10]Recommended phase 2 dose: 400 mg orally twice daily. Generally well-tolerated[10][11].
GSK-2256098 PyrimidineOVCAR8, U87MG, A54915, 8.5, 12 (cellular)[12]MTD in humans: 1000 mg twice daily. Well-tolerated[13][14].
Cyclin-Dependent Kinase 7 (CDK7) Inhibitors

CDK7 is a key regulator of the cell cycle and transcription, and its inhibition is a promising strategy for treating various cancers.

CompoundTarget Cancer Cell LinesIC50 (nM)Available Safety Information
Samuraciclib (CT7001) Breast cancer cell lines41 (enzymatic), 200-300 (cellular)[15][16][17]Favorable safety profile in early clinical studies. Granted FDA Fast Track designation[18].
B-lymphoid Tyrosine Kinase (BLK) Inhibitors

BLK is a member of the Src family of tyrosine kinases involved in B-cell receptor signaling and is a target for B-cell malignancies.

CompoundTargetIC50 (nM)Available Safety Information
Ibrutinib BTK, BLK0.5 (BTK, enzymatic)[19][20]Known off-target effects. Increased risk of atrial fibrillation observed in clinical trials[21].

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in serum-free medium or PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate key signaling pathways and the workflow for assessing therapeutic index.

G Experimental Workflow for Therapeutic Index Assessment cluster_0 In Vitro Efficacy cluster_1 In Vivo Toxicity cluster_2 Therapeutic Index Calculation a Cell Culture b Compound Treatment a->b c Cytotoxicity Assay (e.g., MTT) b->c d IC50 Determination c->d i Therapeutic Index (TI) = LD50 / ED50 or TD50 / ED50 d->i e Animal Model f Dose Administration e->f g Observation for Toxicity f->g h LD50/TD50 Determination g->h h->i

Caption: Workflow for assessing the therapeutic index of a compound.

G Simplified Focal Adhesion Kinase (FAK) Signaling Pathway integrin Integrins fak FAK integrin->fak src Src fak->src paxillin Paxillin fak->paxillin cas p130Cas fak->cas pi3k PI3K fak->pi3k src->fak jnk JNK src->jnk erk ERK src->erk rac Rac cas->rac akt Akt pi3k->akt survival Cell Survival akt->survival migration Cell Migration rac->migration proliferation Cell Proliferation jnk->proliferation erk->proliferation

Caption: Key components of the FAK signaling pathway.

G Simplified CDK7 Signaling in Cell Cycle and Transcription cdk7 CDK7 cak CAK Complex cdk7->cak tf2h TFIIH cdk7->tf2h cyclinH Cyclin H cyclinH->cak mat1 MAT1 mat1->cak cdk1 CDK1 cak->cdk1 Activation cdk2 CDK2 cak->cdk2 Activation cdk4_6 CDK4/6 cak->cdk4_6 Activation cell_cycle Cell Cycle Progression cdk1->cell_cycle cdk2->cell_cycle cdk4_6->cell_cycle pol2 RNA Polymerase II tf2h->pol2 Phosphorylation transcription Transcription Initiation pol2->transcription

Caption: Dual role of CDK7 in cell cycle and transcription.

G Simplified B-cell Receptor (BCR) Signaling Pathway bcr B-cell Receptor (BCR) lyn Lyn bcr->lyn fyn Fyn bcr->fyn blk BLK bcr->blk syk Syk lyn->syk fyn->syk blk->syk btk BTK syk->btk plcg2 PLCγ2 syk->plcg2 btk->plcg2 downstream Downstream Signaling (e.g., NF-κB, MAPK) plcg2->downstream b_cell_activation B-cell Activation & Proliferation downstream->b_cell_activation

Caption: Role of BLK in the BCR signaling cascade.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,5-Diaminopyrimidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2,5-Diaminopyrimidine, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound should be handled with caution, assuming it to be hazardous.

Personal Protective Equipment (PPE): To mitigate exposure risks, the following personal protective equipment must be worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety glasses with side-shields.[1][2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing are required to prevent skin contact.[3][4]

  • Respiratory Protection: If dust or aerosol formation is likely, a NIOSH/MSHA-approved respirator should be used.[5]

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4][5] Ensure that eyewash stations and safety showers are readily accessible.[2][5]

Hazard and Safety Summary

The following table summarizes key hazard and safety information for this compound and related compounds.

Hazard ClassificationPrecautionary Statements and Disposal Guidance
Skin Corrosion/Irritation Causes skin irritation.[6][7] Wear protective gloves and clothing.[8] Wash skin thoroughly after handling.[3][6][7]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[6][7] Wear eye and face protection.[8] Ensure eyewash stations are accessible.[2][5]
Specific target organ toxicity (single exposure) May cause respiratory irritation.[2][6] Use only in a well-ventilated area or outdoors. Avoid breathing dust.[2][3][4][6]
Disposal Method Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3][4]
Incompatible Materials Strong oxidizing agents.[2][8]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[2][7]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Properly identify the waste as this compound.

  • Do not mix with other waste streams unless compatibility is confirmed.[8] Specifically, avoid mixing with incompatible materials such as strong oxidizing agents.[2][8]

2. Waste Collection:

  • Solid Waste: Collect solid this compound waste, including any contaminated materials from spills, in a suitable, clearly labeled, and tightly sealed container.[5]

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container.

  • Contaminated Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.[9]

3. Container Management:

  • Container Type: Use containers that are compatible with the chemical waste. Whenever possible, use the original manufacturer's container.[9]

  • Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag should include the chemical name, accumulation start date, and associated hazards.[9][10]

  • Closure: Keep waste containers tightly closed except when adding waste.[2][3][10]

4. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][4][8]

  • The storage area should be away from incompatible materials.[8]

  • This designated storage space is often referred to as a Satellite Accumulation Area (SAA) and should be at or near the point of generation.[9][11]

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[5][8]

  • The recommended method of disposal for similar chemical compounds is controlled incineration with flue gas scrubbing.[4][5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3][8]

Spill Response Protocol

In the event of a spill, immediate action is required to contain the area and prevent exposure.

  • Evacuate and Isolate: Immediately evacuate unnecessary personnel from the spill area. For a solid spill, isolate the area.[5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Containment: Avoid dust formation.[3][4] Carefully dampen solid spill material to prevent it from becoming airborne.[5]

  • Collection: Using absorbent paper, carefully transfer the material into a suitable, labeled container for hazardous waste.[5]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[5] Collect all cleaning materials as hazardous waste.[10]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Identify This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe collect Collect Waste in a Designated, Labeled, Sealed Container ppe->collect check_compat Segregate from Incompatible Waste (e.g., Strong Oxidizers) collect->check_compat storage Store in a Secure, Ventilated Hazardous Waste Area (SAA) check_compat->storage Compatible disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 2,5-Diaminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,5-Diaminopyrimidine, fostering a secure research environment.

Chemical Profile and Hazards

This compound is classified as harmful and an irritant. Understanding its hazard profile is the first step toward safe handling.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1]
Acute Toxicity, Dermal Harmful in contact with skin.[1]
Acute Toxicity, Inhalation Harmful if inhaled.[1]
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Wear tightly fitting safety goggles or chemical safety goggles.[3] A face shield may be necessary where splash potential is high.Protects against eye irritation and serious eye damage from dust particles or splashes.[1][2]
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile rubber).[1] Gloves must be inspected before use.Prevents skin contact, which can be harmful and cause irritation.[1]
Body Protection Wear a lab coat, and consider fire/flame resistant and impervious clothing for larger quantities.[1]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area.[3] A full-face respirator offers greater protection.Prevents inhalation of harmful dust and potential respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[3]

    • Verify that an eyewash station and safety shower are readily accessible.[3]

    • Inspect all PPE for integrity before use.

    • Have spill containment materials readily available.

  • Handling :

    • Avoid the formation of dust and aerosols.[1]

    • Weigh and transfer the chemical in a designated area, such as a fume hood, to minimize inhalation exposure.

    • Use non-sparking tools to prevent ignition sources.[1]

    • Wash hands thoroughly after handling the substance.[2]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

    • Keep away from incompatible materials such as strong oxidizing agents.

    • The substance is noted to be air-sensitive, so storage under an inert atmosphere may be advisable.[3]

Emergency and First Aid Protocols

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulations.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal :

    • For empty containers, all waste must be removed. Depending on regulations, triple rinsing with a suitable solvent may be required. The rinsate should be collected and treated as hazardous waste.

  • Final Disposal :

    • Dispose of the chemical waste and its container through a licensed and approved waste disposal company.

    • Adhere to all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow and Logical Relationships

To further clarify the procedural steps, the following diagrams illustrate the handling and disposal workflows for this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_area Ensure Well-Ventilated Area check_safety Verify Eyewash/Shower Access prep_area->check_safety inspect_ppe Inspect PPE check_safety->inspect_ppe spill_kit Ready Spill Kit inspect_ppe->spill_kit avoid_dust Avoid Dust/Aerosol Formation spill_kit->avoid_dust weigh Weigh in Fume Hood avoid_dust->weigh use_tools Use Non-Sparking Tools weigh->use_tools wash_hands Wash Hands After Handling use_tools->wash_hands store_container Store in Tightly Closed Container wash_hands->store_container store_conditions Store in Cool, Dry, Ventilated Area store_container->store_conditions check_incompatible Separate from Incompatibles store_conditions->check_incompatible

Caption: A flowchart illustrating the step-by-step process for safely handling this compound.

Disposal Plan for this compound cluster_collection Waste Collection cluster_container Container Disposal cluster_final Final Disposal collect_waste Collect Waste in Labeled, Sealed Container segregate_waste Segregate from Other Waste Streams collect_waste->segregate_waste licensed_disposal Engage Licensed Waste Disposal Company collect_waste->licensed_disposal empty_container Remove All Waste from Container segregate_waste->empty_container rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate collect_rinsate->licensed_disposal follow_regulations Adhere to All Local, State, and Federal Regulations licensed_disposal->follow_regulations

Caption: A diagram outlining the proper procedure for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diaminopyrimidine
Reactant of Route 2
Reactant of Route 2
2,5-Diaminopyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。